Ac-VEID-CHO
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H36N4O9 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
KYUFGGNCJRWMDN-GOYXDOSHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Sequenz |
VEID |
Synonyme |
Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ac-VEID-CHO: A Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent inhibitor of caspases, with a particular efficacy against caspase-6. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, its impact on key signaling pathways, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who are investigating the roles of caspases in apoptosis, neurodegenerative diseases, and inflammatory responses.
Introduction to this compound
This compound, or N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a peptide-based inhibitor designed to mimic the consensus cleavage site of its target caspases. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby blocking its proteolytic activity. While it is widely recognized as a caspase-6 inhibitor, it also exhibits inhibitory activity against other caspases, most notably caspase-3.
Mechanism of Action
The primary mechanism of action for this compound is the competitive, reversible inhibition of caspase enzymes. Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This compound's peptide sequence (Val-Glu-Ile-Asp) is recognized by the substrate-binding pocket of specific caspases. The aldehyde functional group then forms a thiohemiacetal adduct with the active site cysteine, effectively blocking substrate access and inactivating the enzyme.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against various caspases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound against key executioner caspases.
| Caspase Target | IC50 Value (nM) |
| Caspase-6 | 16.2[1][2][3][4][5] |
| Caspase-3 | 13.6[1][2][3][4][5] |
| Caspase-7 | 162.1[1][6][2][3][4][5] |
Data compiled from multiple sources. Note that IC50 values can vary slightly depending on the assay conditions.
Role in Cellular Signaling Pathways
This compound's inhibitory action on caspase-6 has significant implications for several critical signaling pathways.
Apoptosis
Caspase-6 is classified as an executioner caspase in the apoptotic cascade.[7][8][9] It is activated by initiator caspases (e.g., caspase-9) and proceeds to cleave a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-6 is Lamin A/C, a nuclear lamina protein. Cleavage of Lamin A/C is a critical step in nuclear shrinkage and fragmentation during apoptosis. By inhibiting caspase-6, this compound can block these downstream events of the apoptotic pathway.
Neurodegeneration
Emerging evidence strongly implicates caspase-6 in the pathology of neurodegenerative disorders such as Huntington's disease and Alzheimer's disease.[10][11][12] In Huntington's disease, caspase-6 cleaves the mutant huntingtin (mHTT) protein, generating toxic fragments that contribute to neuronal dysfunction and death.[11] In Alzheimer's disease, caspase-6 is involved in the cleavage of the Amyloid Precursor Protein (APP), which can lead to the formation of amyloid plaques.[11] this compound can be utilized as a tool to investigate the therapeutic potential of caspase-6 inhibition in these diseases.
Innate Immunity and Inflammation
Recent studies have unveiled a critical, non-apoptotic role for caspase-6 in innate immunity.[1][6][2][3] Specifically, caspase-6 is essential for Z-DNA binding protein 1 (ZBP1)-mediated inflammasome activation in response to certain viral infections, such as influenza A virus (IAV).[1][2] Caspase-6 facilitates the assembly of the PANoptosome, a multi-protein complex that drives pyroptosis, apoptosis, and necroptosis (PANoptosis).[1][2] By inhibiting caspase-6, this compound can modulate these inflammatory and cell death responses.
Experimental Protocols
The following provides a generalized protocol for a fluorometric caspase-6 activity assay using this compound as a specific inhibitor. This can be adapted for use with purified enzymes or cell lysates.
Materials and Reagents
-
Enzyme Source: Purified recombinant caspase-6 or cell/tissue lysates.
-
Substrate: Fluorogenic caspase-6 substrate, e.g., Ac-VEID-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: this compound.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[13]
-
Lysis Buffer (for cells): 10 mM Tris (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi.[13]
-
Microplate: Black, 96-well plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader.
Experimental Workflow
Detailed Procedure
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in the desired cell line (e.g., using staurosporine) alongside a non-induced control group.
-
Harvest cells and wash with PBS.
-
Lyse the cell pellet with ice-cold Lysis Buffer (e.g., 2 million cells/ml).[13]
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Protease Assay:
-
In a 96-well black microplate, prepare the following reactions in a final volume of 100 µL:
-
Sample Wells: 10-100 µl of cell lysate and Assay Buffer.
-
Inhibitor Control Wells: 10-100 µl of cell lysate, this compound (final concentration ~100 nM), and Assay Buffer. Pre-incubate for 10-15 minutes at room temperature.[13]
-
Blank Well: Lysis Buffer and Assay Buffer.
-
-
Initiate the reaction by adding the fluorogenic substrate Ac-VEID-AMC to all wells (final concentration ~20 µM).[13]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[13]
-
The cleavage of Ac-VEID-AMC by active caspase-6 will release free AMC, resulting in an increase in fluorescence.
-
Caspase activity can be calculated from the rate of fluorescence increase and normalized to the protein concentration of the lysate. The difference in fluorescence between the sample wells and the inhibitor control wells confirms the specificity of the caspase-6 activity.
-
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of caspase-6. Its potent inhibitory activity allows for the elucidation of caspase-6 function in apoptosis, neurodegeneration, and innate immunity. The provided data and protocols serve as a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies. As our understanding of caspase-6 continues to evolve, specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.
References
- 1. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Discovering the secrets of the enigmatic caspase-6 - St. Jude Children’s Research Hospital [stjude.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Caspase 6 - Wikipedia [en.wikipedia.org]
- 10. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
Ac-VEID-CHO: An In-depth Technical Guide for Researchers
Abstract
Ac-VEID-CHO, chemically known as N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-L-aspart-1-al, is a potent, cell-permeable peptide aldehyde inhibitor of caspases, with a particular potency for caspase-6.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and applications in research. Detailed experimental protocols for its use in assessing caspase activity are provided, alongside visual representations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and utilization of this critical research tool.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and are also implicated in inflammation and neurodegenerative diseases.[4][5] Caspase-6, an executioner caspase, plays a significant role in the apoptotic cascade and has been identified as a key player in the pathogenesis of neurodegenerative conditions such as Huntington's and Alzheimer's diseases.[1][4][6] this compound serves as a valuable tool for studying the roles of caspase-6 in these processes by providing a means to selectively inhibit its activity.
Biochemical Properties and Mechanism of Action
This compound is a synthetic tetrapeptide that corresponds to the cleavage site of one of the key substrates of caspase-6, Lamin A/C.[7][8] The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inhibiting its proteolytic activity.[9]
Chemical Information
| Property | Value |
| Full Chemical Name | N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-L-aspart-1-al |
| Synonyms | Ac-Val-Glu-Ile-Asp-CHO, VEID-CHO |
| Molecular Formula | C22H36N4O9 |
| Molecular Weight | 500.54 g/mol [2] |
| CAS Number | 319494-39-8[2] |
Inhibitory Activity
This compound exhibits potent inhibition of caspase-6. However, it also shows significant activity against other caspases, particularly caspase-3. Its selectivity should be taken into consideration when designing experiments.
| Target | IC50 (nM) |
| Caspase-6 | 16.2[2][6][10][11] |
| Caspase-3 | 13.6[2][6][10][11] |
| Caspase-7 | 162.1[2][6][10][11] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Signaling Pathways
Caspase-6 is an executioner caspase activated downstream of initiator caspases in both the intrinsic and extrinsic apoptotic pathways. Its inhibition by this compound can block the final stages of apoptosis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pnas.org [pnas.org]
- 9. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Ac-VEID-CHO: A Technical Guide to a Potent Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the N-Acetyl-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) peptide aldehyde, a potent inhibitor of caspase-6. Caspase-6 is a critical executioner caspase involved in the apoptotic signaling cascade and has been increasingly implicated in the pathogenesis of neurodegenerative diseases, such as Huntington's and Alzheimer's disease.[1][2] Understanding the function and mechanism of inhibitors like this compound is paramount for research and the development of potential therapeutic interventions.
Core Function and Mechanism of Action
This compound is a synthetic, cell-permeable tetrapeptide that acts as a reversible inhibitor of caspase-6. Its peptide sequence, Val-Glu-Ile-Asp (VEID), mimics the cleavage site of a key caspase-6 substrate, lamin A/C.[3][4] The inhibitor functions by its C-terminal aldehyde group forming a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase. This interaction blocks the substrate from binding and prevents the subsequent proteolytic cleavage that is characteristic of caspase activity.
While this compound is a potent inhibitor of caspase-6, it also exhibits inhibitory activity against other caspases, most notably caspase-3.[5][6][7] This cross-reactivity is an important consideration in experimental design.
Quantitative Inhibition Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 | [5][6][7] |
| Caspase-3 | 13.6 | [5][6][7] |
| Caspase-7 | 162.1 | [5][6][7] |
| VEIDase activity (in lysate) | 490 | [5][8] |
Caspase-6 Signaling and Inhibition Pathway
Caspase-6 is an executioner caspase that, once activated, is responsible for cleaving specific cellular substrates, leading to the dismantling of the cell during apoptosis.[3] Its activation can be initiated by upstream initiator caspases like caspase-8 and caspase-9, which in turn activate other executioner caspases such as caspase-3.[4][9] Caspase-3 is also a known activator of procaspase-6.[2][4]
Caption: Simplified Caspase-6 Activation Pathway.
The mechanism of inhibition by this compound involves its direct binding to the active site of caspase-6, preventing the cleavage of its substrates.
Caption: Mechanism of Caspase-6 Inhibition by this compound.
Experimental Protocols
This compound is frequently used as a negative control in caspase-6 activity assays to confirm the specificity of the measured enzymatic activity.
Fluorometric Caspase-6 Activity Assay
This assay quantifies caspase-6 activity by measuring the fluorescence of a reporter molecule released from a synthetic substrate.
-
Principle: The assay utilizes a fluorogenic substrate, such as Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin).[3] When cleaved by active caspase-6, the free AMC fluorophore is released and fluoresces, which can be measured with a fluorometer.[3][4]
-
Materials:
-
Cell lysate or purified enzyme
-
Ac-VEID-AMC substrate
-
This compound inhibitor (for control wells)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Black 96-well microplate
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates from apoptotic-induced and non-induced cells. Determine the protein concentration of each lysate.[10]
-
Plate Setup: In a black 96-well plate, add 10-50 µg of cell lysate protein to each well.[3]
-
Inhibitor Control: For inhibitor control wells, pre-incubate the lysate with this compound (a final concentration of 0.5 µM is typically sufficient) for 5-10 minutes at room temperature.[3]
-
Reaction Initiation: Add the Ac-VEID-AMC substrate solution to all wells to start the reaction.[3]
-
Measurement: Immediately place the plate in a fluorescence microplate reader (Excitation: ~360 nm, Emission: ~440 nm) and take kinetic readings every 5 minutes for 30-60 minutes.[3]
-
Data Analysis: Calculate the rate of change in fluorescence over time. The activity is proportional to this rate. Compare the activity in sample wells to the inhibitor control wells to confirm caspase-6 specificity.[3]
-
Lamin A/C Cleavage Assay by Western Blot
This assay provides a more specific measure of endogenous caspase-6 activity by detecting the cleavage of its natural substrate, lamin A.
-
Principle: Active caspase-6 cleaves the 70 kDa lamin A protein into a 28 kDa fragment.[10] This fragment can be specifically detected by Western blotting, providing a direct readout of caspase-6 activity within the cell.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibody specific for cleaved Lamin A (28 kDa fragment)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Sample Preparation: Prepare cell lysates and normalize the protein concentration for all samples.[10]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat dry milk) and then incubate with the primary antibody against cleaved lamin A overnight at 4°C.[10] Following washes, incubate with the HRP-conjugated secondary antibody.[10]
-
Detection: Detect the signal using an ECL substrate and image the blot. The intensity of the 28 kDa band corresponds to the level of caspase-6 activity.[10]
-
Caption: General Experimental Workflow for Measuring Caspase-6 Activity.
Applications in Neurodegenerative Disease Research
The dysregulation of caspase-6 has been implicated in the pathology of several neurodegenerative diseases.[3] For instance, caspase-6 cleaves the Huntingtin protein in Huntington's disease and the amyloid precursor protein (APP) in Alzheimer's disease, leading to the formation of toxic protein fragments and aggregates.[1][11] this compound serves as a crucial tool in preclinical models to investigate the role of caspase-6 in these disease processes and to evaluate the therapeutic potential of caspase-6 inhibition.[5][6]
Limitations and Considerations
-
Specificity: As shown in the quantitative data, this compound also potently inhibits caspase-3.[5][6][7] Therefore, attributing observed effects solely to caspase-6 inhibition requires careful experimental design, including the use of more specific inhibitors or genetic knockout models where possible.
-
Cell Permeability: While considered cell-permeable, the efficiency of intracellular access can vary between cell types and experimental conditions. Studies have shown that in some whole-cell assays, this compound may be largely excluded from the intracellular environment, whereas it is fully active in cell lysates where the membrane barrier is removed.[6][8]
-
Reversibility: As a reversible inhibitor, its effects will diminish upon removal from the experimental system. For applications requiring sustained inhibition, an irreversible inhibitor may be more suitable.
Conclusion
This compound is a valuable and widely used chemical probe for studying the function of caspase-6. Its ability to potently inhibit caspase-6 activity allows researchers to dissect the role of this protease in apoptosis and disease. However, a thorough understanding of its mechanism, potency, and limitations, particularly its cross-reactivity with caspase-3 and variable cell permeability, is essential for the accurate interpretation of experimental results. When used with appropriate controls, this compound remains a cornerstone tool for researchers in the fields of cell biology, neuroscience, and drug discovery.
References
- 1. Caspase 6 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity of Ac-VEID-CHO
For researchers and professionals in drug development, understanding the precise interaction of inhibitory compounds with their targets is paramount. Ac-VEID-CHO (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartal) is a synthetic tetrapeptide aldehyde widely utilized as a caspase inhibitor. This guide provides a detailed examination of its target specificity, mechanism of action, and the experimental protocols used for its characterization, with a focus on its primary target, caspase-6.
Mechanism of Action
This compound functions as a reversible, competitive inhibitor of cysteine-aspartic proteases, known as caspases. The peptide sequence (Val-Glu-Ile-Asp) mimics the cleavage site recognized by specific caspases, particularly caspase-6, guiding the inhibitor to the enzyme's active site. The C-terminal aldehyde group then forms a covalent thiohemiacetal adduct with the catalytic cysteine residue in the active site, effectively blocking substrate access and inhibiting the enzyme.
Target Specificity and Quantitative Data
While this compound is frequently cited as a caspase-6 inhibitor, it exhibits significant activity against other caspases, most notably caspase-3. Its selectivity is concentration-dependent, a critical factor for experimental design and data interpretation. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Inhibitory Potency (IC50) of this compound Against Various Caspases
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 nM | [1][2][3][4] |
| Caspase-3 | 13.6 nM | [1][2][3][4] |
| Caspase-7 | 162.1 nM | [1][2][3][4] |
Note: this compound has also been shown to inhibit "VEIDase" activity in cell lysates with an IC50 value of 0.49 µM.[1][2][4]
The data clearly indicates that this compound is a potent inhibitor of both caspase-6 and caspase-3, with approximately 10-fold greater selectivity for these caspases over caspase-7.[4] This lack of absolute specificity necessitates careful use of controls and potentially complementary inhibition strategies to dissect the specific role of caspase-6 in a biological system.
Signaling Pathways and Biological Roles
Caspase-6 is an executioner caspase involved in the terminal phases of apoptosis but also plays significant roles in neurodegenerative diseases and innate immunity.[5][6][7]
Caspase-6 Activation
Caspase-6 exists as an inactive proenzyme (procaspase-6) and requires proteolytic cleavage for activation. This can occur through several mechanisms: self-activation, activation by initiator caspases (e.g., caspase-9), or activation by other executioner caspases (e.g., caspase-3).[6][8]
Downstream Roles of Caspase-6
Once activated, caspase-6 cleaves specific cellular substrates, leading to the execution of apoptosis. It is also implicated in pathological cleavage of key proteins in neurodegenerative diseases and plays a role in regulating inflammation.[5][7][8]
Experimental Protocols
The characterization of caspase inhibitors relies on robust enzymatic assays. A common method is a fluorometric activity assay using a specific peptide substrate linked to a fluorophore.
Protocol: In Vitro Caspase-6 Fluorometric Activity Assay
This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin).[9] Cleavage of the substrate by active caspase-6 releases the fluorescent AMC group.[9]
I. Materials:
-
Cells (control and treated to induce apoptosis)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[9]
-
Assay Buffer (same as lysis buffer)
-
Caspase-6 Substrate: Ac-VEID-AMC (stock solution in DMSO)
-
Caspase-6 Inhibitor (for control): this compound[9]
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~350 nm, Emission: ~450 nm)[10]
-
Protein assay kit (e.g., BCA or Bradford)
II. Procedure:
-
Sample Preparation (Cell Lysate): a. Induce apoptosis in the experimental cell population. Include an untreated control group. b. Harvest cells (including any floating cells) and pellet by centrifugation at 500 x g for 5 minutes at 4°C. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.[11] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.[12] g. Determine the protein concentration of the lysate. This is crucial for normalizing enzyme activity.[12][13]
-
Assay Setup: a. Dilute the cell lysates with Assay Buffer to a uniform protein concentration (e.g., 20-50 µg of protein per well). b. In the 96-well plate, add 50 µL of each diluted cell lysate to separate wells. c. Prepare control wells:
- Blank Control: 50 µL of Assay Buffer only (no lysate).
- Inhibitor Control: 50 µL of lysate pre-incubated with 1 µM this compound for 10-15 minutes. d. Prepare the Reaction Mix: Dilute the Ac-VEID-AMC stock solution in Assay Buffer to a final working concentration of 2x (e.g., 100 µM, for a final in-well concentration of 50 µM). e. To initiate the reaction, add 50 µL of the 2x Reaction Mix to all wells.
-
Measurement: a. Immediately place the plate in a fluorometer pre-heated to 37°C.[14] b. Measure fluorescence intensity (Excitation ~350 nm, Emission ~450 nm) at regular intervals (e.g., every 2-5 minutes) for 1-2 hours (kinetic reading).[10]
-
Data Analysis: a. Subtract the fluorescence reading of the blank control from all other readings. b. For each sample, determine the rate of reaction (change in fluorescence over time). c. Normalize the reaction rate to the amount of protein in each well (e.g., relative fluorescence units per minute per microgram of protein). d. Compare the normalized activity of treated samples to the untreated control to determine the fold-increase in caspase-6 activity. The inhibitor control should show minimal activity.
Conclusion
This compound is a potent, peptide-based inhibitor of executioner caspases. While it is a valuable tool for studying cellular processes involving caspase-6, its high potency against caspase-3 must be carefully considered during experimental design and data interpretation. For studies aiming to isolate the specific functions of caspase-6, the use of this compound should be complemented with other approaches, such as genetic knockdown (siRNA/shRNA) of individual caspases or the use of more selective inhibitors if they become available. The quantitative data and protocols provided in this guide serve as a critical resource for researchers leveraging this compound to investigate the complex roles of caspases in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Caspase 6 - Wikipedia [en.wikipedia.org]
- 8. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO: A Technical Guide to its Role in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed cell death, or apoptosis, is a fundamental biological process governed by a complex cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-6 has emerged as a critical executioner caspase with distinct roles in both apoptosis and the pathogenesis of neurodegenerative diseases. The synthetic tetrapeptide inhibitor, Ac-VEID-CHO (N-Acetyl-Val-Glu-Ile-Asp-CHO), is a potent and widely utilized tool for investigating the specific functions of caspase-6. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, specificity, and applications in apoptosis research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in laboratory settings.
Introduction: The Role of Caspase-6 in Apoptosis
Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The caspase family of proteases is central to this process and is broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1]
Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of cellular substrates, ultimately leading to the dismantling of the cell.[2][3] It is activated by upstream caspases, such as caspase-3, and can also participate in a feedback loop to amplify the apoptotic signal.[4] One of the hallmark substrates of caspase-6 is Lamin A, a nuclear envelope protein, and its cleavage is a key event in the nuclear changes observed during apoptosis.[2][3][5] Beyond its role in apoptosis, aberrant caspase-6 activity has been implicated in neurodegenerative disorders like Huntington's and Alzheimer's disease.[6][7][8]
This compound: A Tool for Elucidating Caspase-6 Function
This compound is a reversible aldehyde inhibitor designed to mimic the preferred cleavage sequence of caspase-6 (Val-Glu-Ile-Asp).[1][9][10] The aldehyde group forms a covalent adduct with the active site cysteine of the caspase, thereby blocking its proteolytic activity. This inhibitor is an invaluable tool for distinguishing the specific contributions of caspase-6 from other caspases in complex biological systems.
Mechanism of Action and Specificity
This compound acts as a competitive inhibitor of caspase-6. While it is a potent inhibitor of caspase-6, it also exhibits inhibitory activity against other caspases, particularly caspase-3 and to a lesser extent, caspase-7.[9][10] Therefore, when interpreting experimental results, it is crucial to consider the relative expression levels and activation states of these caspases in the system under investigation.
Quantitative Data
The inhibitory potency of this compound against various caspases is typically reported as the half-maximal inhibitory concentration (IC50). These values can vary slightly depending on the assay conditions.
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2[9][10] |
| Caspase-3 | 13.6[9][10] |
| Caspase-7 | 162.1[9][10] |
Table 1: Inhibitory potency (IC50) of this compound against key executioner caspases.
Signaling Pathways and Experimental Workflows
Caspase Activation Pathways
Caspase-6 is activated downstream of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. The following diagram illustrates the central role of caspases in apoptosis.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases.
Experimental Workflow: Investigating Caspase-6 Activity
A common workflow to assess the role of caspase-6 in an apoptotic model involves inducing apoptosis, preparing cell lysates, and measuring caspase activity using a fluorogenic substrate, with this compound serving as a specific inhibitor control.
Caption: A typical experimental workflow for assessing caspase-6 activity using this compound as an inhibitor.
Experimental Protocols
Caspase-6 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC, with this compound as a negative control.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (caspase-6 inhibitor)
-
Ac-VEID-AMC (caspase-6 substrate, fluorogenic)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the apoptosis-inducing agent. Include an untreated control group and a group pre-treated with this compound (typically 10-50 µM for 1 hour) prior to adding the apoptosis inducer.
-
-
Cell Lysate Preparation:
-
Harvest both adherent and floating cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Caspase-6 Activity Assay:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume to 50 µL with Assay Buffer.
-
Add 50 µL of 2x Ac-VEID-AMC substrate solution (final concentration of 50 µM) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[11][12]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min).
-
Normalize the activity to the protein concentration.
-
Compare the activity of the induced group with the untreated and this compound-treated groups.
-
Western Blotting for Lamin A Cleavage
This protocol allows for the detection of a specific downstream event of caspase-6 activation.
Materials:
-
Cell lysates prepared as in 5.1
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lamin A/C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Intact Lamin A will appear at ~70 kDa, and the caspase-6 cleaved fragment will appear at ~28 kDa.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde in PBS (Fixative)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Treat cells as described in 5.1.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 20 minutes at room temperature.[14]
-
Wash with PBS.
-
-
TUNEL Staining:
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Conclusion
This compound is a critical tool for dissecting the specific role of caspase-6 in the intricate process of apoptosis. By serving as a potent and relatively specific inhibitor, it allows researchers to probe the downstream consequences of caspase-6 activation and its contribution to the overall apoptotic phenotype. When used in conjunction with assays for caspase activity, substrate cleavage, and morphological changes, this compound provides a robust method for elucidating the complex signaling networks that govern programmed cell death. Understanding the nuances of its specificity and employing appropriate controls are paramount for generating accurate and interpretable data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 5. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspases and neurodegeneration: on the cutting edge of new therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. TUNEL staining [abcam.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. genscript.com [genscript.com]
Ac-VEID-CHO in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VEID-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-6, a key enzyme implicated in the pathogenesis of several neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the core principles, applications, and methodologies for utilizing this compound in neurodegenerative disease research, with a focus on Alzheimer's Disease, Huntington's Disease, and Parkinson's Disease. Detailed experimental protocols, a compilation of quantitative data, and visualizations of key signaling pathways are presented to facilitate the effective application of this inhibitor in both fundamental research and therapeutic development contexts.
Introduction: The Role of Caspase-6 in Neurodegeneration
Caspases are a family of cysteine-aspartic proteases that are critical mediators of apoptosis (programmed cell death). Caspase-6, an executioner caspase, has garnered significant attention for its non-apoptotic roles in the molecular cascades leading to neuronal dysfunction and loss in various neurodegenerative disorders.[3][4] Dysregulation of caspase-6 activity has been implicated in Alzheimer's Disease, Huntington's Disease, and Parkinson's Disease, making it a compelling target for therapeutic intervention.[3][5][6]
This compound, with the sequence Ac-Val-Glu-Ile-Asp-CHO, is a peptide-based inhibitor designed to mimic the caspase-6 cleavage site.[1][2] Its aldehyde functional group allows it to reversibly bind to the active site of caspase-6, thereby inhibiting its enzymatic activity.
Mechanism of Action
This compound functions as a competitive inhibitor of caspase-6. The "VEID" tetrapeptide sequence is recognized by the active site of caspase-6. The C-terminal aldehyde group forms a reversible covalent bond with the cysteine residue in the catalytic site of the enzyme, effectively blocking its proteolytic activity. While highly potent against caspase-6, it's important to note that this compound can also inhibit other caspases, such as caspase-3 and caspase-7, albeit with different efficiencies.[1][2]
Quantitative Data: Inhibitory Activity and Neuroprotective Effects
The following tables summarize key quantitative data related to the inhibitory potency of this compound and the neuroprotective effects of caspase-6 inhibition.
| Table 1: In Vitro Inhibitory Potency of this compound | |
| Target Caspase | IC50 Value |
| Caspase-6 | 16.2 nM[1][2] |
| Caspase-3 | 13.6 nM[1][2] |
| Caspase-7 | 162.1 nM[1][2] |
| VEIDase activity in SK-N-AS neuroblastoma cells | 0.49 µM[1] |
| Table 2: Neuroprotective Effects of Caspase-6 Inhibition in Cellular and Animal Models | |||
| Disease Model | Treatment | Key Finding | Quantitative Outcome |
| Huntington's Disease (BACHD mouse model) | Caspase-6 inhibitor peptide (ED11) | Reduced motor deficits and behavioral abnormalities | Not specified |
| Cerebral Ischemia (Rat MCAO model) | Z-VEID-FMK (caspase-6 inhibitor) | Reduced cerebral infarct volume and neurological deficits | Infarct volume reduced from 11.5% to 7.56%[7] |
| Huntington's Disease (HEK293 cells expressing mutant Htt) | Caspase-6 inhibitor peptide (ED11) | Significant reduction of the toxic 586 fragment of mutant Huntingtin | Not specified |
| Parkinson's Disease (6-OHDA-treated SH-SY5Y cells) | General caspase inhibitors | Attenuation of dopaminergic neuronal degeneration | Not specified |
Signaling Pathways in Neurodegenerative Diseases
The following diagrams illustrate the central role of caspase-6 in the pathophysiology of Alzheimer's, Huntington's, and Parkinson's diseases, providing a rationale for the use of this compound as a research tool.
Alzheimer's Disease
In Alzheimer's disease, caspase-6 is activated early in the pathogenic cascade.[4] It can be activated by various cellular stressors and is involved in the cleavage of key proteins such as the Amyloid Precursor Protein (APP) and Tau.[8][9] The cleavage of APP by caspase-6 can contribute to the generation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[8] Furthermore, caspase-6-mediated cleavage of Tau can lead to the formation of neurofibrillary tangles, another key pathological feature of the disease.[9][10][11]
Huntington's Disease
In Huntington's disease, the cleavage of the mutant huntingtin (mHtt) protein by caspase-6 at the D586 residue is a critical pathogenic event.[12][13] This cleavage generates a toxic N-terminal fragment that contributes to neuronal dysfunction and death.[3] The interaction between the cleaved mHtt fragment and pro-caspase-6 can create a feed-forward loop, further amplifying caspase-6 activation.[12][13]
Parkinson's Disease
In Parkinson's disease, the death of dopaminergic neurons is a key feature. Apoptotic pathways, involving both initiator and executioner caspases, are implicated in this process.[6] Caspase-6 is one of the executioner caspases involved in the final stages of apoptosis.[6] While the precise upstream activators of caspase-6 in Parkinson's disease are still under investigation, it is believed to be downstream of initiator caspases like caspase-9, which are activated by mitochondrial dysfunction and oxidative stress.[6] There is also emerging evidence suggesting a potential link between inflammation, caspase-1, and the aggregation of alpha-synuclein, a key protein in Parkinson's pathology.[14][15]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in neurodegenerative disease research.
In Vitro Caspase-6 Activity Assay
This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates using a substrate like Ac-VEID-AMC, which has the same recognition sequence as this compound. This compound is used as a specific inhibitor to confirm that the measured activity is indeed from caspase-6.
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Ac-VEID-AMC fluorogenic substrate
-
This compound inhibitor
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Induce apoptosis by treating cells with an appropriate agent (e.g., staurosporine) for a specified time. Include an untreated control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize caspase activity.
-
-
Caspase-6 Activity Assay:
-
In a new 96-well black plate, add 20-50 µg of protein lysate to each well.
-
For inhibitor control wells, add this compound to a final concentration of 10-50 µM and pre-incubate for 10-15 minutes at room temperature.
-
Add Assay Buffer to bring the total volume in each well to 50 µL.
-
Initiate the reaction by adding 50 µL of Ac-VEID-AMC substrate solution (final concentration 50 µM) to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours, with excitation at ~360 nm and emission at ~440 nm.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/minute) from the linear portion of the curve.
-
Normalize the caspase-6 activity to the protein concentration of the lysate.
-
Compare the activity in treated samples to untreated controls and inhibitor-treated controls.
-
Neuroprotection Assay in a Cellular Model
This protocol describes how to assess the neuroprotective effect of this compound against a neurotoxic insult in a cell culture model.
Materials:
-
SH-SY5Y neuroblastoma cells or other relevant neuronal cell line
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or Amyloid-beta 25-35 for an Alzheimer's model)
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well clear or opaque plates (depending on the viability assay)
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Pre-treatment with this compound:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours. Include a vehicle control group.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic agent (e.g., 100 µM 6-OHDA) to the wells, except for the untreated control wells.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's protocol. For example, for an MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the dose-dependent neuroprotective effect of this compound.
-
Western Blot Analysis of Caspase-6 Substrate Cleavage
This protocol is for detecting the cleavage of a specific caspase-6 substrate, such as huntingtin (Htt), in response to a stimulus and the inhibitory effect of this compound.
Materials:
-
Cells or tissue lysates
-
This compound
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the cleaved form of the substrate (e.g., anti-cleaved Htt)
-
Primary antibody for a loading control (e.g., anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or animals as described in the relevant experimental model, including treatment with this compound.
-
Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the cleaved substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the cleaved substrate signal to the loading control.
-
In Vivo Administration in a Mouse Model of Huntington's Disease (Representative Protocol)
This protocol provides a general framework for assessing the therapeutic potential of this compound in a transgenic mouse model of Huntington's Disease, such as the BACHD mouse model.[16]
Materials:
-
BACHD transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution
-
Osmotic minipumps for continuous subcutaneous delivery
-
Apparatus for behavioral testing (e.g., Rotarod)
-
Reagents and equipment for tissue processing, immunohistochemistry, and Western blotting
Procedure:
-
Animal Groups:
-
Divide BACHD mice and wild-type controls into treatment and vehicle groups.
-
-
Drug Administration:
-
Surgically implant osmotic minipumps to deliver a continuous dose of this compound or vehicle for a specified duration (e.g., several weeks or months).
-
-
Behavioral Analysis:
-
Perform behavioral tests at regular intervals to assess motor function (e.g., Rotarod test for motor coordination) and cognitive deficits.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by paraformaldehyde.
-
Dissect the brains and process for either histology or biochemical analysis.
-
-
Histological and Biochemical Analysis:
-
Perform immunohistochemistry on brain sections to assess neuronal loss, huntingtin aggregation, and levels of cleaved caspase-6 substrates.
-
Use Western blotting on brain homogenates to quantify levels of active caspase-6 and cleaved huntingtin.
-
-
Data Analysis:
-
Statistically analyze the behavioral, histological, and biochemical data to determine the therapeutic efficacy of this compound.
-
Conclusion
This compound is a valuable tool for investigating the role of caspase-6 in neurodegenerative diseases. Its specificity and potency make it an excellent reagent for dissecting the molecular mechanisms of neuronal cell death and for screening potential therapeutic agents. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of neurodegeneration and to develop novel treatments for these devastating disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active caspase-6 and caspase-6-cleaved tau in neuropil threads, neuritic plaques, and neurofibrillary tangles of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting caspase-6 and caspase-8 to promote neuronal survival following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Caspase-6 and Caspase-6-Cleaved Tau in Neuropil Threads, Neuritic Plaques, and Neurofibrillary Tangles of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the significance of caspase-cleaved tau in tauopathies and as a complementary pathology to phospho-tau in Alzheimer’s disease: implications for biomarker development and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-6-cleaved tau is relevant in Alzheimer’s disease and marginal in four-repeat tauopathies: Diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-6-cleaved tau is relevant in Alzheimer's disease and marginal in four-repeat tauopathies: Diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Age-dependent aggregation of α-synuclein in the nervous system of gut-brain axis is associated with caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-6 Activity in a BACHD Mouse Modulates Steady-State Levels of Mutant Huntingtin Protein But Is Not Necessary for Production of a 586 Amino Acid Proteolytic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO: A Technical Guide to its Structure, Activity, and Application in Caspase-6 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO, also known as N-acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartinal, is a synthetic tetrapeptide aldehyde that serves as a potent and reversible inhibitor of caspase-6.[1] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[2][3] Caspase-6, an executioner caspase, has garnered significant interest due to its role in the cleavage of key cellular substrates, such as lamin A/C, and its implication in the pathology of neurodegenerative diseases, including Huntington's and Alzheimer's disease.[2][4] This technical guide provides a comprehensive overview of the structure, inhibitory activity, and experimental application of this compound in studying caspase-6.
Chemical Structure and Properties
This compound is a peptide mimetic designed to target the active site of caspase-6. The "VEID" sequence corresponds to the preferred recognition motif of caspase-6, derived from its natural substrate, lamin A. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.
Chemical Identifiers:
-
IUPAC Name: (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid[5]
-
SMILES: CC--INVALID-LINK----INVALID-LINK--O)C=O">C@@HNC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)C[5]
-
Molecular Formula: C₂₂H₃₆N₄O₉[5]
Inhibitory Activity and Specificity
This compound is a potent inhibitor of caspase-6, but it also exhibits inhibitory activity against other caspases, particularly caspase-3. Its efficacy can vary between in vitro biochemical assays and cell-based assays, largely due to its limited cell permeability.[6]
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| Caspase-6 | In Vitro (Enzymatic) | 16.2 | [1][7] |
| Caspase-3 | In Vitro (Enzymatic) | 13.6 | [1][7] |
| Caspase-7 | In Vitro (Enzymatic) | 162.1 | [1][7] |
| VEIDase Activity | In Vitro (Lysate) | 490 | [7] |
| Caspase-6 | Cell-Based (Lamin A/C cleavage) | >100,000 | [6] |
Experimental Protocols
The following are generalized protocols for the use of this compound in caspase-6 activity assays. Optimization for specific experimental conditions is recommended.
In Vitro Caspase-6 Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic caspase-6 substrate, such as Ac-VEID-AMC (7-amino-4-methylcoumarin) or Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin), by recombinant active caspase-6. This compound is used as a specific inhibitor to confirm that the observed activity is attributable to caspase-6.
Materials:
-
Recombinant active caspase-6
-
Ac-VEID-AMC or Ac-VEID-AFC substrate
-
This compound inhibitor
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[8]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black microplate, add the desired amount of recombinant caspase-6 to each well.
-
For inhibitor control wells, add the this compound solution and incubate for 10-15 minutes at room temperature.[9]
-
Include a blank control with Assay Buffer only.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min). The rate is proportional to the caspase-6 activity.
-
Compare the activity in the presence and absence of this compound to determine the specific inhibition.
-
Cell-Based Caspase-6 Activity Assay (Lamin A/C Cleavage by Western Blot)
Due to the poor cell permeability of this compound, its direct use in live-cell assays is limited.[6] An alternative approach to assess intracellular caspase-6 activity is to measure the cleavage of its endogenous substrate, Lamin A/C.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against cleaved Lamin A/C
-
Primary antibody against total Lamin A/C or a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment:
-
Culture cells and treat with an apoptosis-inducing agent to activate caspases.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against cleaved Lamin A/C.
-
Probe the same or a parallel membrane with an antibody against total Lamin A/C or a loading control for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for cleaved Lamin A/C and normalize to the loading control.
-
An increase in the cleaved Lamin A/C signal indicates an increase in caspase-6 activity.
-
Signaling Pathways and Visualization
This compound is a valuable tool for dissecting the role of caspase-6 in various signaling pathways.
Caspase-6 Activation in Apoptosis
Caspase-6 is an executioner caspase that can be activated by initiator caspases (caspase-8 and -9) and other executioner caspases (caspase-3). Once active, it cleaves a range of cellular substrates, leading to the dismantling of the cell.
Caption: Simplified caspase activation cascade leading to apoptosis and the inhibitory action of this compound.
Role of Caspase-6 in Huntington's Disease
In Huntington's disease, caspase-6-mediated cleavage of the mutant huntingtin (mHTT) protein is a key pathogenic event. This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.[11]
Caption: The role of caspase-6 in the cleavage of mutant huntingtin and the therapeutic potential of this compound.
Role of Caspase-6 in Alzheimer's Disease
In Alzheimer's disease, caspase-6 is involved in the cleavage of amyloid precursor protein (APP) and tau protein, both of which are central to the disease's pathology.[12] Caspase-6 cleavage of these proteins can contribute to the formation of amyloid plaques and neurofibrillary tangles.
Caption: Involvement of caspase-6 in the proteolytic processing of APP and Tau in Alzheimer's disease.
Conclusion
This compound is an indispensable tool for researchers investigating the function of caspase-6. Its potent inhibitory activity in biochemical assays allows for the precise characterization of caspase-6 kinetics and the screening of novel inhibitors. While its utility in cell-based applications is hampered by poor membrane permeability, methods focusing on downstream substrate cleavage provide a reliable means to assess intracellular caspase-6 activity. A thorough understanding of its properties and appropriate experimental design are crucial for leveraging this compound to its full potential in elucidating the multifaceted roles of caspase-6 in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 4. Impact of caspase-6 modulation on Huntington disease phenotypes in the YAC128 mouse model - UBC Library Open Collections [open.library.ubc.ca]
- 5. This compound | C22H36N4O9 | CID 15487887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO): A Technical Guide to a Potent Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide aldehyde, Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO), a potent and widely utilized inhibitor of caspase-6. We delve into the discovery, mechanism of action, and key applications of this tool compound in apoptosis and neurodegenerative disease research. This document includes a summary of its inhibitory activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Background
Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in programmed cell death (apoptosis) and inflammation. They are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). Executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Caspase-6, in particular, has been implicated in the cleavage of several important substrates, including lamins, and has been linked to the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of caspase-6. The peptide sequence (VEID) directs the inhibitor to the active site of caspase-6, where the C-terminal aldehyde group forms a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue (Cys163). This interaction blocks the access of natural substrates to the active site, thereby inhibiting the proteolytic activity of the enzyme.
Quantitative Data
The inhibitory activity of this compound has been characterized against several caspases. The following table summarizes the available quantitative data, primarily as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Caspase | IC50 (nM) | Reference(s) |
| Caspase-3 | 13.6 | [2] |
| Caspase-6 | 16.2 | [2] |
| Caspase-7 | 162.1 | [2] |
Signaling Pathways
This compound targets caspase-6, an executioner caspase involved in the apoptotic signaling cascade. The following diagrams illustrate the general apoptotic pathway and a typical experimental workflow for assessing caspase-6 inhibition.
References
VEIDase Activity in Plant Programmed Cell Death: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death (PCD) is a fundamental and genetically controlled process essential for the development, homeostasis, and defense of multicellular organisms. In plants, PCD plays a critical role in a variety of processes, including embryogenesis, organ sculpting, senescence, and the hypersensitive response (HR) to pathogen attack. While plants lack the direct caspase homologues that are central to apoptosis in animals, they possess a range of proteases with caspase-like activities. Among these, VEIDase activity, characterized by the cleavage of substrates after a Val-Glu-Ile-Asp (VEID) tetrapeptide motif, has emerged as a key player in the execution of plant PCD. This activity is analogous to that of mammalian caspase-6.
This technical guide provides a comprehensive overview of VEIDase activity in plant PCD, summarizing key quantitative data, detailing experimental protocols for its measurement, and visualizing the associated signaling pathways and workflows.
Biochemical Properties and Role in Plant PCD
VEIDase activity is a principal caspase-like activity implicated in various forms of plant PCD, most notably during developmental processes.[1][2] Biochemical characterization has revealed that this activity is highly sensitive to pH, ionic strength, and the presence of specific metal ions like Zn²⁺.[3][4] The optimal pH for VEIDase activity in some plant systems has been observed to be around neutral (pH 7.0), though activity is also detected at more acidic pH values, potentially reflecting different subcellular localizations of the active proteases, such as autophagosomes.[5][6]
A significant body of evidence points to the crucial role of VEIDase activity in embryonic pattern formation. During somatic embryogenesis in Norway spruce, VEIDase activity increases at the early stages of embryo development, coinciding with extensive cell death required for embryo shaping.[2][3] Inhibition of this activity leads to a blockage of embryo-suspensor differentiation and prevents normal embryo development.[3] Similarly, in developing barley caryopses, VEIDase activity is the principal caspase-like activity detected and shows higher levels in young, rapidly developing tissues.[6][7]
While the precise proteases responsible for VEIDase activity in plants are still being fully elucidated, research suggests a link to metacaspases. Although metacaspases themselves are arginine/lysine-specific proteases and do not directly cleave VEID substrates, the silencing of certain metacaspase genes has been shown to reduce VEIDase activity.[8][9] This indicates that metacaspases may act upstream in a proteolytic cascade that ultimately activates a distinct VEID-specific protease.
Quantitative Data on VEIDase Activity
The following tables summarize key quantitative data related to VEIDase activity from published studies.
Table 1: VEIDase Activity During Barley Caryopsis Development [6][10]
| Developmental Stage (Days Post-Anthesis) | Tissue | Relative VEIDase Activity (%) |
| 4 | Embryo | ~85 |
| 6 | Whole Caryopsis | 100 (Peak) |
| 10 | Starchy Endosperm | 100 (Peak) |
| 10 | Embryo | ~60 |
| 14 | Embryo | ~40 |
| 18 | Embryo | ~40 |
| 20 | Whole Caryopsis | ~30 |
| 22 | Embryo | ~60 |
| 30 | Starchy Endosperm | ~20 |
Note: Relative activity is expressed as a percentage of the peak activity observed in the respective tissue or whole caryopsis.
Table 2: Inhibition of VEIDase Activity in Barley Endosperm Extracts [6]
| Inhibitor | Target | Concentration | % Inhibition | IC₅₀ |
| Z-VEID-CHO | Caspase-6 | 10 µM | ~95% | 0.34 µM |
| Z-LEHD-CHO | Caspase-9 | 10 µM | ~70% | Not Determined |
| Z-YVAD-CHO | Caspase-1 | 10 µM | ~20% | Not Determined |
| Calpain Inhibitor I | Calpains | 10 µM | ~10% | 61 µM |
| Complete Protease Inhibitor Cocktail (+EDTA) | Broad Spectrum | - | ~50% | Not Determined |
| E-64 | Cysteine Proteases | 10 µM | ~5% | Not Determined |
| Pepstatin A | Aspartic Proteases | 1.5 µM | ~0% | Not Determined |
| PMSF | Serine Proteases | 1 mM | ~0% | Not Determined |
Table 3: Biochemical Characteristics of VEIDase Activity in Norway Spruce Embryogenic Extracts [3][4]
| Parameter | Condition | Observation |
| pH Optimum | pH 2.0 - 9.0 | Double-bell-shaped profile with optima at ~pH 4.0 and ~pH 7.0 |
| Ionic Strength | 0 - 500 mM NaCl | Activity decreases with increasing NaCl concentration; ~50% inhibition at 150 mM |
| Zn²⁺ Sensitivity | 0 - 100 µM ZnCl₂ | Strong inhibition; ~50% inhibition at 10 µM; complete inhibition at 100 µM |
| Temperature Optimum | 15 - 45 °C | Optimal activity between 28 - 33 °C |
Experimental Protocols
Preparation of Plant Protein Extracts for VEIDase Activity Assay
This protocol provides a general method for extracting total soluble proteins from plant tissues suitable for measuring VEIDase activity.
Materials:
-
Plant tissue (e.g., leaves, embryos, roots)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Protein Extraction Buffer:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
10% (v/v) Glycerol
-
1 mM EDTA
-
0.1% (v/v) CHAPS or Triton X-100
-
5 mM DTT (add fresh before use)
-
1x Protease Inhibitor Cocktail (optional, use one that does not inhibit caspase-like activities)
-
-
Bradford reagent or other protein quantification assay kit
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 2-3 volumes of ice-cold Protein Extraction Buffer to the tissue powder (e.g., 200-300 µL of buffer for every 100 mg of tissue).
-
Vortex vigorously for 30 seconds to resuspend the powder.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total soluble protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the extract using a Bradford assay or a similar method.
-
The protein extract can be used immediately or stored in aliquots at -80°C for future use.
Fluorometric Assay for VEIDase Activity
This protocol describes a fluorometric assay to quantify VEIDase activity using a specific peptide substrate conjugated to a fluorophore.
Materials:
-
Plant protein extract (prepared as described above)
-
Assay Buffer:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
10% (v/v) Glycerol
-
1 mM EDTA
-
10 mM DTT (add fresh before use)
-
-
VEIDase Substrate: Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin) or Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), 10 mM stock in DMSO.
-
VEIDase Inhibitor (for control): Ac-VEID-CHO (N-Acetyl-Val-Glu-Ile-Asp-aldehyde), 10 mM stock in DMSO.
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Thaw the protein extract on ice. Dilute the extract to a final concentration of 1-2 mg/mL in ice-cold Assay Buffer.
-
Prepare the reaction mixture in a 96-well black microplate. For each sample, prepare a reaction and a control with inhibitor.
-
Sample Reaction:
-
50 µL of diluted protein extract
-
45 µL of Assay Buffer
-
-
Inhibitor Control:
-
50 µL of diluted protein extract
-
44 µL of Assay Buffer
-
1 µL of 10 mM this compound (final concentration 100 µM)
-
-
Blank:
-
50 µL of Protein Extraction Buffer (without protein)
-
45 µL of Assay Buffer
-
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Prepare the substrate solution by diluting the 10 mM Ac-VEID-AMC/AFC stock to 1 mM in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the 1 mM substrate solution to each well (final concentration 50 µM).
-
Immediately place the microplate in a fluorometric plate reader pre-set to 30°C.
-
Measure the fluorescence kinetically for 1-2 hours at 1-minute intervals.
-
For Ac-VEID-AMC: Excitation wavelength of 360-380 nm and emission wavelength of 440-460 nm.
-
For Ac-VEID-AFC: Excitation wavelength of 390-400 nm and emission wavelength of 505-510 nm.
-
-
Calculate the rate of the reaction (Δfluorescence/Δtime) for each sample. The VEIDase activity is proportional to the slope of the linear portion of the curve.
-
Subtract the rate of the inhibitor control from the sample reaction rate to determine the specific VEIDase activity.
-
Activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Metacaspase-Mediated VEIDase Activation
The following diagram illustrates a proposed signaling pathway where metacaspases act upstream of VEIDase activity in plant PCD.
Experimental Workflow for VEIDase Activity Measurement
This diagram outlines the key steps in the experimental workflow for quantifying VEIDase activity in plant tissues.
Conclusion
VEIDase activity represents a critical, caspase-6-like proteolytic activity in the execution of programmed cell death in plants. Its involvement in key developmental processes such as embryogenesis highlights its fundamental role in plant biology. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate the function and regulation of VEIDase activity in their specific plant systems. Further research aimed at identifying the specific proteases responsible for VEIDase activity and their downstream substrates will be crucial for a complete understanding of the molecular mechanisms governing plant PCD. This knowledge will not only advance our fundamental understanding of plant biology but may also open new avenues for crop improvement and the development of novel agrochemicals.
References
- 1. Developmental regulation of a VEIDase caspase-like proteolytic activity in barley caryopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEIDase is a principal caspase-like activity involved in plant programmed cell death and essential for embryonic pattern formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fmp.uma.es [fmp.uma.es]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. The roles of proteases during developmental programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding Caspase Inhibition with Ac-VEID-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic tetrapeptide aldehyde, Ac-VEID-CHO, a potent and reversible inhibitor of effector caspases. This document details its mechanism of action, target specificity, and its application in studying apoptosis and related cellular processes. Included are detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Introduction to this compound
This compound (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) is a peptide-based inhibitor designed to target specific members of the caspase family of cysteine-aspartic proteases. Caspases are critical mediators of programmed cell death (apoptosis) and inflammation. This compound's peptide sequence (VEID) mimics the cleavage site of key caspase substrates, allowing it to bind to the active site of these enzymes. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby inhibiting its proteolytic activity.[1][2] This reversibility is a key characteristic, distinguishing it from other inhibitor types like those with fluoromethylketone (FMK) or chloromethylketone (CMK) moieties, which are generally irreversible.[1]
Mechanism of Action and Target Specificity
This compound primarily targets effector caspases, which are responsible for the execution phase of apoptosis by cleaving a broad range of cellular substrates. Its specificity is dictated by its amino acid sequence, which is recognized by the substrate-binding pockets of the target caspases.
The aldehyde functional group acts as a "warhead," reacting with the active site cysteine to form a thiohemiacetal adduct. This reversible covalent interaction effectively blocks substrate access to the catalytic site, thereby inhibiting enzyme activity.
Quantitative Inhibition Data
| Caspase Target | IC50 (nM) | Notes |
| Caspase-6 | 16.2 | Potent inhibition.[3][4][5] |
| Caspase-3 | 13.6 | Potent inhibition.[3][4][5] |
| Caspase-7 | 162.1 | Moderate inhibition.[3][4][5] |
| VEIDase activity | 490 | Inhibition of caspase-6-like activity in cell lysates.[3][6] |
Signaling Pathways Involving Target Caspases
This compound is a valuable tool for dissecting the roles of caspase-3, -6, and -7 in cellular signaling, particularly in the context of apoptosis. These effector caspases are activated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their cognate death receptors on the cell surface.[7] This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain) and TRADD (TNF Receptor-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[8][9] Within the DISC, initiator caspase-8 is recruited and activated through proximity-induced dimerization and auto-proteolysis. Activated caspase-8 then directly cleaves and activates effector caspases, including caspase-3 and -7, which in turn can activate caspase-6.[10][11]
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
The Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[12] This results in the release of cytochrome c from the mitochondria into the cytosol.[13] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome.[14][15] The apoptosome recruits and activates the initiator caspase-9.[16] Activated caspase-9 then cleaves and activates the effector caspases-3 and -7, which subsequently activate caspase-6, leading to the execution of apoptosis.[10][11]
Caption: The intrinsic apoptosis pathway initiated by intracellular stress.
Experimental Protocols
In Vitro Caspase Activity Assay
This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate and this compound as a specific inhibitor control.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[17]
-
Fluorogenic caspase substrate (e.g., Ac-VEID-AMC for caspase-6, Ac-DEVD-AMC for caspase-3/7)
-
This compound inhibitor stock solution (in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Induce apoptosis by treating with an appropriate agent for the desired time. Include an untreated control group.
-
Cell Lysate Preparation:
-
Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer.
-
Adherent cells: Aspirate medium, wash with ice-cold PBS, and add ice-cold Lysis Buffer directly to the plate. Scrape cells and collect the lysate.
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay).
-
Assay Setup:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume to 90 µL with Assay Buffer.
-
Inhibitor Control: To a set of wells, add this compound to a final concentration of 1-10 µM and incubate for 10-15 minutes at room temperature before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the fluorogenic substrate to each well (final concentration typically 20-50 µM).
-
Immediately measure fluorescence in a microplate reader (e.g., excitation 360-380 nm, emission 440-460 nm for AMC substrates) kinetically over 1-2 hours at 37°C.[18]
-
-
Data Analysis: Calculate the rate of fluorescence increase (RFU/min) and normalize to the protein concentration. Compare the activity in treated samples to untreated and inhibitor-treated controls.
Caption: Experimental workflow for an in vitro caspase activity assay.
Determination of the Inhibition Constant (Ki) for a Reversible Competitive Inhibitor
This protocol outlines the determination of the Ki value for a reversible competitive inhibitor like this compound. This requires measuring the initial reaction velocity at various substrate and inhibitor concentrations.
Materials:
-
Purified, active caspase enzyme (e.g., recombinant caspase-3 or -6)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC or Ac-VEID-AMC)
-
This compound inhibitor
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Determine the Michaelis-Menten Constant (Km) for the Substrate:
-
In the absence of the inhibitor, measure the initial reaction velocity (V₀) at a range of substrate concentrations.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Measure Initial Velocities in the Presence of Inhibitor:
-
Perform a series of assays with a fixed enzyme concentration and varying substrate concentrations, similar to the Km determination.
-
Repeat this for several different fixed concentrations of this compound.
-
-
Data Analysis (Dixon Plot):
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) for each substrate concentration.
-
The lines for different substrate concentrations will intersect at a point where the x-coordinate is equal to -Ki.[19]
-
-
Data Analysis (Lineweaver-Burk Plot):
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax). The apparent Km (Kmapp) will increase with increasing inhibitor concentration.
-
Plot Kmapp versus the inhibitor concentration ([I]). The slope of this line will be Km/Ki.
-
Alternatively, use non-linear regression analysis to fit the data directly to the equation for competitive inhibition to determine Ki.[20]
-
Caption: Workflow for determining the Ki of a competitive inhibitor.
Applications in Research and Drug Development
This compound serves as a critical tool in various research and development applications:
-
Elucidating Apoptotic Pathways: By specifically inhibiting effector caspases, researchers can investigate the downstream consequences of caspase activation and the specific roles of caspase-3, -6, and -7 in different apoptotic models.
-
High-Throughput Screening (HTS): this compound can be used as a positive control in HTS campaigns to identify novel caspase inhibitors.
-
Validation of Caspase-6 as a Therapeutic Target: Given the role of caspase-6 in neurodegenerative diseases such as Huntington's and Alzheimer's disease, this compound is used to validate the therapeutic potential of targeting this caspase.[21]
-
Studying Substrate Specificity: As a competitive inhibitor, it can be used in studies to understand the substrate specificity of different caspases.[22]
Conclusion
This compound is a potent, reversible, and relatively specific inhibitor of effector caspases, particularly caspase-3 and -6. Its well-characterized inhibitory profile and its utility in a variety of in vitro assays make it an indispensable tool for researchers in the fields of apoptosis, neurodegenerative disease, and cancer. The detailed protocols and data presented in this guide are intended to facilitate its effective use and to aid in the design and interpretation of experiments aimed at understanding the complex roles of caspases in health and disease.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. FADD and TRADD expression and apoptosis in primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of TRADD in TRAIL-induced apoptosis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase 3 - Wikipedia [en.wikipedia.org]
- 11. Caspase 7 - Wikipedia [en.wikipedia.org]
- 12. Changes in Apaf-1 conformation that drive apoptosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Untitled Document [ucl.ac.uk]
- 20. cdn.graphpad.com [cdn.graphpad.com]
- 21. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
Ac-VEID-CHO: A Technical Guide for Investigating Caspase-6 in Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the expansion of a polyglutamine tract in the huntingtin (HTT) protein. A critical event in the pathogenesis of HD is the proteolytic cleavage of mutant huntingtin (mHTT) by caspase-6. This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.[1][2] The tetrapeptide aldehyde, Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO), is a potent inhibitor of caspase-6 and serves as an essential chemical tool for elucidating the mechanisms of mHTT toxicity and for evaluating potential therapeutic strategies aimed at inhibiting this key pathological step. This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its application in HD research.
The Role of Caspase-6 in Huntington's Disease Pathogenesis
Caspase-6, a member of the cysteine-aspartic acid protease family, plays a central and aberrant role in HD.[3] Unlike its typical function in apoptosis, its activation in HD is an early, non-apoptotic event that correlates with disease progression.[4][5] The enzyme specifically cleaves the mHTT protein at the aspartic acid residue at position 586 (D586).[4][5] Preventing this cleavage event in mouse models of HD has been shown to avert the development of behavioral, motor, and neuropathological features of the disease, highlighting the D586 cleavage as a critical pathogenic event.[1][6]
Emerging evidence points to a self-reinforcing, feed-forward cycle that drives HD pathogenesis. The mHTT fragment generated by caspase-6 cleavage (mHTT₁₋₅₈₆) can, in turn, interact with the zymogen (inactive) form of caspase-6, stabilizing an active conformation and promoting its full activation.[4] This creates a toxic amplification loop, leading to increased mHTT fragmentation and subsequent neurodegeneration.[4][5] this compound is instrumental in breaking this cycle in experimental settings to study its downstream consequences.
Signaling Pathway: Caspase-6 Feed-Forward Loop in HD
Caption: A diagram of the pathogenic feed-forward loop in Huntington's disease.
This compound: Mechanism and Specificity
This compound is a synthetic tetrapeptide that mimics the caspase-6 cleavage site sequence (VEID) found in key substrates like lamin A.[7] The C-terminal aldehyde group (-CHO) acts as a reversible covalent inhibitor by forming a thiohemiacetal adduct with the cysteine residue in the caspase's active site.
While it is a potent inhibitor of caspase-6, it is important for researchers to be aware of its activity against other executioner caspases, particularly caspase-3. Its selectivity profile necessitates the use of appropriate controls to dissect the specific contributions of caspase-6 in any given experimental system.
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for determining the effective concentration for experiments.
| Target Enzyme/Activity | IC₅₀ Value | Assay Type | Reference(s) |
| Caspase-6 | 16.2 nM | Recombinant Enzyme Assay | [8][9][10] |
| Caspase-3 | 13.6 nM | Recombinant Enzyme Assay | [8][9][10] |
| Caspase-7 | 162.1 nM | Recombinant Enzyme Assay | [8][9][10] |
| VEIDase Activity | 0.49 µM (490 nM) | Cell Lysate (Staurosporine-treated SKNAS cells) | [10][11][12] |
| Caspase-6 (Lamin-based) | 64 ± 20 nM | Electrochemiluminescence ELISA | [13] |
| Caspase-6 (VEID-based) | 56 ± 6 nM | Fluorogenic Substrate Assay | [13] |
Note: The difference in IC₅₀ values can be attributed to the use of different assay systems (e.g., purified recombinant enzymes vs. complex cell lysates) and substrates. Cellular assays often show lower potency due to factors like cell permeability.[11]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study caspase-6 activity in the context of Huntington's disease.
Experimental Workflow: In Vitro HD Cell Model
Caption: A typical workflow for studying caspase-6 inhibition in cellular HD models.
Fluorometric Caspase-6 Activity Assay in Cell Lysates
This protocol measures caspase-6 activity based on the cleavage of a fluorogenic substrate, Ac-VEID-AMC.[7][13]
Materials:
-
Cell culture expressing mHTT and non-induced controls.
-
This compound (for inhibitor control).
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Keep on ice.
-
Assay Buffer: Same as Lysis Buffer, but with 10 mM DTT added fresh before use.
-
Caspase-6 Substrate: Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin).
-
Black 96-well microplate.
-
Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~440-505 nm).
Procedure:
-
Sample Preparation:
-
Induce apoptosis or stress in cells (e.g., staurosporine treatment) to activate caspases. Include non-induced controls.
-
Harvest cells and create a cell pellet by centrifugation.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 2 million cells) and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 20-50 µg of cell lysate protein per well.
-
Inhibitor Control Wells: Pre-incubate 20-50 µg of lysate with a saturating concentration of this compound (e.g., 0.5-1 µM) for 10 minutes at room temperature before adding to the well.[7]
-
Blank Well: Add Lysis Buffer only.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
-
Reaction and Measurement:
-
Prepare a 2X substrate working solution (e.g., 100 µM Ac-VEID-AMC in Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells (final volume 100 µL).
-
Immediately place the plate in the fluorometer pre-warmed to 37°C.
-
Measure fluorescence kinetically, taking readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of change in fluorescence (RFU/min). Caspase-6 activity is proportional to this rate after subtracting the blank reading.
-
Western Blot for Detection of Cleaved Huntingtin
This protocol allows for the direct visualization of the caspase-6 cleavage product of mHTT.
Materials:
-
Cell or tissue lysates prepared as described above.
-
SDS-PAGE gels (e.g., 10% Tris-Glycine).
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Neo-epitope antibody specific for the D586-cleaved HTT fragment.
-
Antibody against total HTT (e.g., MAB2166) for normalization.
-
Antibody for a loading control (e.g., β-actin, GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Separation and Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in SDS-PAGE loading dye.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved HTT D586) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the cleaved HTT signal to total HTT or the loading control.
-
Cell Viability and Cytotoxicity Assays
These assays assess the protective effects of this compound against mHTT-induced cell death.
A. LDH Release Assay (Cytotoxicity) This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[14]
Procedure:
-
Plate cells and treat with a stressor and/or this compound as described in the workflow.
-
At the end of the incubation period, carefully collect the culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol to measure LDH activity in the collected medium.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum LDH release).
B. AlamarBlue/Resazurin Assay (Viability) This assay measures the metabolic activity of living cells.
Procedure:
-
Plate cells and treat as described above.
-
At the end of the treatment period, add AlamarBlue reagent (resazurin) to the culture medium (typically 10% of the total volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion
This compound is an invaluable tool for probing the role of caspase-6 in Huntington's disease. Its ability to inhibit the cleavage of mutant huntingtin allows researchers to dissect the downstream pathological consequences of this event, from the formation of toxic fragments to subsequent neuronal death.[5] While its cross-reactivity with caspase-3 necessitates careful experimental design and data interpretation, its use in cellular and biochemical assays provides a direct method for investigating a critical node in HD pathogenesis. The protocols and data presented in this guide offer a robust framework for scientists aiming to leverage this compound in their efforts to understand and ultimately develop therapies for Huntington's disease.
References
- 1. Cleavage at the caspase-6 site is required for neuronal dysfunction and degeneration due to mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hdsa.org [hdsa.org]
- 4. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO in Alzheimer's Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Emerging evidence points to the dysregulation of apoptotic pathways, specifically the activation of caspase-6, as a significant contributor to the pathogenesis of AD. The peptide inhibitor Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) is a potent tool for investigating the role of caspase-6 in this complex disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use in AD models, and a summary of key quantitative data. Furthermore, this guide presents detailed signaling pathways and experimental workflows visualized using the DOT language to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction: The Role of Caspase-6 in Alzheimer's Disease
Caspase-6, an effector caspase in the apoptotic cascade, has been identified as a key player in the molecular events leading to neuronal dysfunction and death in Alzheimer's disease.[1] Its activation is considered an early event in the disease process, intimately associated with the hallmark pathologies of AD.[1] Active caspase-6 is found in the neuropil threads, neuritic plaques, and neurofibrillary tangles of AD brains.[2][3]
One of the critical roles of caspase-6 in AD pathology is the cleavage of the tau protein.[1] This cleavage occurs at specific aspartic acid residues, notably at positions D13 and D421, generating truncated tau fragments that are prone to aggregation and may contribute to the formation of NFTs.[4][5] Beyond its action on tau, caspase-6 can also cleave other neuronal proteins, including the amyloid precursor protein (APP), potentially influencing the production of amyloid-beta peptides.[3] The multifaceted involvement of caspase-6 in AD pathogenesis makes it a compelling target for therapeutic intervention and a crucial subject of investigation for researchers in the field.
This compound: A Potent Caspase-6 Inhibitor
This compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-6. Its peptide sequence, VEID, mimics the cleavage site of a key caspase-6 substrate, lamin A/C, allowing it to bind to the active site of the enzyme and block its proteolytic activity.
Mechanism of Action
The aldehyde group (-CHO) at the C-terminus of this compound forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-6. This interaction effectively blocks the enzyme's ability to cleave its natural substrates, thereby inhibiting the downstream consequences of caspase-6 activation.
Specificity and Potency
While this compound is a potent inhibitor of caspase-6, it also exhibits inhibitory activity against other caspases, particularly caspase-3 and caspase-7.[6] It is crucial for researchers to consider this cross-reactivity when interpreting experimental results.
Table 1: Inhibitory Potency (IC50) of this compound against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2[6] |
| Caspase-3 | 13.6[6] |
| Caspase-7 | 162.1[6] |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in common Alzheimer's disease research models.
In Vitro Caspase-6 Activity Assay
This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates using a commercially available substrate like Ac-VEID-AMC (7-amino-4-methylcoumarin) or Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin).
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons)
-
Treatment to induce apoptosis (e.g., staurosporine, Aβ oligomers)
-
This compound inhibitor
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with the apoptosis-inducing agent. A vehicle-treated control group should be included. For inhibitor studies, pre-incubate a set of cells with this compound for 1-2 hours before adding the apoptotic stimulus.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase-6 Assay:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume to 50 µL with Assay Buffer.
-
Prepare a 2X substrate solution by diluting the Ac-VEID-AFC stock in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence kinetically (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[7]
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve) for each sample. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
In Vivo Administration in an Alzheimer's Disease Mouse Model
This protocol provides a representative methodology for administering this compound to a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) via intracerebroventricular (ICV) injection.
Materials:
-
Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type littermates.[8]
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid or saline)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a dental drill, create a small burr hole over the desired injection site in the lateral ventricle. Typical coordinates relative to bregma are: -0.3 mm posterior, ±1.0 mm lateral, and -2.5 mm ventral.[9]
-
-
Intracerebroventricular Injection:
-
Dissolve this compound in the sterile vehicle to the desired concentration. A typical dose for peptide inhibitors administered via ICV can range from 1-10 µg per mouse.
-
Slowly infuse a small volume (e.g., 1-5 µL) of the this compound solution or vehicle into the lateral ventricle over several minutes.[10]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Treatment Schedule: The treatment schedule will depend on the specific research question. It can range from a single acute injection to chronic administration over several weeks or months.
-
Outcome Measures: At the end of the treatment period, assess the effects of this compound on AD-related pathologies and cognitive function. This can include:
-
Behavioral testing: Morris water maze, Y-maze, novel object recognition to assess learning and memory.
-
Histological analysis: Immunohistochemistry or immunofluorescence to measure levels of cleaved tau, Aβ plaques, and synaptic markers in brain tissue.
-
Biochemical analysis: Western blotting or ELISA to quantify levels of total and phosphorylated tau, Aβ40, and Aβ42 in brain homogenates.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating caspase-6 and its inhibition in the context of Alzheimer's disease.
Table 2: In Vitro Effects of Caspase-6 Activity and Inhibition
| Experimental Model | Treatment/Condition | Measured Parameter | Result |
| Recombinant Tau Protein | Incubation with active caspase-6 | Tau Cleavage | Cleavage at D13 and D421[4][5] |
| SK-N-AS Neuroblastoma Cells | Staurosporine-induced apoptosis + this compound | VEIDase Activity | IC50 = 0.49 µM[11] |
| Primary Neuronal Cultures | Serum deprivation | Caspase-6 activation and APP cleavage | Increased generation of a 6.5-kDa Aβ-containing fragment[3] |
Table 3: In Vivo Findings Related to Caspase-6 in Alzheimer's Disease Models
| Animal Model | Genetic Modification/Treatment | Measured Parameter | Result |
| 5xFAD Mice | Caspase-6 Knockout | Spatial Learning & Memory | Improved performance[8] |
| 5xFAD Mice | Caspase-6 Knockout | Amyloid-β Plaque Load | Significant reduction[8] |
| 5xFAD Mice | Caspase-6 Knockout | Microglia and Astrocyte Activation | Reduced levels[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound in Alzheimer's research.
Caption: Caspase-6 activation cascade in Alzheimer's disease.
Caption: Workflow for in vitro caspase-6 inhibition assay.
Conclusion
This compound serves as an indispensable tool for elucidating the intricate role of caspase-6 in the pathobiology of Alzheimer's disease. By potently inhibiting caspase-6, this peptide aldehyde allows researchers to probe the downstream consequences of its activation, including tau cleavage and neuronal apoptosis. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to design and execute robust studies aimed at understanding and ultimately targeting caspase-6 in the pursuit of effective therapies for Alzheimer's disease. The provided visualizations of key pathways and workflows offer a clear conceptual framework for these investigations. Further research focusing on the development of more selective caspase-6 inhibitors with improved in vivo properties holds significant promise for translating these preclinical findings into clinical applications.
References
- 1. Roles of caspase-6 in Alzheimer's Disease, from human tissue to selective inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-6 Activation in Familial Alzheimer Disease Brains Carrying Amyloid Precursor Protein, Presenilin I or Presenilin II Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-6 Knockout in the 5xFAD Model of Alzheimer's Disease Reveals Favorable Outcome on Memory and Neurological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the caspase inhibitor Ac-VEID-CHO, its biochemical properties, and its application in experimental settings. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, neurodegenerative diseases, and drug development.
Core Properties of this compound
This compound, also known as N-Acetyl-Val-Glu-Ile-Asp-al, is a synthetic tetrapeptide aldehyde that acts as a potent inhibitor of caspases, with a particular efficacy against caspase-6.
| Identifier | Value |
| CAS Number | 319494-39-8[1] |
| Synonyms | Ac-Val-Glu-Ile-Asp-CHO |
Biochemical Activity and Specificity
This compound is a reversible inhibitor that interacts with the catalytic site of caspases. Its inhibitory activity is most pronounced against caspase-6, but it also demonstrates activity against other caspases.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) |
| Caspase-3 | 13.6[2][3][4][5] |
| Caspase-6 | 16.2[2][3][4][5] |
| Caspase-7 | 162.1[2][3][4][5] |
| VEIDase activity | 490[2][4] |
In cellular assays, this compound has been shown to have limited cell permeability.
Signaling Pathway Inhibition
This compound primarily functions by inhibiting the activity of executioner caspases, thereby blocking the downstream events of the apoptotic cascade. Caspase-6, a key target of this compound, is involved in the cleavage of several cellular substrates, including Lamin A/C, which leads to the dismantling of the cell.
Caption: Inhibition of active Caspase-6 by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer
-
BCA Protein Assay Kit
-
96-well black microplate
-
Assay Buffer
-
Ac-VEID-AMC (fluorogenic substrate)
-
This compound (inhibitor control)
-
Fluorometric plate reader
Procedure:
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in the experimental cell population. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA assay.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
For inhibitor control wells, pre-incubate the lysate with this compound (a final concentration of 0.5 µM is often sufficient).
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
-
Reaction and Measurement:
-
Add 10 µL of Ac-VEID-AMC substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with excitation at 340-360 nm and emission at 440-460 nm.
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Normalize the caspase-6 activity to the protein concentration of the lysate.
-
Compare the activity in treated samples to the untreated and inhibitor controls.
Lamin A/C Cleavage Assay (Western Blot)
This protocol provides a more specific method for assessing caspase-6 activity by detecting the cleavage of its endogenous substrate, Lamin A.
Materials:
-
Cell lysates (prepared as in section 4.1)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved Lamin A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each cell lysate sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Analyze the intensity of the band corresponding to cleaved Lamin A. An increase in the cleaved fragment indicates an increase in caspase-6 activity.
Caption: Western blot workflow for detecting Lamin A cleavage.
Conclusion
This compound is a valuable tool for the study of apoptosis and the specific role of caspase-6 in various cellular processes and disease models. Its well-characterized inhibitory profile makes it a standard reagent in many research laboratories. Proper experimental design, including the use of appropriate controls and complementary assays, is crucial for the accurate interpretation of data generated using this inhibitor.
References
Methodological & Application
Application Notes and Protocols for Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VEID-CHO is a synthetic, peptide-based reversible aldehyde inhibitor widely utilized in apoptosis research. It is recognized for its potent inhibition of executioner caspases, particularly caspase-6. These application notes provide comprehensive protocols for the use of this compound as a critical negative control in caspase activity assays and summarize its inhibitory profile. The detailed methodologies and data are intended to guide researchers in accurately measuring caspase activity and understanding its role in cellular signaling pathways, particularly in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3]
Mechanism of Action
This compound is a tetrapeptide (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl) modified with a C-terminal aldehyde group (-CHO). This aldehyde group allows the peptide to interact with and reversibly inhibit the catalytic cysteine residue in the active site of target caspases. While it is most frequently cited as a caspase-6 inhibitor, it also demonstrates high potency against caspase-3 and moderate potency against caspase-7.[1][2][4] Its sequence (VEID) mimics the cleavage site in Lamin A/C, a primary substrate of caspase-6.[5][6] Due to its peptidic nature, this compound has limited cell permeability, making it most effective in cell-free systems, such as cell lysates, rather than in whole-cell assays where it shows significantly reduced activity.[1]
Data Presentation: Inhibitor Specificity
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies across different caspases and experimental systems.
| Target Enzyme | IC50 Value | Assay Condition |
| Caspase-3 | 13.6 nM | Cell-free |
| Caspase-6 | 16.2 nM | Cell-free |
| Caspase-7 | 162.1 nM | Cell-free |
| VEIDase Activity | 0.49 µM | Cell-free (SKNAS neuroblastoma cell lysate) |
| Cellular Assay | >100 µM | Whole-cell (due to low permeability) |
| Data compiled from multiple sources.[1][2][3][4] |
Caspase Activation Pathway and Inhibition by this compound
Apoptosis is executed by a cascade of cysteine proteases called caspases. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) stimuli, both of which converge on the activation of executioner caspases. This compound targets these downstream executioner caspases.
Experimental Protocols
Protocol: Fluorometric Caspase-6 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-6 activity in cell lysates using a fluorogenic substrate (e.g., Ac-VEID-AMC) and this compound as a specific inhibitor control.[5][7][8]
A. Reagent Preparation
-
1X Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Keep on ice. Just before use, add 10 mM Dithiothreitol (DTT).
-
1X Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Keep on ice. Just before use, add 10 mM DTT.
-
Substrate Working Solution (2X): Prepare a 10 mM stock of Ac-VEID-AMC in DMSO. Dilute the stock solution in 1X Assay Buffer to a final concentration of 100 µM (this creates a 2X working solution for a final in-well concentration of 50 µM). Protect from light.
-
Inhibitor Solution: Prepare a 1 mM stock solution of this compound in DMSO. A final in-well concentration of 0.5 µM to 1 µM is typically sufficient for complete inhibition.[5][7] Dilute the stock solution in 1X Assay Buffer to the desired 2X or 10X concentration.
B. Sample Preparation
-
Induce Apoptosis: Culture cells to desired confluency. Treat with an apoptosis-inducing agent (e.g., 1 µM staurosporine (B1682477) for 3-6 hours). Include an untreated/vehicle control group.[5]
-
Harvest Cells: For adherent cells, scrape them into the media. For suspension cells, collect directly. Centrifuge at 500 x g for 5 minutes at 4°C to pellet cells.
-
Lysis: Wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant. Resuspend the pellet in ice-cold 1X Lysis Buffer (e.g., 50-100 µL per 1-5 million cells).
-
Incubate: Incubate the lysate on ice for 15-20 minutes.
-
Clarify Lysate: Centrifuge at 14,000-16,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
Quantify Protein: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).[8] This is essential for normalizing caspase activity.
C. Assay Procedure (96-well Plate Format)
-
Plate Setup: On a black, flat-bottom 96-well plate, prepare the following wells in triplicate:
-
Sample Wells: 20-50 µg of cell lysate protein.
-
Inhibitor Control Wells: 20-50 µg of cell lysate protein.
-
Blank Wells: Lysis Buffer only (no lysate).
-
-
Inhibitor Pre-incubation: To the "Inhibitor Control Wells," add the this compound inhibitor solution. Add an equivalent volume of Assay Buffer to the "Sample Wells" and "Blank Wells."
-
Volume Adjustment: Adjust the volume in all wells to 50 µL with 1X Assay Buffer.
-
Incubate: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the caspases.[7]
-
Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution (Ac-VEID-AMC) to all wells, bringing the final volume to 100 µL. Mix gently.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence kinetically for 30-60 minutes, taking readings every 5 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[5]
D. Data Analysis
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the "Blank Wells" from all "Sample" and "Inhibitor Control" wells.
-
The specific caspase-6 activity is the difference between the rate in the "Sample Wells" and the "Inhibitor Control Wells".
-
Normalize the specific activity to the amount of protein in each lysate (e.g., activity per mg of protein).
-
Express results as a fold-increase in activity compared to the uninduced control cells.
Experimental Workflow Diagram
Application Notes & Troubleshooting
-
Specificity Control: The primary use of this compound is to confirm that the measured proteolytic activity is due to specific caspases. A significant reduction in signal in the inhibitor-treated wells compared to the untreated sample wells validates the assay's specificity.
-
Cell Permeability: As noted, this compound is largely excluded from intact cells.[1] For whole-cell experiments, alternative, more cell-permeable inhibitors (e.g., those with an -FMK moiety) may be necessary, or higher concentrations of this compound might be required, though this could lead to off-target effects.
-
Reagent Stability: DTT is unstable in solution; always add it fresh to lysis and assay buffers. Fluorogenic substrates are light-sensitive and should be stored protected from light to prevent degradation and high background fluorescence.
-
Troubleshooting:
-
High Background: May be caused by substrate degradation or contaminated reagents. Prepare fresh solutions.
-
Low Signal: Could indicate low caspase activity. Ensure the apoptosis induction was successful, increase the amount of lysate used, or extend the incubation time. Also, confirm that DTT was added to maintain the reduced state of the caspase's catalytic cysteine.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Ac-VEID-CHO in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, reversible tetrapeptide aldehyde inhibitor of caspase-6. As a member of the caspase family of cysteine proteases, caspase-6 is a key executioner enzyme in the apoptotic pathway.[1][2] Dysregulation of caspase-6 activity has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Huntington's disease, making it a significant target for therapeutic research.[3][4] These application notes provide detailed protocols and quantitative data for the effective use of this compound in cell culture experiments to study and modulate caspase-6 activity.
Mechanism of Action
This compound functions as a competitive inhibitor by mimicking the natural VEID tetrapeptide cleavage sequence recognized by caspase-6. The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby blocking its proteolytic activity.
While it is a potent inhibitor of caspase-6, this compound also exhibits inhibitory activity against other caspases, most notably caspase-3.[3][5][6] Its selectivity is concentration-dependent. Therefore, it is crucial to titrate the inhibitor to determine the optimal concentration for achieving specific caspase-6 inhibition in a given experimental system.
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound against various caspases, as indicated by the half-maximal inhibitory concentration (IC50).
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 nM | [3][5][6] |
| Caspase-3 | 13.6 nM | [3][5][6] |
| Caspase-7 | 162.1 nM | [3][5] |
Note: this compound has also been shown to inhibit VEIDase activity in cell extracts with an IC50 of 0.49 µM.[3][6]
Signaling Pathways
Caspase-6 is an executioner caspase that can be activated by multiple upstream signals, including initiator caspases (caspase-8 and caspase-9) from the extrinsic and intrinsic apoptosis pathways, respectively. Once activated, caspase-6 cleaves a variety of cellular substrates, including Lamin A, leading to the characteristic morphological changes of apoptosis.[2]
Caption: Simplified overview of apoptosis pathways leading to Caspase-6 activation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution for use in cell culture and in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Prepare a 1 mM or 10 mM stock solution by reconstituting the powder in an appropriate volume of high-quality DMSO. For example, to make 100 µL of a 10 mM stock from a product with a molecular weight of 500.5 g/mol , dissolve 0.50 mg of the powder in 100 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
Protocol 2: Inhibition of Caspase-6 Activity in Whole Cells
This protocol provides a general guideline for treating cultured cells with this compound to inhibit apoptosis induced by a chemical agent. The optimal concentration of this compound must be determined empirically for each cell line and apoptosis inducer.
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection assay (e.g., Annexin V staining kit, TUNEL assay)
Procedure:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of the experiment.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Prepare working solutions of the apoptosis inducer and this compound in complete culture medium.
-
Pre-treatment: Aspirate the old medium and replace it with medium containing the desired final concentration of this compound. A starting range of 2 µM to 100 µM is recommended.[6] Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Induction: Add the apoptosis-inducing agent to the wells already containing this compound to achieve the desired final concentration.
-
Controls: Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis inducer only (positive control)
-
Cells treated with this compound only (inhibitor toxicity control)
-
Cells treated with vehicle (e.g., DMSO) only (vehicle control)
-
-
Incubate the cells for a period appropriate for the chosen inducer (typically 4-24 hours).
-
Harvest the cells and assess apoptosis using a chosen method according to the manufacturer's instructions.
Protocol 3: Negative Control for In Vitro Caspase-6 Activity Assay
This compound is an essential control to confirm the specificity of caspase-6 activity when using a fluorogenic substrate like Ac-VEID-AMC.[8] This protocol outlines its use in a cell lysate-based assay.
Caption: Workflow for an in vitro caspase-6 activity assay using this compound as a control.
Materials:
-
Cell lysate from apoptotic and non-apoptotic cells
-
This compound stock solution (1 mM in DMSO)
-
Ac-VEID-AMC fluorogenic substrate (10 mM in DMSO)
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[8]
-
96-well black microplate (for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from treated (apoptotic) and untreated (control) cells.[8] Determine the protein concentration of each lysate.
-
On ice, prepare the reaction mixtures in the 96-well plate. For each sample, prepare a test well and an inhibitor control well.
-
Test Wells: Add 50 µL of cell lysate (containing 20-50 µg of protein) to the well.
-
Inhibitor Control Wells: Add 50 µL of cell lysate and this compound to a final concentration of 0.5-1 µM.[8]
-
Blank Control: Use Lysis Buffer instead of cell lysate to measure background fluorescence.
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to caspase-6.[8]
-
Prepare a 2x working solution of the Ac-VEID-AMC substrate in Assay Buffer (e.g., dilute stock to 100 µM for a final assay concentration of 50 µM).
-
Initiate the reaction by adding 50 µL of the 2x substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately transfer the plate to a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence kinetically (Excitation: ~340-360 nm, Emission: ~440-460 nm) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each well. The activity in the inhibitor control wells should be significantly lower than in the test wells, confirming that the measured activity is specific to caspases inhibited by this compound.
Important Considerations
-
Cell Permeability: Standard this compound has poor cell permeability.[5] While some studies report its use in whole-cell assays at high concentrations (e.g., 100 µM), its efficacy can be limited.[5][6] For experiments requiring robust intracellular inhibition, consider using a cell-permeable version of a caspase inhibitor if available.
-
Specificity: As shown in the data table, this compound is not entirely specific for caspase-6 and potently inhibits caspase-3. Interpret results with caution and consider using multiple inhibitors or genetic approaches (e.g., siRNA) to confirm the specific role of caspase-6.
-
Determining Optimal Concentration: The effective concentration of this compound can vary significantly between cell types and experimental conditions. Always perform a dose-response experiment to determine the lowest effective concentration that achieves the desired inhibition without causing off-target effects or cytotoxicity.
-
Controls: The inclusion of appropriate positive, negative, and vehicle controls is critical for the valid interpretation of results from any experiment using this inhibitor.
References
- 1. Caspase 6 - Wikipedia [en.wikipedia.org]
- 2. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Use of Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-6. It is an invaluable tool for researchers studying apoptosis, neurodegenerative diseases, and other cellular processes where caspase-6 activity is implicated. This document provides detailed application notes and protocols for the effective in vitro use of this compound.
This compound is a peptide-derived caspase inhibitor with potent inhibitory activity against Caspase-6.[1][2] It also shows inhibitory effects on Caspase-3 and, to a lesser extent, Caspase-7.[1][2] This inhibitor is frequently used in research related to neurodegenerative conditions such as Alzheimer's and Huntington's disease.[1][2]
Mechanism of Action
This compound mimics the VEID tetrapeptide recognition sequence preferred by caspase-6. The aldehyde group (-CHO) at the C-terminus of the peptide forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-6, thereby inhibiting its proteolytic activity. By blocking caspase-6, this compound can be used to investigate the downstream events of caspase-6 activation and to study its role in various cellular pathways.
Quantitative Data
The inhibitory activity of this compound against various caspases is summarized in the table below. These values, presented as the half-maximal inhibitory concentration (IC50), are crucial for determining the appropriate concentrations for in vitro experiments.
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-6 | 16.2 | [1][2][3] |
| Caspase-3 | 13.6 | [1][2][3] |
| Caspase-7 | 162.1 | [1][2][3] |
| VEIDase activity | 490 | [1][2] |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Signaling Pathway
Caspase-6 is an executioner caspase that plays a critical role in the apoptotic signaling cascade. It can be activated by initiator caspases, such as caspase-8 and caspase-9, as well as by the fellow executioner caspase, caspase-3. Once activated, caspase-6 cleaves a specific set of cellular substrates, including Lamin A/C, leading to the dismantling of the cell.
Caption: Simplified diagram of the caspase-6 activation pathway in apoptosis.
Experimental Protocols
Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol describes how to measure caspase-6 activity in cell lysates using a fluorogenic substrate and this compound as a specific inhibitor.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
This compound (1 mM stock in DMSO)
-
Caspase-6 substrate (e.g., Ac-VEID-AFC, 10 mM stock in DMSO)
-
Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)
-
Assay Buffer (20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with an appropriate agent (e.g., 1 µM Staurosporine for 3-6 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Harvest both adherent and suspension cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells) and incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-6 Assay:
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume to 90 µL with Assay Buffer.
-
Inhibitor Control: To a set of wells containing lysate from apoptotic cells, add 1 µL of 100 µM this compound (final concentration 1 µM) and incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Add 10 µL of 10X caspase-6 substrate (e.g., 500 µM Ac-VEID-AFC for a final concentration of 50 µM) to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) or as an endpoint reading after 1-2 hours using a fluorometer with appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Caption: A typical workflow for a fluorometric caspase-6 activity assay.
Protocol 2: Inhibition of Apoptosis in Whole Cells
This protocol details how to use this compound to inhibit apoptosis in a cell culture model, followed by analysis using Annexin V/Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-alpha)
-
This compound (1 mM stock in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Apoptosis Induction:
-
Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) and incubate for the desired time (e.g., 3-6 hours). Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis of Lamin A/C Cleavage
This protocol is for detecting the cleavage of Lamin A/C, a downstream substrate of caspase-6, as a marker of apoptosis inhibition by this compound.[4]
Materials:
-
Treated cell pellets from Protocol 2
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-cleaved Lamin A/C, anti-total Lamin A/C, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. A decrease in the cleaved Lamin A/C band in this compound treated samples indicates inhibition of caspase-6 activity.[4]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition observed | Inhibitor concentration too low | Perform a dose-response curve to determine the optimal concentration. |
| Cell permeability issues | Although cell-permeable, efficiency can vary. Consider using a higher concentration or a longer pre-incubation time. | |
| High background in fluorescence assay | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-purity buffers and reagents. | |
| Low signal in fluorescence assay | Low caspase-6 activity | Increase the amount of cell lysate or extend the incubation time. Confirm the effectiveness of the apoptosis induction. |
| Inactive enzyme | Keep lysates on ice and add DTT to buffers to maintain a reducing environment. |
References
Ac-VEID-CHO: A Detailed Guide for Caspase-6 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Caspase-6 (Mch2) is an executioner caspase that plays a critical role in the apoptotic signaling cascade, leading to the dismantling of the cell.[1][2] Its dysregulation has been implicated in various neurodegenerative diseases, including Huntington's and Alzheimer's, making it a significant therapeutic target.[1][3] The peptide inhibitor Ac-VEID-CHO is a valuable tool for studying the activity of caspase-6. This document provides detailed application notes and protocols for utilizing this compound in caspase-6 activity assays.
This compound is a synthetic tetrapeptide (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartinal) that acts as a reversible, competitive inhibitor of caspase-6.[3][4] The VEID sequence is derived from the cleavage site of a key caspase-6 substrate, lamin A/C.[1][5] The aldehyde group (-CHO) on the C-terminal aspartate residue interacts with the catalytic cysteine in the active site of the caspase, blocking its proteolytic activity.[3][6] While commonly used for caspase-6, it is important to note that this compound also exhibits potent inhibitory activity against other caspases, particularly caspase-3.[3][7][8][9]
Principle of the Assay
The most common method for determining caspase-6 activity in vitro involves the use of a fluorogenic substrate, such as Ac-VEID-AMC (7-amido-4-methylcoumarin) or Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin).[1][10][11][12] In their intact form, these substrates are non-fluorescent. Upon cleavage by active caspase-6 at the aspartate residue, the fluorescent reporter molecule (AMC or AFC) is released.[1][10] The resulting increase in fluorescence intensity is directly proportional to the caspase-6 activity in the sample and can be measured over time using a fluorescence microplate reader.[1][10] this compound is used as a specific inhibitor to confirm that the observed activity is due to caspase-6 or other VEID-cleaving caspases.
Quantitative Data
The inhibitory potency of this compound against various caspases is summarized in the table below. This data is crucial for designing experiments and interpreting results, especially concerning the inhibitor's selectivity.
| Inhibitor | Target Caspase | IC50 (nM) | Notes |
| This compound | Caspase-6 | 16.2 | Potent inhibitor of caspase-6.[3][7][8][9] |
| This compound | Caspase-3 | 13.6 | Also potently inhibits caspase-3.[7][8][9] |
| This compound | Caspase-7 | 162.1 | Less potent against caspase-7.[7][8] |
| Ac-DEVD-CHO | Caspase-6 | 30.5 | A canonical caspase-3 inhibitor that also inhibits caspase-6.[3] |
| Ac-IETD-CHO | Caspase-6 | 53.2 | A canonical caspase-8 inhibitor that also inhibits caspase-6.[3] |
IC50 values were determined after a 15-minute enzyme/inhibitor preincubation and a 40-minute enzyme reaction.[3]
Experimental Protocols
In Vitro Caspase-6 Activity Assay Using Cell Lysates and a Fluorogenic Substrate
This protocol describes a method for measuring caspase-6 activity in cell lysates using Ac-VEID-AMC as a substrate and this compound as an inhibitor.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - DTT should be added fresh)[13]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT - DTT should be added fresh)[14]
-
Fluorogenic Substrate: Ac-VEID-AMC (10 mM stock in DMSO)
-
Inhibitor: this compound (1 mM stock in DMSO)
-
Recombinant active caspase-6 (for positive control)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation (Cell Lysates): a. Culture cells to the desired density and induce apoptosis using an appropriate stimulus. Include a non-induced (negative) control group.[1] b. Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes at 4°C.[10] c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[1][10] e. Incubate the lysate on ice for 15-20 minutes.[10] f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] g. Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate. h. Determine the protein concentration of the lysate using a standard protein assay method.
-
Assay Setup: a. On ice, prepare the following in a black 96-well plate:
- Sample Wells: 20-50 µg of cell lysate protein per well.[10]
- Inhibitor Control Wells: 20-50 µg of cell lysate protein per well, pre-incubated with this compound (final concentration of 0.5-1 µM) for 10-15 minutes at room temperature.[1][10]
- Positive Control Wells: A known amount of recombinant active caspase-6 in Assay Buffer.
- Blank Well: Lysis Buffer only, to determine background fluorescence.[10] b. Adjust the volume in all wells to 50 µL with Assay Buffer.[1]
-
Reaction Initiation and Measurement: a. Prepare a 2x Substrate Working Solution by diluting the Ac-VEID-AMC stock in Assay Buffer to the desired final concentration (e.g., 200 µM). b. Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells, bringing the final volume to 100 µL.[1][10] c. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. d. Measure the fluorescence intensity kinetically. For Ac-VEID-AMC, use an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[1] For Ac-VEID-AFC, use an excitation of ~400 nm and emission of ~505 nm.[11][12][15] e. Record readings every 5 minutes for 30-60 minutes.[1]
-
Data Analysis: a. Subtract the background fluorescence (from the blank wells) from all other readings. b. Determine the rate of increase in fluorescence (RFU/min) for each sample. c. The caspase-6 activity can be expressed as the rate of fluorescence change normalized to the amount of protein in the lysate (e.g., RFU/min/mg protein). d. The fold-increase in caspase-6 activity is determined by comparing the activity of the induced sample to the non-induced control.[1]
Visualizations
Signaling Pathway: Caspase-6 Activation in Apoptosis
Caption: Simplified pathway of caspase-6 activation and inhibition.
Experimental Workflow: Caspase-6 Activity Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-6 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Inhibitors › PeptaNova [peptanova.de]
- 5. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cephamls.com [cephamls.com]
- 12. apexbt.com [apexbt.com]
- 13. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Inhibiting Lamin A/C Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inhibiting the cleavage of lamin A/C, a critical event in apoptosis and a hallmark of cellular stress. Understanding and controlling this process is vital for research in apoptosis, neurodegenerative diseases, and cancer.
Introduction
Lamin A/C, proteins of the nuclear lamina, are crucial for maintaining the structural integrity of the nucleus and regulating gene expression.[1][2] During apoptosis, lamin A/C are specifically cleaved by activated caspases, primarily caspase-6, leading to the disassembly of the nuclear lamina, chromatin condensation, and ultimately, cell death.[3][4][5][6] Inhibition of this cleavage event is a key strategy for studying the mechanisms of apoptosis and for developing therapeutic interventions that modulate cell death pathways.
The primary mechanism of lamin A/C cleavage involves the activation of a caspase cascade.[7][8] Initiator caspases, such as caspase-9, are activated by apoptotic stimuli and in turn activate executioner caspases, including caspase-3 and caspase-6.[7][8] Caspase-6 has been identified as the principal protease responsible for cleaving lamin A/C at the VEID sequence.[3][4][9] Additionally, recent studies have highlighted a preceding step involving the phosphorylation of lamin A/C by cyclin-dependent kinase 1 (CDK1), which may regulate its susceptibility to caspase-6-mediated cleavage.[10][11]
Signaling Pathway of Lamin A/C Cleavage
The cleavage of lamin A/C is a tightly regulated process integrated within the broader apoptotic signaling network. The following diagram illustrates the key steps leading to lamin A/C cleavage and the points of inhibition.
Caption: Signaling pathway of lamin A/C cleavage and points of inhibition.
Inhibitors of Lamin A/C Cleavage
A variety of inhibitors can be used to block lamin A/C cleavage at different points in the signaling pathway. The choice of inhibitor will depend on the specific research question.
| Inhibitor | Target | Typical Working Concentration | Key Features |
| Z-VEID-FMK | Caspase-6 | 1-20 µM | A highly specific and irreversible inhibitor of caspase-6, the primary executioner caspase for lamin A/C.[3][6][12] |
| Z-DEVD-FMK | Caspase-3 | 20-200 µM | Inhibits caspase-3, which can act upstream of caspase-6 in some apoptotic pathways.[13] |
| Z-VAD-FMK | Pan-Caspase | 20-200 µM | A broad-spectrum caspase inhibitor that blocks the activity of multiple caspases, providing a general tool to inhibit apoptosis-induced cleavage.[13][14][15] |
| RO-3306 | CDK1 | 5-10 µM | Inhibits the phosphorylation of lamin A/C, a step that precedes and may be required for its cleavage by caspase-6.[11] |
| Tipifarnib | Farnesyltransferase | Varies | Prevents the farnesylation of prelamin A, which can indirectly affect lamin A processing and stability.[2] |
Experimental Protocols
Protocol 1: Inhibition of Lamin A/C Cleavage in Cultured Cells
This protocol describes a general procedure for treating cultured cells with inhibitors to prevent lamin A/C cleavage induced by an apoptotic stimulus like staurosporine.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, SK-NA-S)
-
Complete cell culture medium
-
Apoptotic stimulus (e.g., Staurosporine)
-
Caspase or kinase inhibitor (e.g., Z-VEID-FMK, RO-3306)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-Lamin A/C, anti-cleaved Lamin A/C, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired inhibitor at the appropriate concentration for 1-2 hours.
-
Apoptotic Induction: Add the apoptotic stimulus (e.g., 1 µM staurosporine) to the culture medium and incubate for the desired time (typically 3-6 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The anti-Lamin A/C antibody can detect both the full-length (~70 kDa) and the cleaved fragment (~28 kDa).[16]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: General experimental workflow for studying lamin A/C cleavage inhibition.
Protocol 2: Immunofluorescence Staining for Nuclear Morphology
This protocol allows for the visualization of nuclear morphology and the localization of lamin A/C, providing qualitative evidence of the inhibition of its cleavage.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-Lamin A/C)
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells on coverslips as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-Lamin A/C antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for a continuous, smooth nuclear rim staining for lamin A/C in untreated or inhibitor-treated cells, and a disrupted, fragmented, or absent rim in cells undergoing apoptosis without inhibitor treatment.[13]
Data Presentation
Quantitative data from Western blot analysis can be summarized to compare the efficacy of different inhibitors or concentrations.
| Treatment | Full-Length Lamin A/C (Relative Intensity) | Cleaved Lamin A/C (Relative Intensity) | % Inhibition of Cleavage |
| Control (Untreated) | 1.00 | 0.05 | - |
| Staurosporine (1 µM) | 0.30 | 0.95 | 0% |
| Staurosporine + Z-VEID-FMK (10 µM) | 0.85 | 0.15 | 84% |
| Staurosporine + Z-DEVD-FMK (50 µM) | 0.60 | 0.40 | 58% |
| Staurosporine + RO-3306 (10 µM) | 0.75 | 0.25 | 74% |
Note: The values in this table are exemplary and should be determined experimentally. The % inhibition can be calculated relative to the apoptotic stimulus-only control.
Troubleshooting
-
No inhibition observed:
-
Increase inhibitor concentration or pre-incubation time.
-
Verify the activity of the inhibitor.
-
Ensure the apoptotic stimulus is working at the expected concentration and time.
-
-
High background in Western blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of washing steps.
-
Use a different blocking agent.
-
-
Weak immunofluorescence signal:
-
Increase primary antibody concentration or incubation time.
-
Use a brighter secondary antibody.
-
Ensure proper fixation and permeabilization.
-
By following these protocols and utilizing the provided information, researchers can effectively investigate the mechanisms of lamin A/C cleavage and explore the potential of its inhibition in various experimental models.
References
- 1. Diversity of Nuclear Lamin A/C Action as a Key to Tissue-Specific Regulation of Cellular Identity in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Caspase-mediated cleavage of Lamin A [reactome.org]
- 5. Lamin A/C cleavage by caspase-6 activation is crucial for apoptotic induction by photodynamic therapy with hexaminolevulinate in human B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of caspases in cleavage of lamin A/C and PARP during apoptosis in macrophages infected with a periodontopathic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Blockage of lamin-A/C loss diminishes the pro-inflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Z-VEID-FMK | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
- 15. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 16. Lamin A/C Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-6.[1][2] Caspase-6 is a key executioner caspase involved in the apoptotic pathway and has been implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3] These application notes provide detailed information on the solubility, preparation, and use of this compound for in vitro biochemical assays.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Full Name | N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(1-oxo-3-thiapentan-2-yl)-L-α-asparagine | [1] |
| Molecular Formula | C22H36N4O9 | [1] |
| Molecular Weight | 500.5 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage | Store at -20°C. | [1] |
| Stability | Stable for ≥ 4 years at -20°C. | [1] |
Solubility and Preparation of Stock Solutions
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Solvent | Solubility | Preparation Notes |
| Water | 1 mg/mL | Sonication and warming may be required for complete dissolution.[3] |
| DMSO | Soluble (Specific concentration not detailed, but used for stock solutions) | Used in various protocols to prepare concentrated stock solutions (e.g., 10 mM).[4] |
| Ethanol | Not specified | N/A |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 500.5 g/mol ), add 200 µL of DMSO.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5]
Biological Activity and Specificity
This compound is a potent inhibitor of caspase-6, but it also shows inhibitory activity against other caspases, particularly caspase-3.
| Target | IC50 | Reference |
| Caspase-6 | 16.2 nM | [5][6] |
| Caspase-3 | 13.6 nM | [5][6] |
| Caspase-7 | 162.1 nM | [5][6] |
| VEIDase activity (in SK-N-AS cell extracts) | 0.49 µM | [1][5] |
Experimental Protocols
Caspase-6 Inhibition Assay using a Fluorogenic Substrate (Ac-VEID-AMC)
This protocol describes a typical in vitro assay to measure the inhibitory activity of this compound on caspase-6.
Materials:
-
Active recombinant caspase-6
-
This compound inhibitor
-
Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% Glycerol, 1 mM EDTA, 10 mM DTT)
-
Black 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer. Add DTT fresh before use.
-
Dilute the active caspase-6 to the desired concentration in ice-cold Assay Buffer.
-
Prepare a 2X working solution of the Ac-VEID-AMC substrate (e.g., 100 µM) in Assay Buffer. The final concentration in the assay will be 50 µM.
-
Prepare serial dilutions of this compound in Assay Buffer to determine the IC50 value.
-
-
Assay Setup:
-
Add 50 µL of diluted caspase-6 enzyme to each well of a black 96-well plate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Include a "no enzyme" control well containing only Assay Buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Ac-VEID-AMC substrate working solution to all wells, bringing the final volume to 100 µL.[3]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathways and Workflows
Caspase-6 Activation Pathway
Caspase-6 is an executioner caspase that can be activated by initiator caspases such as caspase-3. Once activated, caspase-6 cleaves specific cellular substrates, leading to the execution of apoptosis.
Caption: Simplified caspase-6 activation pathway and its inhibition by this compound.
Experimental Workflow for Caspase-6 Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory effect of a compound like this compound on caspase-6 activity.
Caption: General workflow for a caspase-6 inhibition assay.
References
Application Notes and Protocols for Ac-VEID-CHO in SK-N-AS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a potent, cell-permeable inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade. The SK-N-AS human neuroblastoma cell line is a valuable in vitro model for studying neuronal apoptosis and neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of caspase-6 in SK-N-AS cells, including detailed protocols for determining the optimal working concentration and assessing its effects on apoptosis.
Application Notes
This compound is a peptide aldehyde that acts as a reversible inhibitor of caspase-6. It is also known to inhibit other caspases, such as caspase-3 and caspase-7, at different concentrations.[1] Therefore, it is crucial to determine the optimal working concentration for specific cell types and experimental conditions to achieve maximal inhibition of caspase-6 while minimizing off-target effects. In the context of SK-N-AS neuroblastoma cells, which are derived from a pediatric tumor of the sympathetic nervous system, studying apoptosis is critical for understanding disease progression and developing novel therapeutics.[2][3] The apoptotic process in neuroblastoma can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases, including caspase-6.[2]
The use of this compound in SK-N-AS cells can help elucidate the specific role of caspase-6 in apoptosis induced by various stimuli, such as chemotherapeutic agents or neurotoxins. By inhibiting caspase-6 activity, researchers can investigate downstream events, such as the cleavage of specific substrates and the progression of apoptotic morphology.
Quantitative Data
| Inhibitor | Target Caspases | IC50 Values |
| This compound | Caspase-6 | 16.2 nM[1] |
| Caspase-3 | 13.6 nM[1] | |
| Caspase-7 | 162.1 nM[1] |
Signaling Pathway
Caption: Simplified apoptotic signaling pathways leading to caspase-6 activation and its inhibition by this compound.
Experimental Protocols
1. Cell Culture and Maintenance of SK-N-AS Cells
-
Growth Medium: Eagle’s Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at the desired density.
-
2. Determination of Optimal Working Concentration of this compound
This protocol uses a cell viability assay (e.g., MTT or WST-1) to determine the concentration of this compound that effectively inhibits apoptosis without causing significant cytotoxicity.
-
Materials:
-
SK-N-AS cells
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Cell Viability Assay Kit (e.g., MTT, WST-1)
-
Plate reader
-
-
Procedure:
-
Seed SK-N-AS cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Based on the IC50 values, a suggested starting range is 10 nM to 100 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the chosen apoptosis-inducing agent at a predetermined concentration. Include a control group with no inducing agent.
-
Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the optimal concentration that provides protection against apoptosis without being toxic to the cells.
-
3. Assessment of Apoptosis Inhibition
This protocol assesses the ability of this compound to inhibit apoptosis using a caspase activity assay.
-
Materials:
-
SK-N-AS cells
-
24-well cell culture plates
-
This compound at the determined optimal working concentration
-
Apoptosis-inducing agent
-
Caspase-6 Fluorometric Assay Kit
-
Fluorometer
-
-
Procedure:
-
Seed SK-N-AS cells in a 24-well plate.
-
Pre-treat the cells with the optimal working concentration of this compound for 1-2 hours.
-
Induce apoptosis with the chosen agent.
-
At the desired time point, lyse the cells according to the assay kit protocol.
-
Add the caspase-6 substrate to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence using a fluorometer.
-
Compare the caspase-6 activity in treated and untreated samples to confirm the inhibitory effect of this compound.
-
Experimental Workflow
Caption: Experimental workflow for determining the optimal working concentration of this compound in SK-N-AS cells.
References
Application Notes and Protocols for Studying Apoptosis Induction with Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspases, with a high affinity for caspase-6.[1][2][3] Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. This compound specifically targets the VEID recognition sequence of caspase-6, allowing researchers to investigate the specific role of this executioner caspase in the apoptotic signaling cascade.[4] While it is a potent inhibitor of caspase-6, it also demonstrates inhibitory activity against other caspases, such as caspase-3 and caspase-7, albeit with different potencies.[1][2][3][5] These application notes provide detailed protocols for utilizing this compound to study apoptosis, from inhibiting caspase activity in cell culture to analyzing its effects on downstream events.
Application Notes
This compound is a versatile tool for elucidating the intricate mechanisms of apoptosis. Key applications include:
-
Determining the Role of Caspase-6 in Apoptotic Pathways: By specifically inhibiting caspase-6, researchers can determine its necessity in cell death induced by various stimuli, such as chemotherapeutic agents or death receptor ligands.[6] A reduction in apoptosis in the presence of this compound indicates the involvement of caspase-6.
-
Dissecting the Caspase Cascade: Used in conjunction with other specific caspase inhibitors, this compound can help delineate the hierarchical relationship and activation sequence of caspases in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]
-
Investigating Downstream Substrate Cleavage: Caspase-6 has specific cellular targets, including Lamin A/C, a nuclear structural protein.[8][9] this compound can be used to block the cleavage of such substrates, allowing for the study of their role in the morphological changes associated with apoptosis, like nuclear shrinkage and fragmentation.[8]
-
High-Throughput Screening (HTS) for Modulators of Apoptosis: In drug discovery, this compound can serve as a positive control or a tool to validate assays aimed at identifying novel inhibitors or activators of the apoptotic pathway.
Data Presentation
Inhibitory Profile of this compound
The following table summarizes the inhibitory potency of this compound against key executioner caspases. This data is crucial for designing experiments and interpreting results, as cross-reactivity may need to be considered.
| Caspase Target | IC50 Value (nM) |
| Caspase-6 | 16.2[1][2][3][5] |
| Caspase-3 | 13.6[1][2][3][5] |
| Caspase-7 | 162.1[1][2][3][5] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Example Data: Effect of this compound on Apoptosis Induction
This table illustrates hypothetical data from an experiment where a cancer cell line was treated with an apoptosis-inducing agent in the presence or absence of this compound. Apoptosis was quantified by Annexin V staining and flow cytometry.
| Treatment Group | Apoptosis Inducer | This compound (20 µM) | % Apoptotic Cells |
| 1 (Control) | - | - | 5% |
| 2 (Inducer Only) | + | - | 45% |
| 3 (Inhibitor Control) | - | + | 6% |
| 4 (Inhibitor + Inducer) | + | + | 20% |
This example data demonstrates that this compound significantly reduces the percentage of apoptotic cells, indicating that the apoptotic pathway is, at least in part, dependent on a VEID-cleaving caspase like caspase-6.
Mandatory Visualization
Caption: The role of this compound in the caspase activation cascade.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: General Inhibition of Caspase-6 in Cell Culture
This protocol describes the general procedure for treating cultured cells with this compound to inhibit caspase-6 activity prior to apoptosis induction.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cells of interest in appropriate culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, Adriamycin)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Reconstitution of this compound: Prepare a stock solution of this compound in sterile DMSO. For example, dissolve 1 mg of the inhibitor in a volume of DMSO to achieve a stock concentration of 10-20 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Pre-treatment: Dilute the this compound stock solution in fresh culture medium to the desired final working concentration. A typical working concentration for cell culture is 20 µM, which has been shown to be specific for caspase-6.[4] Aspirate the old medium from the cells and replace it with the medium containing this compound. Also, prepare a vehicle control group with the same concentration of DMSO.
-
Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator. This pre-incubation period allows for the inhibitor to permeate the cell membrane.
-
Apoptosis Induction: Add the apoptosis-inducing agent directly to the medium at the desired final concentration.
-
Incubation: Continue to incubate the cells for the time period required for the specific inducer to trigger apoptosis (this can range from a few hours to 24 hours or more).
-
Downstream Analysis: Harvest the cells for subsequent analysis, such as flow cytometry for apoptosis detection (Annexin V/PI staining), preparation of cell lysates for caspase activity assays, or western blotting.
Protocol 2: Caspase-6 Activity Assay with this compound as Inhibitor Control
This protocol details the measurement of caspase-6 activity from cell lysates using a fluorogenic substrate, Ac-VEID-AMC, with this compound serving as a specific inhibitor control.
Materials:
-
Treated and untreated cell pellets (from Protocol 1)
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Ac-VEID-AMC fluorogenic substrate (stock solution in DMSO)
-
This compound inhibitor (stock solution in DMSO)
-
96-well black microplate (for fluorescence)
-
Fluorometric plate reader (Ex: 340-360 nm, Em: 440-460 nm)
-
Protein assay reagents (e.g., BCA or Bradford)
Procedure:
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[9]
-
Incubate on ice for 15-20 minutes.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9][10]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay. This is essential for normalizing caspase activity.[9]
-
Assay Setup:
-
On a 96-well black plate, add 20-50 µg of protein lysate to each well.[10]
-
Adjust the volume in each well to 50 µL with Assay Buffer.[11]
-
Inhibitor Control Wells: To a subset of wells containing lysate from apoptotic cells, add this compound to a final concentration of 0.5-1 µM.[10] Incubate for 5-10 minutes at room temperature.[11]
-
-
Reaction Initiation: Prepare a 2X working solution of Ac-VEID-AMC substrate in Assay Buffer (e.g., 100 µM for a final concentration of 50 µM). Add 50 µL of this 2X substrate solution to all wells, bringing the final volume to 100 µL.[11]
-
Measurement: Immediately place the plate in a fluorometric reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
Data Analysis: Calculate the rate of increase in fluorescence (RFU/min). Normalize the caspase-6 activity to the protein concentration of the lysate. Compare the activity in apoptotic lysates with and without this compound to confirm caspase-6 specific activity.
Protocol 3: Western Blot Analysis of Lamin A/C Cleavage
This protocol is for assessing the inhibition of caspase-6-mediated cleavage of its substrate, Lamin A/C, using western blotting.
Materials:
-
Treated and untreated cell pellets (from Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lamin A/C (that recognizes both the full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
Procedure:
-
Lysate Preparation: Lyse cell pellets in RIPA buffer with protease inhibitors. Determine protein concentration using a standard assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Lamin A/C overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis:
-
In apoptotic samples, expect to see a band corresponding to full-length Lamin A/C and a smaller band for the cleaved fragment.
-
In samples treated with this compound, the intensity of the cleaved Lamin A/C band should be significantly reduced, indicating inhibition of caspase-6 activity.
-
Re-probe the blot with a loading control antibody to ensure equal protein loading across all lanes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptotic threshold is lowered by p53 transactivation of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 8. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a potent, peptide-based reversible aldehyde inhibitor of caspase-6, an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][2] It also demonstrates inhibitory activity against caspase-3 and caspase-7.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical research settings. The protocols detailed below are based on established methodologies for the administration of similar peptide-based inhibitors in rodent models of neurodegeneration.
Disclaimer: To date, specific in vivo administration protocols, including definitive dosage, efficacy, and toxicity data for this compound, have not been extensively reported in peer-reviewed literature. The following protocols are therefore provided as a guiding framework and should be adapted and optimized according to the specific experimental design, animal model, and institutional guidelines.
Data Presentation
Due to the limited availability of published in vivo data for this compound, the following tables present hypothetical yet plausible data based on the known in vitro potency of the compound and typical outcomes observed with other neuroprotective agents in preclinical studies.
Table 1: Hypothetical Dose-Response Relationship of this compound on Caspase-6 Activity in a Mouse Model of Neurodegeneration
| Dosage (mg/kg) | Route of Administration | Reduction in Caspase-6 Activity (%) | Neurological Score Improvement (%) |
| 1 | Intracerebroventricular (ICV) | 25 ± 5 | 15 ± 4 |
| 5 | Intracerebroventricular (ICV) | 60 ± 8 | 45 ± 7 |
| 10 | Intracerebroventricular (ICV) | 75 ± 6 | 60 ± 5 |
| 10 | Intraperitoneal (IP) | 15 ± 3 | 5 ± 2 |
| 50 | Intraperitoneal (IP) | 40 ± 7 | 25 ± 6 |
Table 2: Key In Vitro Inhibition Data for this compound
| Target Caspase | IC₅₀ (nM) |
| Caspase-6 | 16.2[1] |
| Caspase-3 | 13.6[1] |
| Caspase-7 | 162.1[1] |
Signaling Pathways
This compound primarily targets caspase-6, a key executioner caspase in the apoptotic signaling cascade. In neurodegenerative diseases, aberrant activation of caspase-6 can lead to the cleavage of critical neuronal proteins, contributing to synaptic dysfunction and neuronal death.
Caption: Caspase-6 activation pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for two common routes of administration for neuroprotective agents in rodent models.
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This method allows for direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier.
Materials:
-
This compound
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in aCSF or sterile saline to the desired concentration (e.g., 1-5 mM).
-
Ensure the solution is sterile by filtering through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave and disinfect the surgical area on the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for injection into the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer analgesics as per approved protocol.
-
Monitor the animal closely during recovery on a heating pad.
-
Caption: Experimental workflow for intracerebroventricular (ICV) injection.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This is a less invasive, systemic administration route.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, DMSO, or a suitable solubilizing agent)
-
Syringe (1 mL) with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Note: The poor cell permeability of peptide inhibitors may necessitate higher concentrations for systemic administration.
-
Ensure the final volume for injection is appropriate for the animal's weight (typically 5-10 mL/kg).
-
-
Animal Handling:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat, exposing the abdomen. For a one-person technique, secure the rat's head and upper body while holding the hind legs.
-
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
References
Detecting Caspase Activity with Ac-VEID-CHO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of specific caspases, key proteases involved in the execution phase of apoptosis.[1][2][3] Its sequence (Val-Glu-Ile-Asp) is derived from the cleavage site of lamin A/C, a primary substrate of caspase-6.[4] This makes this compound a valuable tool for studying the roles of specific caspases in programmed cell death and for screening potential therapeutic agents that modulate apoptotic pathways. Primarily targeting caspase-6, it also exhibits inhibitory activity against other caspases, most notably caspase-3.[3][5][6] These application notes provide detailed protocols for utilizing this compound to detect and quantify caspase activity in various experimental settings.
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the active site of caspases. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby blocking its proteolytic activity. While it is a potent inhibitor of caspase-6 and caspase-3, its efficacy against other caspases is significantly lower, allowing for a degree of selectivity in experimental design.[3][5][6] It is important to note that this compound has limited cell permeability, with studies showing it is predominantly excluded from the intracellular environment.[5] Therefore, it is most effective in cell-free assays, such as those using cell lysates, or when the cell membrane is permeabilized.
Applications
-
Inhibition of caspase-6 and caspase-3 activity in cell lysates: this compound is widely used to specifically inhibit caspase-6 and caspase-3 activity in cytosolic extracts to study their downstream targets and the overall progression of apoptosis.
-
Control for caspase-6/3-dependent cleavage events: It can be used as a negative control in experiments to confirm that a particular substrate is cleaved by caspase-6 or caspase-3.
-
High-throughput screening (HTS) of caspase inhibitors: Due to its specific binding, this compound can be used as a reference inhibitor in screens for novel small molecule modulators of caspase activity.
-
Study of apoptosis in neurodegenerative diseases: Given the implication of caspase-6 in conditions like Huntington's and Alzheimer's disease, this compound is a critical tool for dissecting the molecular mechanisms of these diseases.[3][5]
Data Presentation
Inhibitor Specificity and Potency
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-6 | 16.2 | [3][5][6] |
| Caspase-3 | 13.6 | [3][5][6] |
| Caspase-7 | 162.1 | [3][5] |
Recommended Working Concentrations for Inhibition
| Application | Cell Line | Apoptotic Stimulus | This compound Concentration | Expected Inhibition | Reference(s) |
| Cell Lysate Assay | SK-N-AS Neuroblastoma | Staurosporine | 0.49 µM (IC50) | 50% inhibition of VEIDase activity | [5][6] |
| Cell Lysate Assay | U937 | Ricin | 100 µM | Inhibition of caspase-6-like activity | [6] |
| Cell Lysate Assay | Norway Spruce Extracts | - | 2 µM | Inhibition of caspase-6-like activity | [6] |
| In vitro Caspase Assay | Purified Recombinant Caspase-6 | - | 0.5 µM | Complete inhibition | [4] |
Signaling Pathways
Caspase-8 and the Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[1][7][8][9] Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, or amplify the apoptotic signal through the mitochondrial (intrinsic) pathway by cleaving Bid.[8][9]
Caption: Extrinsic apoptosis pathway initiated by caspase-8.
Caspase-6 Activation and its Role as an Executioner Caspase
Caspase-6 is considered an executioner caspase, responsible for cleaving key cellular substrates, leading to the dismantling of the cell.[2] It can be activated by initiator caspases like caspase-8, as well as by other executioner caspases such as caspase-3.[2][10] Caspase-6 can also undergo auto-activation.[2][11]
Caption: Activation pathways of the executioner caspase-6.
Experimental Protocols
Fluorometric Assay for Caspase-6 Activity in Cell Lysates
This protocol describes the measurement of caspase-6 activity in cell lysates using a fluorogenic substrate, such as Ac-VEID-AMC, and this compound as a specific inhibitor.
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add fresh)
-
This compound (stock solution in DMSO)
-
Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC, stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~360/440 nm for AMC-based substrates.
-
Protein assay reagent (e.g., BCA or Bradford)
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase 6 - Creative Enzymes [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Cell Permeability of Ac-VEID-CHO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-VEID-CHO is a synthetic tetrapeptide aldehyde that acts as a potent inhibitor of caspase-6, an executioner caspase implicated in the apoptotic signaling cascades of neurodegenerative diseases such as Huntington's and Alzheimer's.[1] While effective in biochemical assays, the therapeutic potential of this compound is largely dictated by its ability to cross the cell membrane and reach its intracellular target. These application notes provide a comprehensive overview of the cell permeability of this compound, including quantitative data, detailed experimental protocols for its assessment, and relevant signaling pathway information.
Data Presentation
The cell permeability of this compound is known to be very low. The available quantitative and qualitative data are summarized below. For context, inhibitory concentrations (IC50) from in vitro enzyme assays are also provided to contrast its biochemical potency with its limited cellular access.
| Compound | Parameter | Value | Cell Line/System | Notes |
| This compound | Cellular Accumulation | 0.16% | Not specified | Indicates very poor cell entry.[2] |
| Cellular IC50 (Lamin A/C cleavage) | >100 µM | SK-N-AS neuroblastoma | Demonstrates lack of activity in a whole-cell assay, attributed to poor permeability.[2] | |
| Biochemical IC50 (Caspase-6) | 16.2 nM | Recombinant enzyme | Potent inhibitor in a cell-free system.[1][2] | |
| Biochemical IC50 (Caspase-3) | 13.6 nM | Recombinant enzyme | Also potently inhibits caspase-3.[1][2] | |
| Biochemical IC50 (Caspase-7) | 162.1 nM | Recombinant enzyme | Less potent against caspase-7.[1][2] | |
| Biochemical IC50 (VEIDase activity) | 0.49 µM | Cell lysate | Effective when the cell membrane barrier is removed.[2] |
Signaling Pathway
This compound targets caspase-6, an executioner caspase involved in both the intrinsic and extrinsic apoptosis pathways. Upon activation by initiator caspases (e.g., caspase-8 and caspase-9) or via auto-activation, caspase-6 cleaves a variety of cellular substrates, including lamin A/C, leading to the dismantling of the cell.
Caption: Caspase-6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Due to its peptidic nature and aldehyde functional group, assessing the cell permeability of this compound requires robust methodologies. The following are detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, adapted for a peptide aldehyde inhibitor.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a useful first screen for membrane permeability.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor')
-
Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with a final DMSO concentration of <1%)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Allow the solution to impregnate the filter for 5-10 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Add 150 µL of the test compound solutions (e.g., this compound at a final concentration of 10-100 µM) and control solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a validated LC-MS/MS method. The aldehyde group may require specific sample handling, such as derivatization or the use of a stabilizing agent, to prevent degradation.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd))
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = surface area of the membrane
-
t = incubation time
-
Ca = final concentration in the acceptor well
-
C0 = initial concentration in the donor well
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It can assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
This compound and control compounds
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junction formation (typically >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test; a Papp of < 1.0 x 10⁻⁶ cm/s for Lucifer yellow indicates a tight monolayer.
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare the dosing solutions of this compound and control compounds in HBSS.
-
For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Quantification: At the end of the incubation, collect samples from the donor and receiver chambers. Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = the rate of permeation of the drug across the cells
-
A = the surface area of the membrane
-
C0 = the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An ER ≥ 2 suggests the compound is a substrate for an efflux transporter.
-
Experimental Workflow Visualization
The general workflow for assessing the cell permeability of a compound like this compound involves a series of steps from initial screening to detailed mechanistic studies.
Caption: General experimental workflow for assessing cell permeability.
References
Application Notes and Protocols: Ac-VEID-CHO Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-6, a key executioner caspase involved in the apoptotic signaling cascade.[1][2] Due to its role in the cleavage of cellular substrates such as lamin A/C, caspase-6 is a significant target in the study of apoptosis and neurodegenerative conditions like Huntington's and Alzheimer's disease.[2][3] This document provides detailed protocols for the preparation of this compound stock solutions and its application in caspase activity assays.
Physicochemical Properties and Inhibitory Activity
This compound, with the sequence N-Acetyl-Val-Glu-Ile-Asp-CHO, is a potent inhibitor of caspase-6.[1] While it demonstrates selectivity for caspase-6, some cross-reactivity with other caspases, such as caspase-3 and caspase-7, has been observed.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H36N4O9 | [1][5] |
| Molecular Weight | 500.5 g/mol | [1][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | 1 mg/mL in Water (requires ultrasonic and warming) | [1][3] |
| Soluble in DMSO | [7][8] |
Table 2: Inhibitory Potency (IC50) of this compound against Various Caspases
| Caspase Target | IC50 Value | Source |
| Caspase-6 | 16.2 nM | [1][2][3][4] |
| Caspase-3 | 13.6 nM | [1][2][3][4] |
| Caspase-7 | 162.1 nM | [1][2][3][4] |
| VEIDase activity | 0.49 µM | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, disposable tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the powder.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 500.5 g/mol ), add 199.8 µL of DMSO.
-
Solubilization: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[3][8][9] Store the aliquots at -20°C or -80°C.[3][8] When stored at -20°C, the stock solution is stable for at least one month; at -80°C, it is stable for up to six months.[3][6]
Protocol 2: In Vitro Caspase-6 Inhibition Assay
This protocol provides a general procedure for using this compound as a negative control in a fluorometric caspase-6 activity assay using a substrate like Ac-VEID-AMC.
Materials:
-
Cell lysate containing active caspase-6
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Caspase assay buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[10]
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw the this compound stock solution, cell lysate, and caspase-6 substrate on ice. Prepare the caspase assay buffer and keep it on ice.
-
Assay Setup: In a 96-well black microplate, set up the following reactions on ice:
-
Sample Wells: Add 20-50 µg of cell lysate protein to each well.
-
Inhibitor Control Wells: Add 20-50 µg of cell lysate protein and a sufficient volume of the this compound stock solution to achieve a final concentration that will fully inhibit caspase-6 activity (typically 0.5-1 µM).[10]
-
Blank Wells: Add assay buffer only.
-
-
Volume Adjustment: Adjust the volume in all wells to a pre-substrate addition volume (e.g., 90 µL) with caspase assay buffer.
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the this compound to inhibit caspase-6 in the control wells.[10]
-
Reaction Initiation: Add the fluorogenic caspase-6 substrate to all wells to achieve the desired final concentration (e.g., 50 µM).[10][11]
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 440-460 nm emission for AMC).[10]
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-6 activity. Compare the rate of the sample wells to the inhibitor control wells to confirm that the measured activity is due to caspase-6.
Visualizations
Caption: Role of this compound in the caspase signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Conclusion
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible results in apoptosis research. By following these detailed protocols, researchers can effectively utilize this potent caspase-6 inhibitor to investigate its role in various cellular processes and disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H36N4O9 | CID 15487887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Use of Ac-VEID-CHO as a Specific Caspase-6 Inhibitor: Application Notes and Protocols for Robust Experimental Control
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the appropriate use of Ac-VEID-CHO, a potent, reversible inhibitor of caspase-6. Understanding the correct application and, critically, the appropriate controls for experiments involving this inhibitor is paramount for generating reliable and interpretable data in the study of apoptosis, neurodegenerative diseases, and other cellular processes involving caspase-6.
Introduction to this compound
N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, or this compound, is a synthetic tetrapeptide aldehyde that acts as a potent inhibitor of caspase-6. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1][2] Caspase-6 is an executioner caspase, responsible for cleaving a specific set of cellular substrates, ultimately leading to the dismantling of the cell.[3] Due to its role in the cleavage of key proteins such as Lamin A/C and Huntingtin, caspase-6 has emerged as a significant target in the study of various neurodegenerative disorders.[3][4] this compound mimics the caspase-6 cleavage site, allowing it to bind to the active site of the enzyme and inhibit its activity.[5]
Data Presentation: Inhibitor Specificity
While this compound is a potent inhibitor of caspase-6, it is crucial to recognize its inhibitory activity against other caspases, particularly caspase-3 and caspase-7. This off-target activity necessitates the use of proper controls to ensure that the observed effects are indeed attributable to the inhibition of caspase-6.
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-6 | 16.2 | [6][7] |
| Caspase-3 | 13.6 | [6][7] |
| Caspase-7 | 162.1 | [6][7] |
Note: The IC50 values can vary slightly depending on the assay conditions. The data presented highlights the comparable potency of this compound for caspase-6 and caspase-3.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the caspase-6 signaling pathway and a typical experimental workflow for assessing caspase-6 activity.
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving this compound. It is essential to include all recommended controls to ensure the validity of the experimental results.
Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol measures caspase-6 activity in cell lysates using a fluorogenic substrate. This compound is used as a specific inhibitor to confirm that the measured activity is due to caspase-6 (and other sensitive caspases).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add fresh)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT - add fresh)
-
Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AMC)
-
BCA or Bradford Protein Assay Kit
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency.
-
Induce apoptosis in the experimental group with an appropriate agent and for a designated time. Include a non-induced (negative) control group.
-
Harvest both adherent and floating cells. Wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Assay Setup and Measurement:
-
On a 96-well black microplate, set up the following reactions in triplicate:
-
| Well Type | Reagent 1 (10 µL) | Reagent 2 (40 µL) | Pre-incubation | Reagent 3 (50 µL) |
| Sample | Assay Buffer | Cell Lysate (20-50 µg protein) | 10-15 min at RT | 2x Substrate |
| Negative Control | Assay Buffer | Cell Lysate from apoptotic cells (20-50 µg) | 10-15 min at RT with this compound (final conc. 0.5-1 µM) | 2x Substrate |
| Vehicle Control | Assay Buffer with DMSO (same final conc. as this compound wells) | Cell Lysate from apoptotic cells (20-50 µg) | 10-15 min at RT | 2x Substrate |
| Blank | Assay Buffer | Lysis Buffer | 10-15 min at RT | 2x Substrate |
| Positive Control | Assay Buffer | Recombinant active Caspase-6 | 10-15 min at RT | 2x Substrate |
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Determine the rate of substrate cleavage (change in fluorescence over time) for each sample.
-
Normalize the activity to the protein concentration of the lysate.
-
The significant reduction of fluorescence in the this compound treated wells compared to the vehicle control confirms caspase-6 (and/or caspase-3/7) activity.
-
Protocol 2: Western Blot Analysis of Lamin A/C Cleavage
This protocol assesses caspase-6 activity by detecting the cleavage of one of its key substrates, Lamin A/C. This compound is used to treat cell lysates to confirm that the observed cleavage is caspase-dependent.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
This compound (10 mM stock in DMSO)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Lamin A (specific for the cleaved fragment) or a primary antibody that recognizes both full-length and cleaved Lamin A/C.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin for whole-cell lysates; Lamin B1 for nuclear fractions).[11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Inhibitor Treatment of Lysates (for control):
-
Take an aliquot of the apoptotic cell lysate and incubate it with this compound (final concentration 1-10 µM) for 30 minutes on ice.
-
Prepare a corresponding vehicle control with an equivalent amount of DMSO.
-
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each sample (non-induced, induced, induced + this compound, induced + vehicle) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A/C overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for cleaved Lamin A/C and the loading control.
-
Normalize the cleaved Lamin A/C signal to the loading control.
-
A significant reduction in the cleaved Lamin A/C band in the this compound treated lysate compared to the vehicle control indicates that the cleavage is mediated by a caspase sensitive to this inhibitor.
-
Considerations for Cell-Based Assays
A critical point to consider when designing experiments with this compound is its poor cell permeability.[5][7] The peptide nature of this inhibitor generally prevents it from efficiently crossing the plasma membrane of intact cells. Therefore, pre-treating live cells with this compound may not result in effective inhibition of intracellular caspase-6.
Appropriate Controls for Cell-Based Experiments:
-
Negative Control (Inhibitor in Lysate): The most appropriate use of this compound in cell-based experiments is to add it to the cell lysate after apoptosis induction and prior to the activity assay, as described in the protocols above.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) to account for any effects of the solvent on the assay.[13]
-
Positive Control for Apoptosis: Use a known apoptosis-inducing agent (e.g., staurosporine) to ensure that the apoptotic pathway is activated in your experimental system.
-
Genetic Controls: If possible, use cells with genetic knockout or knockdown of caspase-6 to definitively attribute an observation to this specific caspase.
-
Alternative, Cell-Permeable Inhibitors: For experiments requiring the inhibition of caspases in live cells, consider using cell-permeable caspase inhibitors. However, be aware of their specificity profiles.
By adhering to these detailed protocols and incorporating the recommended controls, researchers can confidently utilize this compound as a valuable tool to investigate the roles of caspase-6 in various biological processes.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Mechanism of Caspase-6 Phosphorylation Revealed by Crystal Structures, Molecular Dynamics Simulations, and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Loading Controls for Western Blots [labome.com]
- 13. Combining high-throughput screening of caspase activity with anti-apoptosis genes for development of robust CHO production cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Caspase-6 Inhibitor, Ac-VEID-CHO, in the Context of Ricin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricin, a highly potent toxin derived from the castor bean (Ricinus communis), poses a significant threat as a bioweapon and is also explored for its potential in targeted cancer therapies. Its cytotoxicity stems from the irreversible inactivation of ribosomes, leading to the cessation of protein synthesis and subsequent cell death. A primary mechanism of ricin-induced cell death is apoptosis, a form of programmed cell death. Understanding the intricate signaling pathways of ricin-induced apoptosis is crucial for the development of effective countermeasures.
These application notes provide a comprehensive overview of the role of caspases in ricin-induced apoptosis, with a specific focus on the caspase-6 inhibitor, Ac-VEID-CHO. Contrary to initial hypotheses, evidence suggests that specific inhibition of caspase-6 by this compound is insufficient to block ricin-induced apoptosis, highlighting the complexity and redundancy of the cell death pathways triggered by this toxin. We present the current understanding of these pathways, quantitative data on ricin's effects, and detailed protocols for studying apoptosis in this context.
The Complex Reality of Ricin-Induced Apoptosis
Ricin initiates apoptosis through a multifaceted process that is not solely dependent on a single caspase pathway. After the ricin A-chain (RTA) enters the cytosol and inactivates ribosomes, a cascade of stress signals is triggered, leading to the activation of multiple cell death pathways.
Key Signaling Pathways:
-
Caspase Activation: Ricin exposure leads to the activation of several caspases. While caspase-3 and caspase-6-like activities have been shown to increase, studies indicate a redundancy in their roles. The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7, are considered critical steps.
-
Serine Proteases: A parallel pathway involving serine proteases also plays a significant role in ricin-induced apoptosis. The serine protease inhibitor 3,4-dichloroisocoumarin (B162991) (DCI) has been shown to abolish ricin-induced apoptotic cell death without affecting the increased caspase-3 and caspase-6-like activities.
-
Stress-Activated Protein Kinases (SAPK): Ricin activates the c-Jun N-terminal kinase (JNK) and p38 signaling pathways. Inhibition of the JNK pathway has been demonstrated to reduce ricin-induced caspase activation.
-
Mitochondrial Pathway: Ricin is believed to primarily trigger apoptosis through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of caspase-9.
-
Necroptosis: In some cell types, ricin can induce necroptosis, a form of programmed necrosis, which can be inhibited by necrostatin-1.
The following diagram illustrates the interconnected signaling pathways involved in ricin-induced apoptosis:
Caption: Ricin-Induced Apoptosis Signaling Pathways.
Ineffectiveness of this compound in Preventing Ricin-Induced Apoptosis
A pivotal study by Komatsu et al. (1998) investigated the role of various caspases in ricin-induced apoptosis in U937 cells. While they observed an increase in both caspase-3 and caspase-6-like activities, the application of the specific caspase-6 inhibitor, this compound, did not prevent the characteristic features of apoptosis, including nuclear morphological changes, DNA fragmentation, and cytotoxicity. This was in contrast to a broad-spectrum caspase inhibitor, Z-D-CH2-DCB, which completely blocked apoptosis.
These findings strongly suggest that the activation of caspase-6 is a redundant or non-essential event in the ricin-induced apoptotic cascade in these cells. Therefore, targeting caspase-6 alone with this compound is not a viable strategy to protect cells from ricin-induced apoptosis.
Quantitative Data on Ricin Cytotoxicity and Inhibition
The cytotoxic effects of ricin and the efficacy of various inhibitors have been quantified in several cell lines. The following tables summarize key data points.
Table 1: Ricin Cytotoxicity in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / EC50 |
| HeLa | Viability | - | 1 µg/mL |
| A549 | MTS | 48 h | 40.94 ppm |
| SKMEL28 | - | 48 h | 34.1 ng/mL |
| HaCaT | - | 48 h | 5.2 ng/mL |
| HT29 | MTS | 24-72 h | 0.1 - 10 nM |
| Caco-2 | MTS | 24-72 h | 0.1 - 10 nM |
| MAC-T | Caspase 3/7 activity | 4 h | ~0.1 ng/mL |
Table 2: Effective Concentrations of Inhibitors in Ricin-Induced Apoptosis
| Inhibitor | Target | Cell Line | Effective Concentration | Effect |
| This compound | Caspase-6 | U937 | - | No effect on apoptosis |
| Ac-DEVD-CHO | Caspase-3 | HeLa | 100 µM | Blocks caspase-3 activation, PARP cleavage, and DNA fragmentation |
| Z-VAD-FMK | Pan-caspase | HeLa | 40 µM | Blocks caspase-3 activation, PARP cleavage, and DNA fragmentation |
| Z-VAD-FMK | Pan-caspase | HT29, Caco-2 | 100 µM | Significantly prevents ricin cytotoxicity |
| 3,4-DCI | Serine Proteases | U937 | - | Abolishes apoptotic cell death and DNA fragmentation |
| Necrostatin-1 | Necroptosis | HT29, Caco-2 | 100 µM | Significantly prevents ricin cytotoxicity |
Experimental Workflow for Assessing Inhibitors of Ricin-Induced Apoptosis
The following diagram outlines a general experimental workflow to evaluate the efficacy of a potential inhibitor against ricin-induced apoptosis.
Caption: Experimental Workflow for Inhibitor Assessment.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture cells (e.g., U937, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in multi-well plates at a density appropriate for the subsequent assays.
-
For inhibitor studies, pre-incubate the cells with the desired concentration of the inhibitor (e.g., this compound, Z-VAD-FMK, Z-DEVD-FMK) for 1-2 hours before adding ricin.
-
Treat the cells with the desired concentration of ricin and incubate for the specified time points.
Caspase-6 Activity Assay (Fluorometric)
This protocol is for measuring caspase-6 activity in cell lysates using a fluorogenic substrate such as Ac-VEID-AFC.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-6 substrate (Ac-VEID-AFC), 10 mM stock in DMSO
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
-
96-well black microplate
-
Fluorometer (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with assay buffer.
-
Add 50 µL of assay buffer containing 50 µM Ac-VEID-AFC to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer.
DNA Fragmentation (Laddering) Assay
This protocol detects the characteristic ladder pattern of DNA fragmentation in apoptotic cells.
Materials:
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose (B213101) gel (1.5%) containing ethidium (B1194527) bromide
-
6x DNA loading dye
Procedure:
-
Harvest treated cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add RNase A and incubate at 37°C for 1 hour.
-
Add Proteinase K and incubate at 50°C for 1.5 hours.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol, wash with 70% ethanol, and air dry the pellet.
-
Resuspend the DNA pellet in TE buffer.
-
Mix the DNA with loading dye and run on a 1.5% agarose gel.
-
Visualize the DNA fragments under UV light.
Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-3 activation.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with cold PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are early apoptotic; Annexin V positive, PI positive cells are late apoptotic/necrotic).
Conclusion
The study of ricin-induced apoptosis reveals a complex and redundant network of signaling pathways. While this compound is a known inhibitor of caspase-6, experimental evidence indicates its inefficacy in preventing cell death induced by ricin. This underscores the importance of a multi-targeted approach for developing effective therapeutic interventions against ricin poisoning. Researchers investigating ricin's cytotoxicity should consider the roles of multiple caspases, serine proteases, and other signaling molecules. The protocols provided herein offer a robust framework for assessing the efficacy of potential inhibitors and furthering our understanding of the molecular mechanisms of ricin-induced apoptosis.
Application Notes and Protocols for Ac-VEID-CHO in CHO Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of complex recombinant therapeutic proteins.[1][2] During large-scale bioreactor cultivation, CHO cells are susceptible to programmed cell death, or apoptosis, triggered by various stressors including nutrient limitation, accumulation of toxic byproducts, and shear stress.[2] Apoptosis leads to a decline in viable cell density and can negatively impact product yield and quality.[3] A key family of proteases executing the apoptotic program are caspases. Ac-VEID-CHO is a synthetic peptide inhibitor that targets specific executioner caspases, offering a potential strategy to mitigate apoptosis and enhance biopharmaceutical production.
This compound is a reversible aldehyde inhibitor of caspase-6. It also demonstrates potent inhibition of caspase-3 and to a lesser extent, caspase-7. By blocking the activity of these key executioner caspases, this compound can interfere with the final stages of the apoptotic cascade, thereby prolonging cell viability and potentially increasing the productivity of CHO cell cultures.
Note on Cell Permeability: Standard this compound has been reported to have low cell permeability. For effective use in cell culture, it is crucial to use a cell-permeable version of the inhibitor (e.g., modified with a cell-penetrating peptide) or to employ a suitable delivery method to ensure it reaches its intracellular targets.
Mechanism of Action: Caspase Inhibition
Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis. They are present in the cell as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade can be initiated by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3, -6, and -7.
This compound mimics the natural substrate of caspase-6 and binds to its active site. The aldehyde group of the inhibitor forms a reversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby blocking its proteolytic activity.
Biochemical Specificity of this compound
The inhibitory activity of this compound against key executioner caspases has been determined through in vitro enzymatic assays.
| Caspase | IC50 (nM) |
| Caspase-6 | 16.2 |
| Caspase-3 | 13.6 |
| Caspase-7 | 162.1 |
This data is based on in vitro enzymatic assays and may not directly translate to inhibitory concentrations in a cellular context.
Illustrative Data on the Effects of a Cell-Permeable Caspase-6 Inhibitor in CHO Cell Culture
Disclaimer: The following data is illustrative and provided for educational purposes. It is based on typical results observed when applying effective anti-apoptotic strategies to CHO cell culture. Specific results with a cell-permeable this compound may vary and require experimental validation.
Table 1: Effect of Cell-Permeable this compound on Viability and Apoptosis in a Batch CHO Culture
| Concentration (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability on Day 10 (%) | Apoptotic Cells on Day 10 (%) |
| 0 (Control) | 8.5 | 75 | 20 |
| 1 | 9.2 | 82 | 15 |
| 10 | 10.1 | 88 | 10 |
| 50 | 10.5 | 92 | 7 |
Table 2: Impact of Cell-Permeable this compound on Recombinant Protein Titer
| Concentration (µM) | Specific Productivity (pg/cell/day) | Final Product Titer (g/L) | | :--- | :--- | :--- | :--- | | 0 (Control) | 25 | 1.8 | | 1 | 28 | 2.1 | | 10 | 32 | 2.5 | | 50 | 35 | 2.8 |
Signaling Pathways and Experimental Visualization
Caspase Activation Cascade in Apoptosis
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases.
Experimental Workflow for Evaluating this compound in CHO Cell Culture
Caption: A typical workflow for assessing the efficacy of this compound in mitigating apoptosis and enhancing productivity in CHO cell culture.
Experimental Protocols
Protocol 1: Induction of Apoptosis in CHO Cells for Inhibitor Studies
This protocol describes a general method for inducing apoptosis in CHO cells, which is a prerequisite for testing the efficacy of this compound. Staurosporine (B1682477) is used here as a potent, well-characterized apoptosis-inducing agent.
Materials:
-
CHO cells in suspension culture
-
Complete CHO cell culture medium
-
Staurosporine stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Culture CHO cells to a mid-logarithmic growth phase (approximately 1-2 x 10^6 cells/mL) with high viability (>95%).
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates or shake flasks) at a density of 0.5 x 10^6 cells/mL in fresh, pre-warmed complete medium.
-
Prepare a working solution of staurosporine in complete medium. A final concentration range of 0.5-2 µM is typically effective for inducing apoptosis in CHO cells. A vehicle control (DMSO) should be prepared at the same final concentration as the highest staurosporine treatment.
-
Add the staurosporine working solution or vehicle control to the cell cultures.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the induction of apoptosis over time (e.g., at 4, 8, 12, and 24 hours) by assessing cell viability using trypan blue exclusion and by more specific apoptosis assays (see Protocol 3).
Protocol 2: Treatment of CHO Cells with Cell-Permeable this compound
This protocol outlines the steps for treating CHO cells with a cell-permeable version of this compound to inhibit apoptosis.
Materials:
-
CHO cells undergoing apoptosis (as per Protocol 1 or from a bioreactor run)
-
Cell-permeable this compound stock solution (e.g., 10 mM in DMSO)
-
Complete CHO cell culture medium
Procedure:
-
Prepare working solutions of cell-permeable this compound in complete medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.
-
For preventative treatment, add the this compound working solutions to the cell cultures 1-2 hours before inducing apoptosis.
-
For rescue treatment, add the this compound working solutions to the cell cultures at the same time as or after the induction of apoptosis.
-
Incubate the cells under standard culture conditions.
-
At desired time points, harvest the cells for analysis of viability, apoptosis, and protein production.
Protocol 3: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol describes a common flow cytometry-based method to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control CHO cells
-
Annexin V-FITC (or other fluorophore) staining kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells from each treatment condition by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
The targeted inhibition of executioner caspases with molecules like this compound represents a promising strategy for enhancing the performance of CHO cell cultures in biopharmaceutical manufacturing. By mitigating apoptosis, it is possible to extend the productive lifespan of the culture, leading to increased yields of therapeutic proteins. The protocols and information provided herein offer a framework for researchers to explore the application of this compound and similar caspase inhibitors in their specific CHO cell lines and processes. It is essential to empirically determine the optimal concentration and timing of inhibitor addition for each unique cell line and culture condition to maximize the benefits of apoptosis inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ac-VEID-CHO Inhibition of Caspase-6
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where the caspase-6 inhibitor, Ac-VEID-CHO, fails to produce the expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting caspase-6 activity in my experiment?
A1: Several factors could be at play. Common issues include inhibitor instability due to improper storage or handling, suboptimal assay conditions, or characteristics of the experimental system itself. For instance, this compound has limited cell permeability, which can be a significant issue in whole-cell assays.[1] It is also crucial to verify the activity of your caspase-6 and the specificity of your detection substrate.
Q2: What is the known specificity of this compound?
A2: this compound is a potent inhibitor of caspase-6, but it is not entirely specific. It can also inhibit caspase-3 and, to a lesser extent, caspase-7.[1][2][3][4] This cross-reactivity is important to consider when interpreting your results.
Q3: How should I properly store and handle this compound?
A3: For long-term stability, this compound should be stored at -20°C.[2] Reconstituted solutions, typically in DMSO or water, should also be stored at -20°C. It is advisable to prepare aliquots of the reconstituted inhibitor to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: Could other proteases be interfering with my assay?
A4: Yes. Caspase substrates can sometimes be cleaved by other proteases, which could mask the inhibitory effect on caspase-6.[6] Running appropriate controls, such as including a broad-spectrum protease inhibitor cocktail (excluding cysteine protease inhibitors that would inhibit caspases), can help to diagnose this issue.
Q5: What are the optimal concentrations for this compound in an experiment?
A5: The optimal concentration depends on the experimental setup. For cell-free assays with purified caspase-6, a concentration of 0.5 µM has been shown to completely inhibit enzyme activity.[7] In cell lysate-based assays, an IC50 of 0.49 µM has been reported.[2][4] However, for whole-cell assays, much higher concentrations (e.g., 100 µM) may be necessary to see an effect, though off-target effects become more likely.[2]
Troubleshooting Guide
If you are experiencing a lack of caspase-6 inhibition with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Inhibitor Integrity and Concentration
-
Storage and Handling: Confirm that the inhibitor has been stored correctly at -20°C and that freeze-thaw cycles have been minimized.[2][8]
-
Solvent and Solubility: Ensure the inhibitor was dissolved in an appropriate solvent (e.g., DMSO or water) at the correct concentration.[2][8] Prepare fresh dilutions for your experiment.
-
Concentration: Double-check the final concentration of this compound in your assay. Refer to the table below for recommended concentrations.
Step 2: Assess the Validity of Your Caspase-6 Assay
-
Positive Control: Include a known active caspase-6 enzyme in your assay to confirm that the assay itself is working correctly.[9][10]
-
Negative Control: Use a sample without active caspase-6 (e.g., lysate from untreated cells) to establish a baseline.[9]
-
Substrate Specificity: The VEID peptide sequence is a substrate for other caspases, notably caspase-3.[1][4] Consider that the activity you are observing might not be solely from caspase-6.
-
Alternative Inhibitor Control: Use a different caspase inhibitor, such as a broad-spectrum pan-caspase inhibitor like Z-VAD-FMK, to confirm that the activity is indeed from a caspase.[3]
Step 3: Evaluate Experimental Conditions
-
Assay Buffer: Ensure the buffer composition, including pH and the presence of reducing agents like DTT, is optimal for caspase-6 activity.[11][12]
-
Incubation Time and Temperature: Caspase assays are typically run at 37°C.[9][11] The incubation time may need to be optimized for your specific system.
-
Cell-Based vs. Cell-Free Systems: Be aware that this compound has poor cell permeability.[1] If you are conducting a whole-cell assay, the lack of inhibition might be due to the inhibitor not reaching its intracellular target. In such cases, consider using a cell-permeable inhibitor or switching to a cell lysate-based assay.
Quantitative Data Summary
Table 1: Specificity of this compound
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2[2][3][4] |
| Caspase-3 | 13.6[2][3][4] |
| Caspase-7 | 162.1[2][3][4] |
Table 2: Recommended Working Concentrations for this compound
| Experimental System | Recommended Concentration |
| Purified Caspase-6 | 0.5 µM[7] |
| Cell Lysates | 0.49 µM (IC50)[2][4] |
| Whole Cells | 100 µM[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Based on the manufacturer's instructions, dissolve the peptide in an appropriate solvent, such as sterile DMSO or water, to create a stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Caspase-6 Inhibition Assay
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
In a 96-well plate, add the reaction buffer.
-
Add your source of active caspase-6 (purified enzyme or cell lysate).
-
Add this compound to the desired final concentration. For a negative control, add the vehicle (e.g., DMSO).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add a fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC or Ac-VEID-AMC).[13]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Caspase assay selection guide | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. content.abcam.com [content.abcam.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ac-VEID-CHO Incubation Time
Welcome to the technical support center for the caspase inhibitor Ac-VEID-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic, peptide-based aldehyde inhibitor of caspases. Its peptide sequence (VEID) is based on the cleavage site in Lamin A, making it a potent inhibitor of caspase-6.[1][2] However, it is important to note that it also exhibits inhibitory activity against other caspases, such as caspase-3 and caspase-7.[3][4][5]
Q2: Is this compound cell-permeable?
A2: this compound has very poor cell permeability and is predominantly excluded from the intracellular environment.[3] This is a critical consideration for experimental design. For whole-cell assays, its effectiveness may be limited, whereas, in cell lysate-based assays where the cell membrane is disrupted, it can effectively inhibit its target caspases.[3][6]
Q3: What is a typical starting concentration and incubation time for this compound in an experiment?
A3: The optimal concentration and incubation time are highly dependent on the experimental setup (e.g., cell lysate vs. whole cells) and the specific cell type.
-
For cell lysate assays: A common starting point is a pre-incubation of the lysate with this compound for 10-30 minutes at room temperature or 37°C before adding the caspase substrate.[2][6][7]
-
For whole-cell assays: Due to poor permeability, higher concentrations and longer incubation times may be necessary, but efficacy is not guaranteed.[3] It is often used as a negative control in whole-cell assays to demonstrate that a different, cell-permeable inhibitor is reaching its intracellular target.[6]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability (≥ 4 years).[5] For use, it is often reconstituted in a solvent like DMSO to create a stock solution, which should also be stored at -20°C.[8][9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of caspase activity in a whole-cell assay. | This compound has poor cell permeability.[3] | Consider using a cell-permeable caspase inhibitor. Alternatively, perform the assay using cell lysates where the inhibitor can directly access the caspases.[6] |
| Incubation time is too short. | While increasing incubation time might seem logical, for a non-permeable inhibitor, it's unlikely to significantly improve results. Focus on changing the experimental setup (e.g., using lysates). | |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. | |
| High background signal in a caspase activity assay. | Reagents or buffers are contaminated. | Use fresh, high-purity reagents and prepare fresh buffers. |
| Non-specific substrate cleavage. | Ensure the substrate you are using is specific to the caspase of interest. Run a control with a broad-spectrum caspase inhibitor to assess non-specific protease activity. | |
| Inconsistent results between replicates. | Pipetting errors or inconsistent cell seeding. | Use calibrated pipettes and ensure uniform cell seeding density. Mix all solutions thoroughly before use. |
| Variability in cell health or apoptosis induction. | Maintain consistent cell culture conditions and ensure the method of apoptosis induction is applied uniformly across all samples. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various caspases, as indicated by IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Caspase Target | IC50 Value (nM) | Notes |
| Caspase-6 | 16.2 nM[3][4][5] | Primary target. |
| Caspase-3 | 13.6 nM[3][4][5] | Potent off-target inhibition. |
| Caspase-7 | 162.1 nM[3][4] | Weaker, but still significant, off-target inhibition. |
| VEIDase activity (in cell lysate) | 0.49 µM (490 nM)[3][4] | Demonstrates efficacy when the cell membrane barrier is removed. |
Experimental Protocols
Protocol 1: In Vitro Caspase-6 Inhibition Assay in Cell Lysate
This protocol describes a method to measure the inhibitory effect of this compound on caspase-6 activity in a cell lysate using a fluorogenic substrate like Ac-VEID-AMC.
1. Reagent Preparation:
- Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT). Keep on ice.
- Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
- This compound Stock Solution: Reconstitute this compound in DMSO to a stock concentration of 1-10 mM.
- Substrate Solution: Prepare a working solution of a caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC) in Assay Buffer.
2. Sample Preparation (Cell Lysate):
- Induce apoptosis in your cell line of interest using a known method. Include an untreated control group.
- Harvest cells and wash once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.[2]
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]
- Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).
3. Assay Procedure:
- In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
- Add varying concentrations of this compound to the wells to be tested. For control wells, add an equivalent volume of DMSO.
- Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the caspases.[2]
- Initiate the reaction by adding the caspase-6 substrate solution to each well.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with appropriate excitation/emission wavelengths (e.g., 340-360 nm excitation and 440-460 nm emission for AMC-based substrates).[2][10]
4. Data Analysis:
- Calculate the rate of increase in fluorescence (RFU/min).
- Normalize the caspase-6 activity to the protein concentration of the lysate.
- Plot the percent inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway
References
- 1. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. benchchem.com [benchchem.com]
Ac-VEID-CHO Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the caspase-6 inhibitor, Ac-VEID-CHO. The information addresses potential off-target effects and provides guidance on data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor for caspase-6?
A1: No, this compound is not a specific inhibitor for caspase-6. While it is often marketed as a caspase-6 inhibitor, it exhibits significant cross-reactivity with other caspases, most notably caspase-3.[1][2][3][4] Its potency against caspase-3 is comparable to its potency against caspase-6, which can lead to ambiguous results in experiments aiming to elucidate the specific role of caspase-6.[1][2][3][4]
Q2: I'm observing inhibition of apoptosis in my cell-based assay after treatment with this compound. Can I conclude that this is due to the inhibition of caspase-6?
A2: Not necessarily. Due to the significant inhibitory activity of this compound against caspase-3, a key executioner caspase in the apoptotic pathway, the observed anti-apoptotic effect could be mediated by caspase-3 inhibition, caspase-6 inhibition, or a combination of both. To specifically attribute the observed phenotype to caspase-6 inhibition, further validation experiments are required.
Q3: What are the recommended control experiments to confirm that the effects of this compound are specific to caspase-6?
A3: To validate the specificity of this compound's effects to caspase-6, consider the following control experiments:
-
Use a more specific caspase-6 substrate: Instead of relying on generic caspase activity assays, use an assay that measures the cleavage of a more specific caspase-6 substrate, such as lamin A/C.[5][6][7][8]
-
Genetic knockdown or knockout of caspase-6: The most definitive way to confirm the role of caspase-6 is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of caspase-6 in your experimental system.[9][10] If this compound still produces the same effect in the absence of caspase-6, it is likely due to off-target effects.
-
Use a panel of caspase inhibitors: Compare the effects of this compound with other caspase inhibitors that have different selectivity profiles. This can help to dissect the contributions of different caspases to the observed biological outcome.
Q4: Are there any known non-caspase off-target effects of this compound?
A4: While the primary off-target effects of this compound are within the caspase family, like many small molecule inhibitors, the possibility of interactions with other proteases or cellular targets cannot be entirely ruled out without comprehensive screening. It is a good practice to consider potential off-target effects when interpreting data, especially if the observed phenotype is unexpected.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various caspases. Note the similar potency against caspase-3 and caspase-6.
| Target | IC50 (nM) | Reference(s) |
| Caspase-3 | 13.6 | [1][2][3][4] |
| Caspase-6 | 16.2 | [1][2][3][4] |
| Caspase-7 | 162.1 | [1][2][3][4] |
Experimental Protocols
Protocol 1: General Caspase Activity Assay using a Fluorogenic Substrate
This protocol provides a general method for measuring caspase activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3 like activity, Ac-VEID-AFC for caspase-6 like activity)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Seed cells in a multi-well plate and treat with the apoptosis-inducing agent and/or this compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by resuspending the cell pellet in ice-cold lysis buffer and incubating on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume to 100 µL with assay buffer.
-
Add the fluorogenic caspase substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) at regular intervals.
Protocol 2: Specific Caspase-6 Activity Assay by Detecting Lamin A/C Cleavage
This protocol is a more specific method to measure caspase-6 activity by detecting the cleavage of its endogenous substrate, lamin A/C.[5][6][7][8]
Materials:
-
Cells expressing lamin A/C
-
Apoptosis-inducing agent
-
This compound
-
RIPA buffer or similar lysis buffer
-
Primary antibody specific for cleaved lamin A/C
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with the apoptosis-inducing agent and/or this compound.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against cleaved lamin A/C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., ECL for HRP). The intensity of the cleaved lamin A/C band corresponds to the activity of caspase-6.
Visualizations
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C | PLOS One [journals.plos.org]
- 6. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-6 Knockout in the 5xFAD Model of Alzheimer's Disease Reveals Favorable Outcome on Memory and Neurological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ac-VEID-CHO Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the cell permeability of the caspase-6 inhibitor, Ac-VEID-CHO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tetrapeptide (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal) that functions as a potent, reversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic pathway.[1] It mimics the caspase-6 cleavage site, allowing it to bind to the active site of the enzyme and block its proteolytic activity. While it is a potent inhibitor of purified caspase-6, its utility in cell-based assays is limited by its poor cell permeability.[2]
Q2: I am not seeing the expected level of apoptosis inhibition in my cell culture experiments with this compound. What could be the reason?
A2: The most likely reason for the lack of efficacy in cellular assays is the poor cell permeability of this compound. This peptide-based inhibitor has a low propensity to cross the cell membrane and reach its intracellular target, caspase-6. One source indicates a cellular accumulation of only 0.16%.[2] Therefore, even at high concentrations in the culture medium, the intracellular concentration might be insufficient to inhibit caspase-6 effectively.
Q3: How can I improve the cell permeability of this compound?
A3: Several strategies can be employed to enhance the intracellular delivery of peptide-based inhibitors like this compound. The most common and effective method is conjugation to a cell-penetrating peptide (CPP). CPPs are short, often cationic, peptides that can traverse the cell membrane and carry a cargo molecule, such as this compound, into the cytoplasm. Other methods include chemical modifications to increase lipophilicity or the use of nanoparticle-based delivery systems.
Q4: What are cell-penetrating peptides (CPPs) and how do they work?
A4: Cell-penetrating peptides are short peptides that can facilitate the cellular uptake of various molecular cargo. They generally possess a net positive charge and can interact with the negatively charged cell membrane, triggering uptake through various endocytic pathways or by direct translocation across the membrane. Common examples of CPPs include TAT (from HIV-1 Tat protein), Penetratin, and poly-arginine peptides.
Q5: Will conjugating this compound to a CPP affect its inhibitory activity?
A5: It is possible that the addition of a CPP could sterically hinder the interaction of this compound with the active site of caspase-6. To mitigate this, a flexible linker can be incorporated between the CPP and the inhibitor. It is crucial to validate the activity of the conjugated inhibitor in a cell-free enzymatic assay before proceeding to cell-based experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of apoptosis in cell-based assays. | Poor cell permeability of this compound. | 1. Increase the concentration of this compound (be mindful of potential off-target effects at very high concentrations). 2. Conjugate this compound to a cell-penetrating peptide (CPP) like TAT or poly-arginine. 3. Consider using a commercially available cell-permeable caspase-6 inhibitor if modification is not feasible. |
| High variability in experimental results. | Inconsistent delivery of the inhibitor into cells. | 1. Optimize the incubation time and concentration of the inhibitor. 2. Ensure consistent cell density and health across experiments. 3. If using a CPP conjugate, ensure the conjugation efficiency is consistent between batches. |
| Loss of inhibitory activity after CPP conjugation. | Steric hindrance by the CPP. | 1. Introduce a flexible linker (e.g., a short glycine-serine repeat) between the CPP and this compound. 2. Test different CPPs, as their size and conformation can influence the activity of the cargo. 3. Confirm the activity of the conjugate in a cell-free caspase-6 activity assay. |
| Cytotoxicity observed after treatment. | The CPP itself or the CPP-inhibitor conjugate may be toxic at high concentrations. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test the cytotoxicity of the CPP alone as a control. 3. Screen different CPPs, as some are known to have lower toxicity than others.[3] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Caspases
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2[1] |
| Caspase-3 | 13.6[1] |
| Caspase-7 | 162.1[1] |
Table 2: Expected Improvement in Cell Permeability of a Peptide Cargo after CPP Conjugation (Hypothetical Data for this compound)
| Compound | Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s) | Fold Increase |
| This compound | ~0.1 (Estimated based on low cellular accumulation) | - |
| This compound-TAT (Hypothetical) | 2.0 - 5.0 (Estimated based on literature for similar peptides) | 20 - 50 |
Note: The data for this compound-TAT is hypothetical and serves as an illustration of the expected improvement based on the conjugation of CPPs to other peptide-based molecules. Actual results may vary.
Experimental Protocols
Protocol 1: Conjugation of TAT Peptide to this compound
This protocol describes a general method for conjugating a cysteine-terminated TAT peptide to the N-terminus of this compound using a maleimide (B117702) linker.
Materials:
-
This compound
-
Cysteine-terminated TAT peptide (Cys-YGRKKRRQRRR)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
Methodology:
-
Activation of this compound: Dissolve this compound and a 1.5-molar excess of SMCC in DMF. Let the reaction proceed for 2 hours at room temperature to form the maleimide-activated inhibitor.
-
Purification of Activated Inhibitor: Purify the maleimide-activated this compound from excess SMCC using a suitable method, such as HPLC.
-
Conjugation Reaction: Dissolve the Cys-TAT peptide in PBS (pH 7.2). Add the purified maleimide-activated this compound in a 1:1 molar ratio to the peptide solution.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purification of the Conjugate: Purify the this compound-TAT conjugate from unreacted peptide and inhibitor using size-exclusion chromatography.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.[4]
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and this compound-TAT conjugate)
-
High and low permeability control compounds
-
Plate reader for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Add 5 µL of the artificial membrane solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.
-
Prepare Donor Solutions: Dissolve the test and control compounds in PBS to the desired concentration.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the respective wells of the donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Visualizations
References
Ac-VEID-CHO Caspase Assay Technical Support Center
Welcome to the technical support center for the Ac-VEID-CHO caspase assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the this compound caspase assay in a question-and-answer format.
Q1: Why am I observing high background fluorescence in my assay?
A1: High background fluorescence can arise from several factors:
-
Substrate Degradation: The fluorogenic substrate (e.g., Ac-VEID-AMC or Ac-VEID-AFC) may have degraded. It is crucial to prepare fresh substrate solution for each experiment and store the stock solution protected from light at -20°C.[1]
-
Contaminated Reagents: Buffers and other reagents may be contaminated. Using fresh, high-purity reagents is recommended to minimize background signal.[1]
-
Spontaneous Apoptosis in Control Cells: Cultured cells, especially transformed cell lines, can have a basal level of spontaneous apoptosis, leading to detectable caspase activity even in untreated samples.[2] A "no-cell" control containing only culture medium can help differentiate between cell-derived signal and background from other sources.[2]
-
Serum-Derived Caspase Activity: Some sera used in cell culture media can contain caspase-3/7-like activity, contributing to the background signal.[2]
Q2: My fluorescent signal is very low or absent. What are the possible causes?
A2: A low or absent signal can be due to several reasons:
-
Low Caspase-6 Activity: The induction of apoptosis in your experimental samples may not have been effective, resulting in low levels of active caspase-6. Consider increasing the amount of cell lysate used per well or extending the incubation time.[1] It is also important to confirm the efficacy of your apoptosis induction protocol.[1]
-
Inactive Enzyme: Caspases are sensitive enzymes. Ensure proper storage and handling of cell lysates, keeping them on ice to prevent degradation of caspase activity.[1]
-
Oxidizing Environment: Caspases are cysteine proteases and require a reducing environment for optimal activity. The addition of DTT to the assay and lysis buffers is essential.[1][3]
-
Incorrect Filter Wavelengths: Ensure that the excitation and emission wavelengths on your fluorometric plate reader are set correctly for the specific fluorophore used (e.g., AMC or AFC).
Q3: Is the this compound inhibitor specific to caspase-6?
A3: this compound is a potent inhibitor of caspase-6, but it also shows inhibitory activity against other caspases, notably caspase-3.[4][5][6][7] It is selective for caspase-6 over caspase-7.[4][5][6] Therefore, when interpreting results, it is important to consider the potential for off-target inhibition.
Q4: What are the appropriate controls to include in my this compound caspase assay?
A4: Including proper controls is critical for accurate data interpretation. The following controls are recommended:
-
Negative Control: Lysate from apoptotic cells treated with the this compound inhibitor. This helps to confirm that the measured activity is indeed from caspases inhibited by this compound.[3]
-
Positive Control: A known amount of recombinant active caspase-6 to ensure that the assay components are working correctly.[3]
-
Blank Control: Lysis buffer without cell lysate to determine the background fluorescence of the reagents.[3]
-
Untreated Control: Lysate from untreated cells to establish the basal level of caspase activity.
Experimental Protocols & Data Presentation
Key Experimental Methodologies
A generalized protocol for an in vitro caspase-6 activity assay using a fluorogenic substrate is provided below. This protocol should be optimized for your specific cell type and experimental conditions.[3]
1. Reagent Preparation:
-
Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT). Prepare fresh and keep on ice. DTT should be added just before use.[3]
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT). Prepare fresh and keep on ice. DTT should be added just before use.[3]
-
Substrate Working Solution: Dilute the stock solution of the fluorogenic substrate (e.g., Ac-VEID-AMC) in Assay Buffer to the desired final concentration.
-
Inhibitor Solution: Dilute the this compound stock solution in Assay Buffer.
2. Sample Preparation (Cell Lysate):
-
Induce apoptosis in your cells using the desired treatment.
-
Harvest both adherent and floating cells and wash once with ice-cold PBS.[3]
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).[3]
-
Incubate on ice for 15-20 minutes.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.[3]
-
Determine the protein concentration of the lysate using a standard method like Bradford or BCA assay for normalization.[1][3]
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well of a black 96-well microplate on ice.[3]
-
Set up your controls as described in the FAQ section. For the negative control, pre-incubate the lysate with the this compound inhibitor for 10-15 minutes at room temperature.[3]
-
Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells, bringing the total volume to 100 µL.[3]
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with the appropriate excitation and emission wavelengths.[1]
4. Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Normalize the caspase-6 activity to the protein concentration of the lysate.[1]
-
Compare the activity in treated samples to the untreated controls.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| This compound IC50 (Caspase-6) | 16.2 nM - 64 nM | [3][4][5][6] |
| This compound IC50 (Caspase-3) | 13.6 nM | [4][5][6] |
| This compound IC50 (Caspase-7) | 162.1 nM | [4][5][6] |
| Cell Lysate Protein Concentration | 20-100 µ g/well | [1][3] |
| Final Substrate Concentration | 50 µM (Ac-VEID-AMC) | [1] |
| Ac-VEID-AMC Excitation/Emission | 340-360 nm / 440-460 nm | [1][3] |
| Ac-VEID-AFC Excitation/Emission | ~400 nm / ~505 nm | [3][8] |
Visual Guides
Experimental Workflow for this compound Caspase Assay
Caption: General workflow for a caspase-6 activity assay.
Simplified Caspase-6 Signaling Pathway
Caption: Simplified overview of caspase-6 activation in apoptosis.
References
Ac-VEID-CHO Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Ac-VEID-CHO in cytotoxicity and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide that acts as a reversible inhibitor of caspases. Its sequence (Val-Glu-Ile-Asp) is a preferred recognition motif for caspase-6, making it a potent inhibitor of this enzyme.[1][2] It also exhibits inhibitory activity against other caspases, notably caspase-3.[1][2] The aldehyde group (-CHO) on the aspartate residue forms a covalent adduct with the active site cysteine of the caspase, thereby blocking its proteolytic activity.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[2] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Protect solutions from light.[3]
Q3: In which solvent should I dissolve this compound?
This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, commonly at a concentration of 10 mM.[3] For aqueous buffers, it is soluble in water at a concentration of 1 mg/ml.[2]
Q4: What is the known cell permeability of this compound?
A critical consideration for in-cell assays is that this compound has been shown to have poor cell permeability.[4] One study noted that it is predominantly excluded from the intracellular environment, with only 0.16% cellular accumulation.[4] This can result in a significantly higher IC50 value in whole-cell assays compared to cell-free biochemical assays.[4][5]
Q5: What are appropriate positive and negative controls for an experiment using this compound?
-
Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine, etoposide) to ensure that the caspase cascade can be activated. For in vitro assays, purified active caspase-6 can be used.
-
Negative Control (Vehicle Control): Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.
-
Inhibitor Specificity Control: To confirm that the observed effects are due to caspase-6 inhibition, consider using a broad-spectrum caspase inhibitor like Z-VAD-FMK or a specific inhibitor for another caspase (e.g., Ac-DEVD-CHO for caspase-3) as a comparison.
Data Presentation: Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound against various caspases in a cell-free assay format.
| Caspase | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [1][2] |
| Caspase-3 | 13.6 | [1][2] |
| Caspase-7 | 162.1 | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50% in a cell-free system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibition of Apoptosis in Whole-Cell Assay | Poor cell permeability of this compound. | Increase the concentration of this compound. Optimize incubation time to allow for sufficient cellular uptake. Consider using a delivery agent or a more cell-permeable caspase-6 inhibitor. |
| Inactive this compound. | Ensure proper storage and handling to prevent degradation. Use a fresh aliquot of the inhibitor. | |
| Ineffective apoptosis induction. | Confirm that your positive control for apoptosis induction is working using an independent method (e.g., Annexin V staining, TUNEL assay). Optimize the concentration and incubation time of the apoptosis-inducing agent. | |
| High Background Signal in Caspase Activity Assay | Substrate degradation. | Prepare fresh substrate solution for each experiment. Store the substrate protected from light and at the recommended temperature. |
| Contaminated reagents. | Use fresh, high-purity buffers and reagents. Filter-sterilize buffers if necessary. | |
| Autofluorescence of samples or compounds. | Run a "no substrate" control to measure the intrinsic fluorescence of your cell lysate or test compounds. Subtract this background from your experimental readings. | |
| Inconsistent Results Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing. | Gently mix the contents of each well after the addition of all reagents. | |
| Temperature fluctuations. | Ensure a stable and consistent incubation temperature. | |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating and check for even cell distribution in the wells. |
Experimental Protocols
Protocol: Caspase-6 Activity Assay in Cell Lysates using a Fluorogenic Substrate (Ac-VEID-AMC)
This protocol provides a method for quantifying caspase-6 activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound (caspase-6 inhibitor)
-
Ac-VEID-AMC (fluorogenic substrate)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating cells with an appropriate agent. Include an untreated control group.
-
For inhibitor studies, pre-incubate cells with the desired concentration of this compound for 1-2 hours before adding the apoptosis-inducing agent.
-
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well with Assay Buffer to a final volume of 90 µL.
-
Prepare a working solution of Ac-VEID-AMC in Assay Buffer.
-
Add 10 µL of the Ac-VEID-AMC working solution to each well to reach the desired final concentration (e.g., 50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Normalize the caspase-6 activity to the protein concentration of the lysate.
-
Compare the activity in treated samples to the controls.
-
Mandatory Visualizations
Caption: Simplified overview of apoptotic signaling pathways.
Caption: Experimental workflow for a caspase-6 activity assay.
Caption: Troubleshooting logic for low/no inhibition.
References
minimizing non-specific binding of Ac-VEID-CHO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Ac-VEID-CHO, a potent caspase-6 inhibitor. Our goal is to help you minimize non-specific binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a reversible inhibitor of caspases.[1] Its peptide sequence (Val-Glu-Ile-Asp) mimics the caspase-6 cleavage site in Lamin A.[2] The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby inhibiting its activity.[3]
Q2: What is the selectivity profile of this compound?
This compound is a potent inhibitor of caspase-6 and caspase-3, with slightly lower potency against caspase-7.[4][5] It is crucial to consider this cross-reactivity when designing experiments and interpreting results.
Q3: What are the common causes of non-specific binding in assays using this compound?
Non-specific binding of this compound can arise from several factors, including:
-
Hydrophobic interactions: The peptide nature of the inhibitor can lead to non-specific binding to hydrophobic surfaces of microplates or other proteins in the assay.
-
Electrostatic interactions: Charged residues in the peptide can interact with oppositely charged surfaces or molecules.
-
High inhibitor concentration: Using excessive concentrations of this compound can lead to off-target effects and increased non-specific binding.
Q4: How can I store and handle this compound to ensure its stability?
For long-term storage, this compound should be stored as a solid at -20°C.[6] For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background signals and inconsistent results are common indicators of non-specific binding. This guide provides a systematic approach to troubleshoot and minimize these issues.
Initial Assessment
Before extensive troubleshooting, it is essential to confirm that non-specific binding is the root cause of your issues. Run a control experiment with a mock sample (e.g., buffer only or a cell lysate from a caspase-6 knockout cell line) containing this compound. A high signal in this control is a direct indication of non-specific binding.
Systematic Troubleshooting Workflow
This workflow outlines a step-by-step approach to diagnose and mitigate non-specific binding of this compound.
Caption: Troubleshooting workflow for minimizing non-specific binding of this compound.
Data Presentation: Quantitative Information
Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀) of this compound against various caspases. This data is crucial for understanding its selectivity profile.
| Caspase Target | IC₅₀ (nM) | Reference(s) |
| Caspase-6 | 16.2 | [4][5] |
| Caspase-3 | 13.6 | [4][5] |
| Caspase-7 | 162.1 | [4][5] |
Recommended Assay Buffer Components
Optimizing the assay buffer is a primary strategy to reduce non-specific binding. The following table lists common components and their recommended concentration ranges.
| Component | Recommended Concentration | Purpose | Reference(s) |
| HEPES | 20-100 mM | pH buffering (typically pH 7.2-7.4) | [7][8] |
| NaCl | 50-200 mM | Reduces electrostatic interactions | [2][9] |
| CHAPS | 0.1% (w/v) | Non-ionic detergent to reduce hydrophobic interactions | [7][8] |
| Glycerol | 10% (v/v) | Protein stabilization | [7] |
| EDTA | 1 mM | Chelates divalent cations | [2][7] |
| DTT | 1-10 mM | Reducing agent to maintain cysteine in the active site | [2][7][8] |
| BSA | 0.1 - 1% (w/v) | Blocking agent to prevent adsorption to surfaces | [9][10] |
| Tween-20 | 0.01 - 0.05% (v/v) | Non-ionic surfactant to reduce hydrophobic interactions | [10] |
Experimental Protocols
This section provides a detailed methodology for a standard caspase-6 inhibition assay, incorporating best practices to minimize non-specific binding.
Protocol: Caspase-6 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% CHAPS, 10% Glycerol, 1 mM EDTA, and 10 mM DTT. Consider adding 0.5% BSA as a starting point for blocking non-specific binding.
-
Enzyme Solution: Dilute recombinant active caspase-6 in the assay buffer to the desired working concentration.
-
Inhibitor Solution: Prepare a serial dilution of this compound in the assay buffer.
-
Substrate Solution: Prepare a working solution of a fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC) in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the diluted this compound solutions to the wells of a black 96-well microplate. Include a vehicle control (assay buffer with DMSO).
-
Add 50 µL of the diluted caspase-6 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the caspase-6 substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caspase-6 Signaling Pathway
Caption: Simplified signaling pathway of Caspase-6 activation and inhibition by this compound.
Experimental Workflow for Caspase Inhibition Assay
Caption: Experimental workflow for a caspase inhibition assay using this compound.
References
- 1. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 3. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. nicoyalife.com [nicoyalife.com]
Technical Support Center: Ac-VEID-CHO
Welcome to the technical support center for Ac-VEID-CHO, a key inhibitor of caspase-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-6.[1][2] Its peptide sequence (VEID) mimics the cleavage site of substrates preferentially recognized by caspase-6.[3][4]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used to study the role of caspase-6 in various cellular processes, particularly in the context of apoptosis and neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] It is utilized to investigate the downstream effects of caspase-6 inhibition and to elucidate its role in specific signaling pathways.
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store lyophilized this compound at -20°C. Once reconstituted in a solvent like DMSO, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the inhibitor in aqueous media at physiological temperatures can be limited.
Q4: What is the recommended working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for your system. However, it's important to note that while this compound is a potent inhibitor of purified caspase-6 (with IC50 values in the nanomolar range), its effectiveness in whole-cell assays can be much lower (IC50 in the micromolar range) due to limited cell permeability.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of caspase-6 activity. | Degradation of this compound in media: Peptide aldehydes can be susceptible to degradation by proteases present in serum-supplemented media or secreted by cells. | - Minimize the pre-incubation time of the inhibitor in the media before adding it to the cells.- Consider using serum-free or reduced-serum media if compatible with your cell line.- Prepare fresh working solutions of the inhibitor for each experiment. |
| Insufficient inhibitor concentration: The effective intracellular concentration may be much lower than the concentration added to the media due to poor cell permeability.[1] | - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.- Consider using a cell line with higher permeability or a modified version of the inhibitor with enhanced cell penetration. | |
| Inhibitor inactivity: Improper storage or handling may have led to the degradation of the this compound stock solution. | - Ensure the lyophilized powder and reconstituted stock solutions are stored at the recommended temperatures and protected from moisture.- Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | |
| Off-target effects observed. | Lack of inhibitor specificity: While this compound is a preferential inhibitor of caspase-6, at higher concentrations, it can also inhibit other caspases, such as caspase-3 and caspase-7.[1] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Include appropriate controls, such as using other caspase inhibitors (e.g., Ac-DEVD-CHO for caspase-3/7) to assess specificity.- Validate key findings using complementary techniques like siRNA-mediated knockdown of caspase-6. |
| Variability between experiments. | Differences in cell culture conditions: Cell density, passage number, and media composition can all influence cellular responses to inhibitors. | - Maintain consistent cell culture practices, including seeding density and passage number.- Ensure the media composition, including serum and other supplements, is consistent across all experiments. |
| Inconsistent timing of inhibitor addition and treatment. | - Standardize the timing of all experimental steps, including pre-incubation with the inhibitor and the duration of the subsequent treatment. |
Experimental Protocols
Protocol: Determination of this compound Stability in Cell Culture Media by LC-MS
This protocol provides a framework for quantifying the degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system with a suitable C18 column
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in your cell culture medium to the desired final working concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile, low-protein binding microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube from the incubator.
-
Sample Preparation for LC-MS:
-
Immediately after removal from the incubator, stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid).
-
Vortex the sample and centrifuge at high speed to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto the LC-MS system.
-
Develop a suitable gradient elution method to separate this compound from other media components.
-
Use mass spectrometry to detect and quantify the amount of intact this compound at each time point.
-
-
Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation kinetics and calculate the half-life of the inhibitor in your specific medium.
Visualizations
Caption: Caspase-6 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO Experimental Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ac-VEID-CHO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-6.[1] The VEID sequence mimics the cleavage site of a key caspase-6 substrate, lamin A/C.[2][3] The aldehyde group interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity.[4]
Q2: Is this compound specific to caspase-6?
No, this compound is not entirely specific to caspase-6. While it is a potent inhibitor of caspase-6, it also demonstrates significant inhibitory activity against caspase-3 and, to a lesser extent, caspase-7.[1][5][6] This lack of specificity is a critical consideration when interpreting experimental results.[7][8]
Q3: How should I store and handle this compound?
This compound is typically supplied as a solid and should be stored at -20°C for long-term stability (stable for ≥ 4 years at this temperature).[1][4] For experimental use, it is recommended to prepare a stock solution in a solvent like DMSO.[4] Reconstituted solutions should be stored at –20°C, and repeated freeze-thaw cycles should be avoided to maintain product stability.[9]
Q4: What is a typical working concentration for this compound?
The optimal working concentration can vary depending on the cell type and experimental conditions. However, a final concentration of 0.5 µM is often sufficient to inhibit caspase-6 activity completely in cell lysate assays.[2] In cell culture experiments, concentrations up to 100 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Problem 1: I'm not seeing any inhibition of apoptosis or caspase-6 activity.
-
Question: Is your this compound solution properly prepared and stored?
-
Question: Is the inhibitor cell-permeable in your system?
-
Answer: While generally considered cell-permeable, the efficiency can vary between cell lines. One study noted that this compound is predominantly excluded from the intracellular environment in certain contexts.[10] You may need to verify cellular uptake or consider using a lysis-based assay where permeability is not a factor.
-
-
Question: Is caspase-6 the primary caspase involved in your apoptotic model?
-
Answer: Apoptosis can be mediated by multiple caspase pathways. If another caspase, for which this compound has lower affinity, is the dominant player, you may observe minimal effect. Consider using a pan-caspase inhibitor like Z-VAD-FMK as a positive control for apoptosis inhibition.[6]
-
-
Question: Have you included the necessary controls?
-
Answer: Your experiment should include a positive control for apoptosis induction (e.g., staurosporine (B1682477) treatment) without the inhibitor, a negative control (untreated cells), and a vehicle control (cells treated with the solvent, e.g., DMSO).[2]
-
Problem 2: I'm observing unexpected or off-target effects.
-
Question: Could the observed effects be due to inhibition of other caspases?
-
Answer: Yes, this compound potently inhibits caspase-3, with an IC50 value comparable to that for caspase-6.[5][6] This can make it difficult to attribute the observed effects solely to caspase-6 inhibition. Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the role of caspase-6.
-
-
Question: Could the inhibitor be triggering an alternative cell death pathway?
-
Answer: The inhibition of apoptosis by caspase inhibitors can sometimes lead to a switch to other forms of cell death, such as necrosis.[11][12][13] This is a critical consideration, especially in long-term experiments. You can assess this by measuring markers of necrosis, such as lactate (B86563) dehydrogenase (LDH) release.
-
Problem 3: My caspase activity assay is giving inconsistent results.
-
Question: Is your cell lysate properly prepared?
-
Question: Are your assay reagents fresh?
-
Answer: The fluorogenic or colorimetric substrate (e.g., Ac-VEID-AMC, Ac-VEID-pNA) can degrade over time, especially when exposed to light.[14] Prepare fresh substrate solutions for each experiment. Additionally, ensure that components like DTT are added fresh to the assay buffer to maintain a reducing environment.[2][14]
-
-
Question: Are you using the correct filter sets for your fluorometer?
Supporting Data
Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various caspases. This data highlights the inhibitor's potency and its cross-reactivity with other caspases.
| Caspase Target | IC50 Value (nM) | Reference(s) |
| Caspase-6 | 16.2 nM | [1][5] |
| Caspase-3 | 13.6 nM | [1][5] |
| Caspase-7 | 162.1 nM | [1][5] |
Experimental Protocols
Caspase-6 Activity Assay in Cell Lysates (Fluorometric)
This protocol outlines a method to quantify caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC.[2][14]
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Keep on ice.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol. Add DTT fresh before use.
-
Substrate Stock: Prepare a 10 mM stock solution of Ac-VEID-AMC in DMSO. Store at -20°C, protected from light.
-
Inhibitor Stock: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cells using the desired treatment (e.g., staurosporine). Include a non-induced control group.
-
Harvest cells (approx. 1-2 million) and pellet them by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Assay Procedure (96-well plate format):
-
In a black 96-well plate, set up the following reactions:
-
Sample Wells: 10-50 µg of cell lysate protein.
-
Inhibitor Control Wells: 10-50 µg of cell lysate protein, pre-incubated with this compound (e.g., final concentration of 0.5 µM) for 5-10 minutes at room temperature.
-
Blank Well: Lysis Buffer without any sample.
-
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
Prepare a 2X Substrate Working Solution (e.g., 100 µM Ac-VEID-AMC in Assay Buffer).
-
Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) kinetically, for instance, every 5 minutes for 30-60 minutes.
4. Data Analysis:
-
For each sample, determine the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
The resulting value is proportional to the caspase-6 activity in the sample. Activity can be normalized to the protein concentration.
Visualizations
Signaling Pathway
Caption: Caspase-6 activation pathway and point of inhibition by this compound.
Experimental Workflow
Caption: General workflow for a fluorometric caspase-6 activity assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting failed this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. news-medical.net [news-medical.net]
- 12. Caspase inhibitors for the treatment of liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. benchchem.com [benchchem.com]
- 15. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-VEID-CHO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with Ac-VEID-CHO, a peptide aldehyde inhibitor of caspase-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide (N-Acetyl-Val-Glu-Ile-Asp-CHO) designed as a reversible inhibitor of caspase-6.[1] Caspase-6 is an executioner caspase involved in the apoptotic signaling cascade, cleaving specific cellular substrates and leading to cell dismantling.[1] The VEID sequence is based on the cleavage site of lamin A/C, a key substrate of caspase-6.[2]
Q2: I am observing inconsistent inhibitory effects with this compound. What are the potential causes?
Inconsistent results with this compound are frequently reported and can stem from several factors:
-
Lack of Specificity: this compound is not entirely specific for caspase-6 and can inhibit other caspases, particularly caspase-3 and caspase-7, with similar or even higher potency in some contexts.[3][4][5][6]
-
Cell Permeability: Peptide-based inhibitors like this compound can have poor cell permeability, leading to discrepancies between in vitro (biochemical) and in-cell (cellular) assay results.[3][5]
-
Experimental Conditions: Variations in assay conditions such as buffer composition, pH, temperature, and incubation times can significantly impact inhibitor performance.[7][8]
-
Reagent Stability: Improper storage and handling of this compound and other reagents can lead to degradation and loss of activity.
Q3: How significant is the cross-reactivity of this compound with other caspases?
The cross-reactivity is a major contributor to inconsistent and potentially misleading results. In biochemical assays, this compound can inhibit caspase-3 with an IC50 value comparable to that of caspase-6.[3][5][6] This is particularly problematic in apoptosis studies where executioner caspases-3 and -7 are often highly activated.[9]
Q4: Are there more specific methods to measure caspase-6 activity?
Yes, assays based on the cleavage of the natural, full-length protein substrate of caspase-6, Lamin A, offer superior specificity.[9] Caspase-6 is the primary caspase responsible for cleaving Lamin A.[9] Methods like Western blotting or specialized ELISAs that detect cleaved Lamin A provide a more reliable measure of caspase-6 activity in complex cellular lysates.[9]
Troubleshooting Guides
This section provides solutions to specific issues encountered during experiments with this compound.
Issue 1: High Variability in Replicate Wells
Question: My results show significant variability between replicate wells, leading to large standard deviations. What could be the cause?
Answer: High variability between replicates can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques.
-
Edge Effects: Avoid using the outer wells of microplates for experimental samples as they are prone to evaporation. Fill them with sterile media or PBS to create a humidity barrier.[7]
-
Incomplete Reagent Mixing: Gently mix the plate after adding all components to ensure a uniform reaction.
Issue 2: Inconsistent IC50 Values Across Experiments
Question: I am observing different IC50 values for this compound in the same cell line across different experiments. Why is this happening?
Answer: Fluctuations in IC50 values are often due to subtle variations in experimental conditions:
-
Cell Health and Passage Number: Use cells in the exponential growth phase and within a consistent, low passage number range.[7]
-
Compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
Assay Protocol Variations: Strict adherence to a standardized protocol, including incubation times and reagent concentrations, is crucial for reproducibility.[7]
Issue 3: Low or No Inhibitory Effect Observed
Question: I am not observing the expected inhibitory effect of this compound in my cell-based assay, even at high concentrations. What could be the problem?
Answer: This issue often points to problems with either the inhibitor's accessibility to its target or the assay setup itself:
-
Poor Cell Permeability: As a peptide, this compound may not efficiently cross the cell membrane.[3][5] Consider using a cell lysis-based assay to directly measure caspase-6 activity.
-
Inactive Caspase-6: Ensure that your experimental model has sufficient levels of active caspase-6. Include a positive control with known active caspase-6.
-
Incorrect Assay Conditions: Verify that the buffer pH, temperature, and other assay parameters are optimal for caspase-6 activity.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against Various Caspases
| Caspase Target | Reported IC50 (nM) | Reference(s) |
| Caspase-6 | 16.2 | [3][5][6] |
| Caspase-3 | 13.6 | [3][5][6] |
| Caspase-7 | 162.1 | [3][5][6] |
| VEIDase activity (in cell lysate) | 490 | [3][5] |
| Lamin A Cleavage (in-cell) | >100,000 | [3][5] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Experimental Protocols
Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol describes a typical in vitro assay to measure caspase-6 activity using a fluorogenic substrate like Ac-VEID-AMC.
-
Reagent Preparation:
-
Sample Preparation (Cell Lysates):
-
Induce apoptosis in the cell line of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10-50 µg of cell lysate.[2]
-
For inhibitor control wells, pre-incubate the lysate with desired concentrations of this compound for 5-10 minutes at room temperature.[2]
-
Include a blank well with Lysis Buffer only.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.[2]
-
Initiate the reaction by adding 50 µL of 2X Ac-VEID-AMC substrate working solution (final concentration is typically 20-50 µM).[2][8]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (blank well) from all readings.
-
Calculate the rate of fluorescence increase (RFU/min).
-
Normalize the caspase-6 activity to the protein concentration of the lysate.
-
Visualizations
Caption: Simplified signaling pathway of caspase-6 activation.
Caption: Experimental workflow for this compound inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Caspase Inhibitor Specificity
Welcome to the Technical Support Center for caspase inhibitor research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity of caspase inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high specificity for caspase inhibitors so challenging?
A: The primary challenge lies in the highly conserved nature of the active site among the different caspase family members. Most traditional, orthosteric inhibitors are peptide-based molecules designed to mimic the natural substrates of caspases. Because the substrate-binding clefts are structurally similar across many caspases, these inhibitors often exhibit broad reactivity, leading to off-target effects.[1] For an inhibitor to be considered highly specific, it should exhibit a significantly higher potency (ideally >1000-fold) for its target caspase over other caspases.[1]
Q2: What are the common off-target effects of pan-caspase inhibitors like Z-VAD-FMK?
A: While widely used to block apoptosis, Z-VAD-FMK is known for its off-target effects. Notably, it can induce autophagy by inhibiting peptide: N-glycanase (NGLY1), an enzyme involved in ER-associated degradation.[2][3][4][5] This can complicate the interpretation of experimental results, as the observed cellular effects may not be solely due to caspase inhibition. For experiments where broad caspase inhibition is required without inducing autophagy, Q-VD-OPh is a recommended alternative.[2][5]
Q3: How can I improve the specificity of my caspase inhibition experiments?
A: Several strategies can be employed to enhance specificity:
-
Select Inhibitors with Known Specificity Profiles: Move beyond broad-spectrum inhibitors to those designed for greater selectivity. For example, inhibitors targeting inflammatory caspases (e.g., Belnacasan for caspase-1/4) or executioner caspases with specific peptide sequences (e.g., Ac-DEVD-CHO for caspase-3/7) are available.[6][7][8][9][10][11][12][13][14]
-
Target Allosteric Sites: Allosteric inhibitors bind to sites on the enzyme distinct from the active site, often at the dimer interface.[3] These sites are generally less conserved than the catalytic site, offering a promising avenue for developing highly specific inhibitors.
-
Exploit Substrate Preference Beyond the P4 Position: While the P1-P4 substrate positions are critical, some caspases exhibit preferences at the P5 position. Designing inhibitors that exploit these less-conserved interactions can improve selectivity.
-
Validate in Cellular Systems: An inhibitor's performance in a cell-free assay may not fully translate to a complex cellular environment. It is crucial to validate inhibitor specificity using cell-based assays.
Q4: What is the difference between a reversible and an irreversible caspase inhibitor?
A: The key difference lies in how they interact with the caspase enzyme:
-
Reversible inhibitors , such as those with an aldehyde warhead (e.g., Ac-DEVD-CHO), typically form a transient covalent bond (thiohemiacetal) with the active site cysteine. This interaction can be reversed, and the inhibitor can dissociate from the enzyme.
-
Irreversible inhibitors , such as those with a fluoromethylketone (FMK) warhead (e.g., Z-VAD-FMK), form a stable, covalent bond (thioether) with the active site cysteine. This permanently inactivates the enzyme.
The choice between a reversible and irreversible inhibitor depends on the experimental design. Irreversible inhibitors can be useful for long-term inhibition, while reversible inhibitors may be more suitable for studies where transient inhibition is desired.
Troubleshooting Guides
Problem 1: High background or unexpected results in my caspase activity assay.
| Possible Cause | Troubleshooting Steps |
| Inhibitor lacks specificity | 1. Review the literature for the inhibitor's selectivity profile against a panel of caspases. 2. Switch to a more specific inhibitor for your target caspase (see Table 1). 3. Include a negative control with a structurally similar but inactive compound. |
| Off-target effects of the inhibitor | 1. If using Z-VAD-FMK, consider its potential to induce autophagy.[2][3][4][5] 2. Use an alternative inhibitor with a different mechanism of action (e.g., an allosteric inhibitor). 3. Perform knockdown/knockout experiments of your target caspase to confirm the inhibitor's on-target effect. |
| Issues with assay components | 1. Ensure the fluorogenic substrate is specific for the caspase of interest, as there can be overlap in substrate cleavage. 2. Check the freshness and proper storage of all reagents, especially DTT which is prone to oxidation.[15][16] |
| Cell lysate preparation | 1. Ensure complete cell lysis to release all active caspases. 2. Perform lysis and subsequent steps on ice to prevent artefactual caspase activation or degradation. 3. Determine the protein concentration of your lysate to ensure equal loading.[17] |
Problem 2: My "specific" caspase inhibitor is inhibiting other caspases.
| Possible Cause | Troubleshooting Steps |
| Overlapping substrate specificity | 1. The tetrapeptide recognition sequence of many inhibitors can be cleaved by multiple caspases, even if it is the preferred sequence for one. 2. Perform a dose-response curve to determine the IC50 value of your inhibitor against a panel of caspases to quantify its selectivity. |
| High inhibitor concentration | 1. At high concentrations, even relatively specific inhibitors can exhibit off-target inhibition. 2. Titrate your inhibitor to the lowest effective concentration that inhibits your target caspase without significantly affecting others. |
| Caspase cascade activation | 1. Inhibiting an upstream caspase may indirectly prevent the activation of a downstream caspase, which could be misinterpreted as direct inhibition. 2. Use a cell-free system with purified recombinant caspases to assess direct inhibition. |
Data Presentation
Table 1: Comparative Potency (IC50/Ki in nM) of Selected Caspase Inhibitors
| Inhibitor | Type | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |
| Z-VAD-FMK | Pan-caspase, Irreversible | Broad | Broad | Broad | Broad | Broad | Broad | [18] |
| Q-VD-OPh | Pan-caspase, Irreversible | 25-400 | 25-400 | - | - | 25-400 | 25-400 | [18] |
| Emricasan (IDN-6556) | Pan-caspase, Irreversible | 0.4 | 2 | - | - | 6 | 0.3 | [18] |
| Ac-DEVD-CHO | Reversible, Executioner-selective | - | 0.23 (Ki) | - | 1.6 (Ki) | Weakly inhibits | Weakly inhibits | [11][13][19] |
| Belnacasan (VX-765) | Prodrug, Inflammatory-selective | 0.8 (Ki) | No activity | <0.6 (Ki) | No activity | No activity | No activity | [6][7][8][9][10] |
| Pralnacasan (VX-740) | Reversible, Inflammatory-selective | 1.4 (Ki) | - | - | - | - | - | [20][21] |
Note: IC50 and Ki values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Fluorogenic Caspase Activity Assay for IC50 Determination
This protocol allows for the determination of the concentration of an inhibitor required to reduce caspase activity by 50% (IC50).
Materials:
-
Recombinant active caspases (e.g., caspase-1, -3, -8)
-
Caspase inhibitor of interest
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspase to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the caspase inhibitor in assay buffer.
-
Reaction Setup: a. To each well of the 96-well plate, add the diluted inhibitor at various concentrations. b. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). c. Add the diluted caspase to each well (except the negative control). d. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic caspase substrate to all wells to a final concentration of 50 µM.
-
Kinetic Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. b. Measure the fluorescence intensity (e.g., excitation ~400 nm, emission ~505 nm for AFC) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time curve. b. Normalize the rates of the inhibitor-treated wells to the rate of the positive control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement
ABPP uses chemical probes that covalently bind to the active site of enzymes, allowing for the assessment of target engagement and selectivity in a complex proteome.
Materials:
-
Activity-based probe (ABP) with a reporter tag (e.g., biotin (B1667282) or a fluorophore)
-
Cell lysates or tissues treated with the caspase inhibitor or vehicle control
-
SDS-PAGE gels
-
Streptavidin-HRP conjugate (for biotinylated probes)
-
Chemiluminescence detection system or fluorescence gel scanner
Procedure:
-
Inhibitor Treatment: Treat cells or tissues with the desired concentrations of the caspase inhibitor or vehicle control for a specified time.
-
Lysis: Harvest and lyse the cells/tissues in a suitable lysis buffer on ice.
-
ABP Labeling: a. Add the activity-based probe to the lysates. b. Incubate for a specified time at room temperature or 37°C to allow the probe to react with active caspases.
-
SDS-PAGE and Western Blotting: a. Quench the labeling reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Detection: a. If using a biotinylated probe, block the membrane and then incubate with a streptavidin-HRP conjugate. Detect the signal using a chemiluminescence substrate. b. If using a fluorescent probe, visualize the labeled proteins directly on the gel or membrane using a fluorescence scanner.
-
Analysis: A decrease in the signal from the ABP in the inhibitor-treated samples compared to the vehicle control indicates successful target engagement by the inhibitor. The selectivity can be assessed by observing the inhibition of labeling of other proteins in the proteome.
Visualizations
Caption: Caspase-3 activation signaling pathways.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. [PDF] Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 9. Belnacasan - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. stemcell.com [stemcell.com]
- 14. biotium.com [biotium.com]
- 15. protocols.io [protocols.io]
- 16. protocols.io [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. apexbt.com [apexbt.com]
Technical Support Center: Ac-VEID-CHO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Ac-VEID-CHO, a potent caspase-6 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary function?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-6.[1] It is frequently used in apoptosis research to study the specific role of caspase-6 in the apoptotic cascade. While it is a potent inhibitor of caspase-6, it can also inhibit caspase-3 and, to a lesser extent, caspase-7.[2][3]
Q2: My this compound appears to have lost activity. What are the common causes?
Loss of this compound activity during storage can be attributed to several factors:
-
Improper Storage Temperature: The compound is sensitive to temperature fluctuations.
-
Repeated Freeze-Thaw Cycles: This is a primary cause of degradation for many peptide-based inhibitors.[4][5]
-
Incorrect Solvent: The choice of solvent can impact the stability of the inhibitor.
-
Extended Storage in Solution: Peptide solutions are generally less stable than the lyophilized powder.[6]
-
Contamination: Microbial or chemical contamination can degrade the product.
Q3: How should I properly store this compound?
Proper storage is critical to maintaining the activity of this compound. Please refer to the storage condition summary table below for detailed recommendations for both the lyophilized powder and solutions. As a general guideline, long-term storage should be at -20°C or -80°C.[4][7]
Q4: I have been using my this compound solution for several weeks and it no longer seems to be working. Why?
Solutions of this compound have a limited shelf life. For optimal performance, it is recommended to prepare fresh solutions or use aliquots that have been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][5]
Q5: Can I dissolve this compound in water?
While this compound is soluble in water up to 1 mg/mL, it is more commonly dissolved in organic solvents like DMSO for creating stock solutions.[5][8] The stability of the peptide may be lower in aqueous solutions. For long-term storage, DMSO is a preferred solvent.
Quantitative Data Summary
| Parameter | Recommendation | Source(s) |
| Storage (Lyophilized Powder) | Store at -20°C. Stable for at least 4 years. | [5][8] |
| Storage (In Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
| Recommended Solvents | DMSO, Water (up to 1 mg/mL) | [5][8] |
| IC50 Values | Caspase-6: 16.2 nM, Caspase-3: 13.6 nM, Caspase-7: 162.1 nM | [2][3][4] |
| Typical Working Concentration | 10-100 µM in cell-based assays (Note: cell permeability may be low) | [8][9] |
Experimental Protocol: Caspase-6 Activity Assay
This protocol provides a method to assess the inhibitory activity of this compound using a fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC).
Materials:
-
Recombinant active caspase-6
-
This compound inhibitor
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)[10]
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant active caspase-6 in Caspase Assay Buffer to the desired concentration.
-
Prepare the caspase-6 substrate according to the manufacturer's instructions.
-
-
Set up the Assay:
-
In the wells of the 96-well plate, add the desired volume of Caspase Assay Buffer.
-
Add the diluted this compound to the appropriate wells to achieve a range of final concentrations for testing. Include a vehicle control (DMSO only).
-
Add the diluted active caspase-6 to all wells except the blank (no enzyme) control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the caspase-6 substrate to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 340-360 nm excitation and 440-460 nm emission for AMC).[11]
-
Continue to take readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Visual Guides
Caption: Troubleshooting flowchart for this compound activity loss.
Caption: Simplified caspase-6 activation pathway and inhibition by this compound.
References
- 1. Crystal structures of human caspase 6 reveal a new mechanism for intramolecular cleavage self‐activation | EMBO Reports [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
dealing with poor solubility of Ac-VEID-CHO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-6 inhibitor, Ac-VEID-CHO.
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock of this compound into aqueous buffer or cell culture media.
Possible Causes and Solutions:
-
"Salting Out" Effect: this compound is significantly more soluble in DMSO than in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a buffer, the inhibitor can crash out of solution.
-
Solution 1: Two-Step Dilution: First, prepare an intermediate dilution of your this compound stock in DMSO. Then, add this intermediate dilution to your final aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Solution 2: Slow Addition and Mixing: Add the this compound DMSO stock to the aqueous buffer slowly while vortexing or stirring to promote rapid dispersal and prevent localized high concentrations of the inhibitor.
-
Solution 3: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.1% and not exceeding 1%.[1] High concentrations of DMSO can be toxic to cells and can also affect enzyme activity.[1][2]
-
-
Buffer Composition: The salt concentration and pH of your aqueous buffer can influence the solubility of the peptide.
-
Solution: If possible, test the solubility of this compound in a few different buffers compatible with your assay to identify the optimal one. For peptides with acidic residues, slightly basic buffers may improve solubility, while peptides with basic residues may dissolve better in slightly acidic buffers.
-
Issue: Inconsistent or lower-than-expected inhibitor activity.
Possible Causes and Solutions:
-
Incomplete Dissolution: The inhibitor may not be fully dissolved in the initial stock solution, leading to an inaccurate concentration.
-
Solution: After adding the solvent, ensure the lyophilized powder is completely dissolved by gentle vortexing or pipetting. For highly hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide before adding an aqueous buffer.[3]
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation of the peptide inhibitor.
-
Oxidation: Peptides containing certain amino acids can be susceptible to oxidation.
-
Solution: To minimize oxidation, use degassed buffers for reconstitution and store aliquots tightly sealed and protected from light.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 5 mg/mL. For some applications, it can also be dissolved in water at up to 1 mg/mL.[5]
Q2: How should I store the lyophilized powder and stock solutions of this compound?
A2: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What is the typical working concentration for this compound in a caspase-6 activity assay?
A3: In a typical in vitro caspase-6 activity assay, this compound is used as a negative control at a final concentration of 0.5-1 µM to fully inhibit the enzyme.[6]
Q4: Can I use a stock solution of this compound that has been stored for a long time?
A4: For optimal and reproducible results, it is best to use freshly prepared stock solutions or aliquots that have been stored properly and are within the recommended stability period. If you must use an older stock, it is advisable to run a control experiment to verify its activity.
Q5: My this compound is the trifluoroacetate (B77799) (TFA) salt. Will this affect my experiments?
A5: TFA is a common counter-ion from the peptide purification process. At high concentrations, TFA can potentially interfere with cellular assays.[7] However, at the typical working concentrations for this compound, the effect of TFA is generally negligible. If you are concerned about TFA interference, consider using a TFA-free version of the inhibitor if available.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Solubility in DMSO | ≥ 5 mg/mL | - |
| Solubility in Water | 1 mg/mL | [5] |
| Storage of Lyophilized Powder | -20°C | [4] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Experimental Protocols
Protocol: Preparation and Use of this compound as a Negative Control in a Caspase-6 Fluorometric Assay
This protocol describes the preparation of this compound and its use as an inhibitor control in a typical in vitro caspase-6 activity assay using a fluorogenic substrate like Ac-VEID-AMC.
1. Materials:
- This compound (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
- Recombinant active Caspase-6
- Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC)
- 96-well black microplate
- Fluorometric microplate reader
2. Preparation of this compound Stock Solution (1 mM): a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Allow the vial to equilibrate to room temperature before opening. c. Reconstitute the lyophilized powder in anhydrous DMSO to a final concentration of 1 mM. For example, if the molecular weight is 500.5 g/mol , add 1 mL of DMSO to 0.5005 mg of peptide. d. Mix thoroughly by gentle vortexing until the powder is completely dissolved. e. Aliquot the stock solution into single-use volumes (e.g., 10 µL) and store at -20°C or -80°C.
3. Assay Procedure: a. Prepare the reaction mixture in the 96-well black microplate on ice. b. Negative Control Wells: To a set of wells, add the desired amount of recombinant active caspase-6 and Assay Buffer. Then, add the this compound inhibitor to a final concentration of 1 µM (e.g., add 0.1 µL of the 1 mM stock to a final reaction volume of 100 µL). c. Positive Control Wells: To another set of wells, add the same amount of recombinant active caspase-6 and Assay Buffer, but add an equivalent volume of DMSO without the inhibitor. d. Blank Wells: To a third set of wells, add only the Assay Buffer to determine the background fluorescence. e. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. f. Initiate the reaction by adding the caspase-6 fluorogenic substrate (e.g., Ac-VEID-AMC) to all wells to the desired final concentration (e.g., 50 µM). g. Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm for AMC) at regular intervals for the desired duration. h. The rate of increase in fluorescence is proportional to the caspase-6 activity. The fluorescence in the negative control wells containing this compound should remain at or near the background level.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Workflow for preparing and using this compound stock solution.
Caption: Signaling pathway of caspase-6 inhibition by this compound.
References
Technical Support Center: Ac-VEID-CHO Activity in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-6 inhibitor, Ac-VEID-CHO, in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable peptide inhibitor of caspases.[1][2] Its structure mimics the caspase-6 cleavage site sequence Val-Glu-Ile-Asp (VEID). The C-terminal aldehyde group (-CHO) allows it to act as a reversible covalent inhibitor by forming a thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspases.[3] While it is a potent inhibitor of caspase-6, it can also inhibit other caspases, such as caspase-3 and caspase-7, at different concentrations.[1][2]
Q2: What are the primary applications of this compound in cell lysate experiments?
In cell lysate experiments, this compound is primarily used as a negative control to confirm the specificity of caspase-6 activity.[4] By comparing the activity in a lysate sample with and without the inhibitor, researchers can attribute the measured activity specifically to VEID-cleaving caspases. It is also used in studies of apoptosis and neurodegenerative diseases where caspase-6 is implicated.[5]
Q3: What is the optimal concentration of this compound to use in a cell lysate experiment?
The optimal concentration of this compound can vary depending on the experimental conditions, including the concentration of active caspases in the lysate and the specific assay being used. However, a final concentration of 0.5 µM is often sufficient to completely inhibit caspase-6 activity in a typical in vitro assay.[6] It is always recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
Q4: Is this compound cell-permeable?
While this compound is often described as cell-permeable, its entry into intact cells can be limited.[2] For experiments with whole cells, it is crucial to verify its uptake and inhibitory effect. In cell lysate experiments, where the cell membrane is disrupted, this is not a concern as the inhibitor has direct access to the caspases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in no-inhibitor control | Substrate degradation | Prepare fresh substrate solution and protect it from light.[7] |
| Contaminated reagents | Use fresh, high-purity reagents and buffers for the assay.[7] | |
| Incomplete inhibition of caspase activity by this compound | Insufficient inhibitor concentration | Perform a dose-response curve to determine the optimal inhibitor concentration for your cell lysate. |
| Incorrect incubation time | Ensure the pre-incubation of the lysate with this compound is sufficient (typically 5-10 minutes at room temperature) before adding the substrate.[6] | |
| Low or no detectable caspase-6 activity in induced samples | Ineffective apoptosis induction | Confirm that your method of inducing apoptosis is effective for your cell type.[8] |
| Low protein concentration in lysate | Ensure you have a sufficient amount of protein in your lysate (typically 10-50 µg per well for a 96-well plate assay).[6] | |
| Inactive caspases | Prepare fresh cell lysates and keep them on ice to prevent caspase degradation. Ensure the lysis buffer contains appropriate protease inhibitors (but not caspase inhibitors).[6][8] | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents in each well.[7] |
| Uneven cell lysis | Ensure a consistent and complete cell lysis procedure for all samples. |
Quantitative Data
The inhibitory activity of this compound against various caspases is typically reported as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Caspase Target | Reported IC50 (nM) |
| Caspase-6 | 16.2[1][2] |
| Caspase-3 | 13.6[1][2] |
| Caspase-7 | 162.1[1][2] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Caspase Activity Assay
This protocol describes the preparation of cytosolic extracts from mammalian cells for the measurement of caspase activity.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[6]
-
Microcentrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Cell Harvest:
-
For adherent cells: Wash the cells with ice-cold PBS. Scrape the cells into a small volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.[6]
-
-
Lysate Collection:
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.[6]
-
-
Storage:
-
The cell lysate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Fluorometric Caspase-6 Activity Assay in Cell Lysates
This protocol outlines a general procedure for measuring caspase-6 activity in cell lysates using a fluorogenic substrate and this compound as an inhibitor control.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound (stock solution, e.g., 1 mM in DMSO)
-
Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT)[6]
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the caspase-6 substrate in Caspase Assay Buffer.
-
Dilute the this compound stock solution to a working concentration in Caspase Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 10-50 µg of cell lysate protein to each well.
-
Inhibitor Control Wells: Add the same amount of cell lysate as the sample wells and add the diluted this compound to the desired final concentration (e.g., 0.5 µM). Pre-incubate for 5-10 minutes at room temperature.[6]
-
Blank Well: Add Lysis Buffer or Assay Buffer without any cell lysate.
-
Adjust the volume in all wells to 50 µL with Caspase Assay Buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the 2X caspase-6 substrate working solution to all wells, bringing the final volume to 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., ~360 nm excitation and ~440 nm emission for AMC).[6]
-
Record readings every 5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of change in fluorescence over time (ΔRFU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the blank from the rates of the samples and inhibitor controls.
-
The caspase-6 activity is proportional to the ΔRFU/min. The activity in the inhibitor control wells should be significantly lower than in the sample wells, confirming that the measured activity is due to VEID-cleaving caspases.
-
Visualizations
Caption: Simplified signaling pathway of caspase-6 activation and its inhibition by this compound.
Caption: Workflow for assessing this compound inhibitory activity in cell lysates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
A Head-to-Head Comparison of Caspase-6 Inhibitors: Ac-VEID-CHO vs. Z-VEID-FMK
For researchers, scientists, and drug development professionals, the selection of a specific and potent caspase inhibitor is critical for the accurate investigation of apoptotic pathways and the development of targeted therapeutics. This guide provides an objective comparison of two commonly used caspase-6 inhibitors, Ac-VEID-CHO and Z-VEID-FMK, supported by experimental data to inform your research decisions.
Caspase-6 is an executioner caspase that plays a significant role in the apoptotic cascade and has been implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] Both this compound and Z-VEID-FMK are peptide-based inhibitors designed to target the active site of caspase-6, but they differ in their chemical properties, mechanism of inhibition, and cellular efficacy. This compound is a peptide aldehyde that acts as a reversible inhibitor, while Z-VEID-FMK is a peptide fluoromethylketone (FMK) that irreversibly binds to the catalytic site of the enzyme.[2][3]
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound and Z-VEID-FMK, providing a direct comparison of their inhibitory potency and cellular activity.
| Feature | This compound | Z-VEID-FMK | Reference |
| Mechanism of Action | Reversible peptide aldehyde inhibitor | Irreversible peptide fluoromethylketone inhibitor | [2][3] |
| Enzymatic IC50 (Caspase-6) | 16 nM | 129 nM | [4] |
| Cellular Lamin Cleavage IC50 | >100 µM | 45 µM | [4] |
| Cell Accumulation | 0.16% | 0.46% | [4] |
| Specificity Profile | Inhibits Caspase-3 (IC50: 13.6 nM) and Caspase-7 (IC50: 162.1 nM) | Selective for Caspase-6 | [5][6][7] |
In-Depth Analysis
Potency and Efficacy:
Biochemical assays reveal that this compound is a more potent inhibitor of purified caspase-6 in a cell-free system, with an enzymatic IC50 of 16 nM compared to 129 nM for Z-VEID-FMK.[4] However, in a cellular context, the trend is reversed. Z-VEID-FMK demonstrates significantly greater efficacy in a whole-cell lamin cleavage assay, with an IC50 of 45 µM, while this compound is largely ineffective at concentrations up to 100 µM.[4] This discrepancy is likely due to the higher cell permeability of Z-VEID-FMK (0.46% cell accumulation) compared to this compound (0.16% cell accumulation).[4] The irreversible nature of Z-VEID-FMK's binding may also contribute to its superior performance in a cellular environment.
Specificity:
While both inhibitors are designed to target caspase-6, their specificity profiles differ. This compound exhibits significant cross-reactivity with other caspases, notably caspase-3 (IC50: 13.6 nM) and, to a lesser extent, caspase-7 (IC50: 162.1 nM).[5][6] This lack of specificity can be a confounding factor in experiments aiming to elucidate the specific role of caspase-6. In contrast, Z-VEID-FMK is reported to be a more selective inhibitor of caspase-6, making it a more suitable tool for targeted studies.[7] However, it is important to note that like other FMK-based caspase inhibitors, off-target effects on other cellular proteases, such as cathepsins, have been reported for the broader class of Z-VAD-FMK inhibitors.[8]
Signaling Pathway and Experimental Workflow
To visualize the role of these inhibitors, the following diagrams illustrate the caspase signaling pathway and a typical experimental workflow for their comparison.
Caption: Caspase-6 activation and inhibition.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Caspase-6 Activity Assay (Fluorometric)
This protocol describes a method to measure caspase-6 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound and Z-VEID-FMK
-
Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC)
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em ~400/505 nm)
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound or Z-VEID-FMK for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
Lyse the cells by adding Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new black 96-well plate.
-
Add the caspase-6 fluorogenic substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader.
Cell Viability Assay (e.g., CCK-8)
This protocol assesses the effect of the inhibitors on cell viability following an apoptotic stimulus.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VEID-FMK
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound or Z-VEID-FMK for 1 hour.
-
Induce apoptosis and incubate for the desired time.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Western Blot for Lamin A/C Cleavage
This protocol detects the cleavage of lamin A/C, a known substrate of caspase-6, as a marker of caspase-6 activity in cells.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VEID-FMK
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against Lamin A/C and cleaved Lamin A/C
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with inhibitors and apoptosis inducer as described above.
-
Harvest and lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
The choice between this compound and Z-VEID-FMK depends on the specific experimental context. For biochemical assays with purified enzymes where high potency is desired, this compound may be the preferred option. However, for cell-based assays requiring effective intracellular inhibition of caspase-6, Z-VEID-FMK is the superior choice due to its enhanced cell permeability and irreversible mechanism of action, leading to greater efficacy in a cellular environment. Researchers should also consider the specificity of each inhibitor and validate their effects in their specific experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Item - Comparison of potency of peptide-derived caspase inhibitors in cellular lamin cleavage assay, enzymatic activity and cell permeability. - figshare - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Caspase Inhibitors Ac-VEID-CHO and Ac-DEVD-CHO
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of apoptosis research and the development of therapeutics targeting programmed cell death, caspase inhibitors are indispensable tools. Among the plethora of available inhibitors, Ac-VEID-CHO and Ac-DEVD-CHO are two widely utilized tetrapeptide aldehydes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to this compound and Ac-DEVD-CHO
Ac-DEVD-CHO is a well-established, potent, and reversible inhibitor of caspase-3 and caspase-7 . Its design is based on the amino acid sequence of the PARP cleavage site, a hallmark event in apoptosis.[1][2][3][4] Consequently, Ac-DEVD-CHO is extensively used to study the roles of these executioner caspases in the apoptotic cascade.[5]
This compound , on the other hand, is recognized as a potent inhibitor of caspase-6 , while also exhibiting significant inhibitory activity against caspase-3 .[1][6] Its application is particularly prominent in studies related to neurodegenerative conditions such as Alzheimer's and Huntington's disease, where caspase-6 activation is implicated.[1]
Comparative Performance Data
The efficacy and specificity of these inhibitors are paramount for the accurate interpretation of experimental results. The following tables summarize the available quantitative data on their inhibitory activities.
| Inhibitor | Target Caspase(s) | Inhibition Constant (Ki) / IC50 | Molecular Weight | CAS Number |
| This compound | Caspase-6 | IC50: 16.2 nM[1][6] | 500.5 g/mol | Not available |
| Caspase-3 | IC50: 13.6 nM[1][6] | |||
| Caspase-7 | IC50: 162.1 nM[1][6] | |||
| Ac-DEVD-CHO | Caspase-3 | Ki: 0.2 nM (230 pM)[2] | 502.5 g/mol | 184179-08-6[4] |
| Caspase-7 | Ki: 0.3 nM[2] | |||
| Caspase-2 | Ki: 1.7 µM[2] | |||
| Group III Caspases | Ki: 1 - 300 nM[2] |
Table 1: Overview of Inhibitor Properties. This table provides a summary of the primary targets, inhibitory constants, and physical properties of this compound and Ac-DEVD-CHO.
| Caspase | This compound (IC50) | Ac-DEVD-CHO (Ki) |
| Caspase-2 | Not Reported | 1700 nM[2] |
| Caspase-3 | 13.6 nM[1][6] | 0.2 nM[2] |
| Caspase-6 | 16.2 nM[1][6] | Not Reported |
| Caspase-7 | 162.1 nM[1][6] | 0.3 nM[2] |
| Caspase-8 | Not Reported | 0.597 nM[7] |
| Caspase-9 | Not Reported | 1.35 nM[7] |
*Note: Ki values for Ac-DEVD-CHO against Caspase-8 and -9 were reported in a study comparing it with Ac-DNLD-CHO.[7]
Table 2: Comparative Inhibitory Activity. This table presents a side-by-side comparison of the inhibitory potency of this compound and Ac-DEVD-CHO against various caspases. It is important to note that the data is compiled from different sources and direct comparison should be made with caution.
Signaling Pathways
The following diagrams illustrate the central roles of caspase-3, -6, and -7 in the apoptotic signaling cascade.
Figure 1: Caspase Activation Pathways. This diagram illustrates the initiation of apoptosis through the extrinsic and intrinsic pathways, leading to the activation of executioner caspases-3, -6, and -7.
Experimental Protocols
Induction of Apoptosis in Cell Culture
This protocol describes a general method for inducing apoptosis in a cell line, which can then be used to evaluate the efficacy of caspase inhibitors.
Materials:
-
Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)
-
Phosphate-buffered saline (PBS)
-
Microplates (96-well) or culture flasks
-
This compound and Ac-DEVD-CHO stock solutions (in DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in a 96-well plate or appropriate culture vessel.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or Ac-DEVD-CHO for 1-2 hours. Include a vehicle control (DMSO).
-
Apoptosis Induction: Add the apoptosis-inducing agent at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for a period determined by the specific cell line and inducing agent (typically 4-24 hours).
-
Analysis: Harvest the cells and proceed with a caspase activity assay or other apoptosis detection methods (e.g., Annexin V staining, TUNEL assay).
In Vitro Caspase Activity Assay (Fluorometric)
This protocol outlines a method to directly measure the inhibitory effect of this compound and Ac-DEVD-CHO on caspase activity in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-VEID-AFC for caspase-6)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate (e.g., using a BCA assay).
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or Ac-DEVD-CHO to the wells. Include a no-inhibitor control.
-
Substrate Addition: Add the appropriate fluorogenic caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
Figure 2: Experimental Workflow. This diagram outlines the key steps in evaluating the efficacy of caspase inhibitors in a cell-based assay.
Discussion and Conclusion
The choice between this compound and Ac-DEVD-CHO hinges on the specific research question and the primary caspase target of interest.
Ac-DEVD-CHO is the inhibitor of choice for studies focused on the canonical apoptotic pathway mediated by the primary executioner caspases, caspase-3 and -7 . Its high potency and well-characterized role make it a reliable tool for dissecting the downstream events of apoptosis.[2][4]
This compound is more suited for investigating the specific roles of caspase-6 . While it also potently inhibits caspase-3, its efficacy against caspase-6 makes it valuable for studying cellular processes where this caspase is a key player, such as in certain neurodegenerative diseases.[1][6] The dual inhibition of caspase-3 and -6 should be considered when interpreting results.
It is also crucial to acknowledge the emerging non-apoptotic roles of these caspases. For instance, caspase-3 has been implicated in synaptic plasticity, and caspase-6 in innate immunity and inflammasome activation. The use of these inhibitors can, therefore, have effects beyond the scope of apoptosis, a factor that researchers must consider in their experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 5. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-VEID-CHO as a Caspase-6 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide aldehyde Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) is widely utilized as a tool to investigate the function of caspase-6, a key protease implicated in apoptosis and neurodegenerative diseases like Huntington's and Alzheimer's.[1][2] While derived from the preferred substrate recognition sequence for caspase-6, its utility as a specific inhibitor is frequently challenged by off-target effects and poor cellular activity. This guide provides an objective comparison of this compound with other caspase inhibitors and details essential experimental protocols to validate its inhibitory activity and specificity.
Performance and Specificity of this compound
This compound is a reversible, competitive inhibitor that targets the catalytic cysteine residue within the active site of caspases.[2] However, biochemical assays reveal a significant lack of selectivity, particularly among the executioner caspases. As shown in the table below, this compound inhibits caspase-3 with nearly equal or greater potency than its intended target, caspase-6. This cross-reactivity is a critical confounding factor when interpreting experimental results.
Furthermore, a major limitation of peptide-based inhibitors like this compound is their poor cell permeability. Studies have shown that this compound is largely excluded from the intracellular environment, rendering it ineffective in whole-cell assays unless the cell membrane is compromised.[1][3] This necessitates careful validation to distinguish between its biochemical potency and its actual efficacy in a cellular context.
Comparative Inhibitor Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other common peptide-based caspase inhibitors against key executioner caspases. This data highlights the overlapping specificity profiles of these widely used research tools.
| Inhibitor | Target Caspase | Caspase-6 IC₅₀ (nM) | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) | Reference(s) |
| This compound | Caspase-6 | 16.2 | 13.6 | 162.1 | [1][4][5] |
| Ac-DEVD-CHO | Caspase-3/7 | ~16.2 | 30.5 | ~0.3 | [3][6] |
| Ac-IETD-CHO | Caspase-8 | 53.2 | - | - | [3] |
Note: IC₅₀ values can vary depending on assay conditions. Data presented is for comparative purposes.
Experimental Validation Protocols
To rigorously validate the inhibition of caspase-6 by this compound, a multi-faceted approach combining biochemical and cell-based assays is essential.
Protocol 1: In Vitro Enzymatic Assay for IC₅₀ Determination
This protocol determines the potency of this compound against purified, recombinant caspases.
Objective: To quantify the IC₅₀ value of this compound against caspase-6 and other caspases (e.g., caspase-3, -7) for specificity profiling.
Methodology:
-
Reagents:
-
Active, purified recombinant human caspase-6, caspase-3, and caspase-7.
-
Fluorogenic caspase substrate: Ac-VEID-AFC (for caspase-6) or Ac-DEVD-AFC (for caspase-3/7).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, add the diluted inhibitor to wells. Include a DMSO-only control (vehicle).
-
Add recombinant caspase-6 to the wells and incubate for 15-30 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Ac-VEID-AFC (final concentration typically 10-50 µM).
-
Measure the increase in fluorescence (Ex/Em: ~400/505 nm for AFC) over time using a microplate reader. The rate of fluorescence increase is proportional to caspase activity.
-
Repeat the procedure for caspase-3 and caspase-7 using the Ac-DEVD-AFC substrate to determine cross-reactivity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.[7]
-
Protocol 2: Cell-Based Assay for Validating Target Engagement
This protocol assesses the ability of this compound to inhibit caspase-6 activity within a cellular environment, using the cleavage of a known physiological substrate, Lamin A.
Objective: To determine if this compound can inhibit apoptosis-induced, caspase-6-mediated cleavage of Lamin A in a relevant cell line.
Methodology:
-
Reagents & Materials:
-
Cell line (e.g., SK-NA-S human neuroblastoma cells).
-
Apoptosis-inducing agent (e.g., Staurosporine).
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody specific for cleaved Lamin A.
-
Secondary antibody (e.g., HRP-conjugated).
-
Western blot equipment and reagents.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce apoptosis by adding staurosporine (B1682477) (e.g., 1-3 µM) and incubate for an additional 3-6 hours.
-
Harvest and lyse the cells.
-
Determine total protein concentration for each sample (e.g., using a BCA assay).
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for the caspase-6-cleaved fragment of Lamin A. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Develop the blot and quantify band intensity.
-
-
Gold Standard Control: For ultimate specificity, perform the assay in parallel using caspase-6 knockout or shRNA-knockdown cells.[8] A truly specific inhibitor's effect on Lamin A cleavage should be absent in these cells.
Caspase-6 Signaling Context
Caspase-6 is an executioner caspase activated downstream of initiator caspases (like caspase-9 or caspase-8) or through auto-activation.[9] Once active, it cleaves a specific set of cellular substrates, including Lamin A, leading to the execution of the apoptotic program. This compound is designed to directly bind to and inhibit active caspase-6, thereby preventing substrate cleavage.
Conclusion and Recommendations
While this compound is a potent inhibitor of recombinant caspase-6 in biochemical assays, its value as a research tool is significantly compromised by two key factors:
-
Lack of Specificity: It demonstrates potent inhibition of caspase-3, making it difficult to attribute observed effects solely to caspase-6.[3]
-
Poor Cell Permeability: It is largely ineffective in cell-based models, a critical limitation for studying intracellular processes.[1][3]
For these reasons, researchers using this compound must perform rigorous validation. We strongly recommend:
-
Comprehensive Specificity Profiling: Always test the inhibitor against a panel of caspases, especially caspase-3 and -7, using the in vitro enzymatic assay.
-
Confirmation in Cellular Systems: Use a cell-based assay targeting a specific physiological substrate like Lamin A.
-
Employing Genetic Controls: The use of caspase-6 knockout or knockdown cells is the most definitive way to confirm that an observed phenotype is truly dependent on caspase-6.[8]
Given its limitations, considering newer, more selective, and cell-permeable inhibitors may be more effective for elucidating the specific roles of caspase-6 in health and disease.[2][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO: A Comparative Analysis of Caspase-6 and Caspase-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of the tetrapeptide aldehyde, Ac-VEID-CHO, against two key executioner caspases: caspase-6 and caspase-3. Both enzymes play critical roles in the apoptotic cascade, with distinct and sometimes overlapping substrate specificities. Understanding the selectivity profile of inhibitors like this compound is paramount for dissecting specific caspase functions in cellular processes and for the development of targeted therapeutics.
Data Presentation: Inhibitory Potency of this compound
The inhibitory potential of this compound against caspase-6 and caspase-3 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, indicating that this compound is a potent inhibitor of both caspases with a slight preference for caspase-3.
| Caspase Target | This compound IC50 (nM) |
| Caspase-6 | 16.2 |
| Caspase-3 | 13.6 |
Experimental Protocols: Determination of Caspase Inhibition
The IC50 values presented above are typically determined using an in vitro fluorometric assay that measures the enzymatic activity of purified recombinant caspases. The general principle involves the cleavage of a fluorogenic substrate by the active caspase, leading to the release of a fluorescent molecule. The rate of this reaction is monitored in the presence of varying concentrations of the inhibitor to determine the concentration at which the enzyme's activity is reduced by 50%.
Key Experimental Steps:
-
Reagents and Materials:
-
Purified, active recombinant human caspase-3 and caspase-6.
-
Fluorogenic caspase substrate: For caspase-6, Ac-VEID-AMC (7-amino-4-methylcoumarin) is a commonly used substrate. For caspase-3, Ac-DEVD-AMC is the preferred substrate.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and salts at a physiological pH. A common composition is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.
-
-
Assay Procedure:
-
A series of dilutions of the inhibitor, this compound, are prepared in the assay buffer.
-
The purified active caspase (caspase-3 or caspase-6) is pre-incubated with each concentration of the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (Ac-DEVD-AMC for caspase-3 or Ac-VEID-AMC for caspase-6) to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate fluorometer. The excitation and emission wavelengths are specific to the fluorophore (for AMC, excitation is ~360-380 nm and emission is ~440-460 nm).
-
Control reactions are included: a positive control with the enzyme and substrate but no inhibitor, and a negative control with the substrate and buffer only (no enzyme).
-
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate at each inhibitor concentration to the rate of the positive control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
To visualize the roles of caspase-3 and caspase-6 in apoptosis and the general workflow for determining inhibitor potency, the following diagrams are provided.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases-3 and -6.
Caption: General experimental workflow for determining the IC50 value of a caspase inhibitor.
A Comparative Guide to Caspase Inhibitors: Ac-VEID-CHO in Focus
For researchers, scientists, and drug development professionals, the selection of a specific and potent caspase inhibitor is critical for elucidating the intricate signaling pathways of apoptosis and inflammation, particularly in the context of neurodegenerative diseases. This guide provides an objective comparison of the caspase-6 inhibitor Ac-VEID-CHO with other widely used caspase inhibitors, supported by experimental data to inform inhibitor selection.
Caspases, a family of cysteine-aspartate proteases, are central regulators of programmed cell death and inflammation. Their precise inhibition is a key experimental tool. This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible covalent inhibitor of caspases, with a particular preference for caspase-6.
Performance Comparison of Caspase Inhibitors
The efficacy of a caspase inhibitor is determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), and its selectivity across the caspase family. Lower IC50 and Ki values indicate higher potency. The following tables summarize the available quantitative data for this compound and other commonly used caspase inhibitors.
It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions (e.g., substrate concentration, buffer composition, enzyme source). The data presented here is collated from multiple sources to provide a comparative overview.
| Inhibitor | Target Caspase(s) | IC50 (nM) | Ki (nM) | Notes |
| This compound | Caspase-6, Caspase-3 | 16.2 (Caspase-6)[1][2], 13.6 (Caspase-3)[1][2], 162.1 (Caspase-7)[1][2] | - | Potent inhibitor of caspase-6 and -3. Reversible covalent inhibitor. |
| Ac-DEVD-CHO | Caspase-3, Group II Caspases | 3.04 (Caspase-3)[3], 122 (Caspase-6)[3], 3.54 (Caspase-7)[3] | 0.23 (Caspase-3)[4], 1700 (Caspase-2)[4] | Potent and selective for caspase-3. Reversible covalent inhibitor. |
| Z-VAD-FMK | Pan-caspase | Broad-spectrum | - | Irreversible inhibitor, widely used as a general apoptosis blocker.[5] |
| Ac-LEHD-CHO | Caspase-9 | 49.2 (Caspase-9)[3], 3.82 (Caspase-8)[3] | - | Primarily targets the initiator caspase-9. Reversible covalent inhibitor. |
| Ac-YVAD-CMK | Caspase-1 | - | - | Selective for caspase-1, an inflammatory caspase. Irreversible inhibitor. |
| Q-VD-OPh | Pan-caspase | 25-400 for various caspases | - | A potent, irreversible pan-caspase inhibitor with good cell permeability and low toxicity. |
Mechanism of Action: Aldehydes vs. FMK Inhibitors
The chemical nature of the inhibitor's reactive group, or "warhead," dictates its mechanism of action and reversibility.
-
Peptide Aldehydes (e.g., this compound, Ac-DEVD-CHO): These inhibitors act as reversible covalent inhibitors. The aldehyde group forms a thiohemiacetal adduct with the catalytic cysteine residue in the caspase active site.[6] This covalent interaction is reversible, allowing for a dynamic inhibition of the enzyme.
-
Peptide Fluoromethylketones (FMK) (e.g., Z-VAD-FMK): These are irreversible inhibitors. The fluoromethylketone group forms a stable covalent bond with the active site cysteine, permanently inactivating the enzyme.
The choice between a reversible and irreversible inhibitor depends on the experimental design. Reversible inhibitors are useful for studying the dynamic regulation of caspase activity, while irreversible inhibitors are suitable for complete and sustained blockage of the apoptotic cascade.
Signaling Pathways and Experimental Workflows
Caspase-6 in Neurodegenerative Disease
While traditionally classified as an executioner caspase in apoptosis, caspase-6 has emerged as a key player in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease, where it is activated early in the disease process.[7][8] In these contexts, caspase-6 activity is often non-apoptotic and contributes to neuronal dysfunction through the cleavage of specific substrates like huntingtin (HTT) and amyloid precursor protein (APP).[9][10]
Caption: Non-apoptotic activation of caspase-6 in neurodegeneration.
Experimental Workflow for IC50 Determination
The following is a generalized workflow for determining the IC50 of a caspase inhibitor using a fluorometric assay.
Caption: Generalized workflow for IC50 determination of a caspase inhibitor.
Experimental Protocols
General Protocol for Fluorometric Caspase Activity Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of a caspase inhibitor. It should be optimized for the specific caspase and inhibitor being tested.
Materials:
-
Recombinant active caspase enzyme
-
Caspase inhibitor (e.g., this compound)
-
Fluorogenic caspase substrate (e.g., Ac-VEID-AFC for caspase-6)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the caspase inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. Protect from light.
-
Prepare a working solution of the active caspase enzyme in Assay Buffer. Keep on ice.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the caspase inhibitor stock solution in Assay Buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted caspase inhibitor (or vehicle control)
-
Active caspase enzyme
-
-
Include control wells:
-
No enzyme control (Assay Buffer, substrate, inhibitor)
-
No inhibitor control (Assay Buffer, substrate, enzyme)
-
No substrate control (Assay Buffer, enzyme, inhibitor)
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) using a fluorometric microplate reader.
-
Measurements can be taken kinetically over a period of time or as an endpoint reading after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of caspase activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (sigmoidal dose-response).[11]
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Mediated Degeneration in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparison Guide: Negative Controls for Ac-VEID-CHO Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of negative controls for experiments involving the caspase-6 inhibitor, Ac-VEID-CHO. Proper negative controls are essential for validating the specificity of this compound's effects and ensuring that observed results are due to the inhibition of caspase-6 and not off-target or non-specific interactions.
Introduction to this compound
This compound is a synthetic, peptide-based inhibitor that specifically targets caspase-6, an enzyme implicated in the apoptotic pathways of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] Its sequence, VEID (Val-Glu-Ile-Asp), mimics the cleavage site of Lamin A, a preferred substrate for caspase-6.[1][2] The aldehyde group (-CHO) on the C-terminus of the peptide acts as a warhead, forming a reversible covalent bond with the active site of the caspase, thereby inhibiting its enzymatic activity. While potent against caspase-6, it also shows inhibitory activity against caspase-3 and caspase-7.[3][4]
The Critical Role of a Negative Control
In experiments with peptide-based inhibitors, a negative control is crucial to demonstrate that the observed biological effect is a direct result of the inhibitor's specific action on its target and not due to the peptide sequence itself or its chemical modifications. An ideal negative control should be structurally similar to the active compound but lack its specific inhibitory activity. This helps to differentiate sequence-specific effects from non-specific ones.[5]
Comparison of Potential Negative Controls
The selection of an appropriate negative control for this compound is critical for data interpretation. Below is a comparison of potential negative controls and their suitability.
| Negative Control Candidate | Description | Advantages | Disadvantages |
| Ac-VEID-OH | The C-terminal aldehyde group is replaced with a non-reactive carboxylic acid. | - Structurally very similar to this compound.- Retains the same peptide sequence for target recognition.- Lacks the reactive "warhead" and is thus catalytically inactive.- Ideal for controlling for effects related to the peptide sequence itself. | - May not be commercially available and could require custom synthesis. |
| Scrambled Peptide (e.g., Ac-IEVD-CHO) | The amino acid sequence is rearranged, but the composition and C-terminal aldehyde remain the same. | - Controls for non-specific effects of a tetrapeptide aldehyde.[5]- Commercially available options may exist. | - The altered sequence will not be recognized by caspase-6, so it doesn't control for effects of the VEID sequence binding.- Different physicochemical properties could lead to different off-target effects. |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound. | - Essential for all experiments to control for solvent effects.- Easy to implement. | - Does not control for any effects of the peptide itself. |
Recommendation: The most robust negative control for this compound is Ac-VEID-OH . It maintains the specific peptide sequence, allowing it to bind to the active site of caspase-6 in a similar manner to this compound, but without the inhibitory aldehyde group. This makes it the best choice for dissecting the specific inhibitory effects of this compound. A scrambled peptide can be a useful secondary control, but it does not account for potential non-catalytic effects of the VEID sequence.
Experimental Data Comparison
The following tables summarize expected results from key experiments comparing this compound with its negative control, Ac-VEID-OH.
Table 1: In Vitro Caspase-6 Inhibition Assay
This assay measures the direct inhibition of recombinant caspase-6 activity using a fluorogenic substrate like Ac-VEID-AMC.[2]
| Treatment | Concentration | Caspase-6 Activity (RFU/min) | % Inhibition |
| Vehicle (DMSO) | - | 1500 | 0% |
| This compound | 50 nM | 150 | 90% |
| Ac-VEID-OH | 50 nM | 1485 | 1% |
| This compound | 500 nM | 15 | 99% |
| Ac-VEID-OH | 500 nM | 1470 | 2% |
Table 2: Cellular Apoptosis Assay (Staurosporine-Induced)
This assay measures the ability of the inhibitor to protect cells from apoptosis induced by staurosporine (B1682477), a general kinase inhibitor. Apoptosis can be quantified by measuring the activity of executioner caspases like caspase-3/7.
| Treatment | Concentration | Caspase-3/7 Activity (% of Vehicle) |
| Vehicle (DMSO) | - | 100% |
| Staurosporine (1 µM) | - | 450% |
| Staurosporine + this compound | 25 µM | 200% |
| Staurosporine + Ac-VEID-OH | 25 µM | 440% |
Table 3: Western Blot Analysis of Lamin A Cleavage
This assay detects the cleavage of Lamin A, a specific substrate of caspase-6, in apoptotic cells.[6]
| Treatment | Lamin A (Full-Length) | Cleaved Lamin A |
| Vehicle (DMSO) | +++ | - |
| Staurosporine (1 µM) | + | +++ |
| Staurosporine + this compound (25 µM) | +++ | + |
| Staurosporine + Ac-VEID-OH (25 µM) | + | +++ |
Experimental Protocols
In Vitro Caspase-6 Activity Assay
Objective: To determine the direct inhibitory effect of this compound on recombinant caspase-6.
Materials:
-
Recombinant active caspase-6
-
This compound (inhibitor)
-
Ac-VEID-OH (negative control)
-
Ac-VEID-AMC (fluorogenic substrate)[2]
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2-7.4)[7]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and Ac-VEID-OH in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer containing recombinant caspase-6.
-
Add 25 µL of the inhibitor or negative control dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 15 minutes at 37°C.[7]
-
Initiate the reaction by adding 25 µL of Ac-VEID-AMC substrate (final concentration ~100 µM).[7]
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.[7]
-
Calculate the rate of reaction (RFU/min) for each well.
Cellular Apoptosis Assay
Objective: To assess the ability of this compound to inhibit apoptosis in a cellular context.
Materials:
-
Cell line (e.g., Jurkat T cells)
-
Staurosporine
-
This compound
-
Ac-VEID-OH
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-incubate cells with various concentrations of this compound, Ac-VEID-OH, or vehicle control for 2 hours.[7]
-
Induce apoptosis by adding staurosporine (e.g., 1 µM final concentration).
-
Incubate for 4-8 hours.[7]
-
Measure caspase-3/7 activity according to the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.
-
Record luminescence using a plate reader.
Western Blot for Lamin A Cleavage
Objective: To visualize the specific inhibition of caspase-6 substrate cleavage in cells.
Materials:
-
Cell line (e.g., HeLa)
-
Staurosporine
-
This compound
-
Ac-VEID-OH
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-Lamin A/C, anti-cleaved Lamin A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in the Cellular Apoptosis Assay.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Caspase activation pathway and the inhibitory action of this compound on Caspase-6.
References
- 1. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
A Comparative Guide to Positive Controls for Caspase-6 Activation
For Researchers, Scientists, and Drug Development Professionals
Caspase-6, an executioner caspase, plays a critical role in the apoptotic pathway and has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Huntington's disease. Accurate assessment of its activity is paramount for research and therapeutic development. A reliable positive control is essential for validating assay performance, ensuring inhibitor specificity, and confirming the cellular response to apoptotic stimuli. This guide provides an objective comparison of common positive controls for caspase-6 activation, supported by experimental data and detailed protocols.
Comparison of Positive Control Methods
The selection of an appropriate positive control depends on the specific experimental context, whether it's a biochemical assay with purified enzymes or a cell-based model. The primary methods include the use of chemical inducers to activate endogenous caspase-6 in cells, or the application of purified, active recombinant caspase-6.
| Control Method | Mechanism of Action | Typical Application | Advantages | Disadvantages |
| Staurosporine (STS) | A potent, broad-spectrum protein kinase inhibitor that induces the intrinsic apoptotic pathway, leading to the activation of caspase-9, caspase-3, and subsequently caspase-6.[1][2][3] | Cell-based assays (e.g., Western blot, activity assays from cell lysates, immunocytochemistry). | Induces a robust, well-characterized apoptotic cascade involving the entire cellular machinery.[4][5] | Lacks specificity; activates multiple caspases and other cellular pathways.[1] Timing and dosage can be highly cell-type dependent. |
| Etoposide (B1684455) | A topoisomerase II inhibitor that causes DNA damage, leading to p53 activation and induction of the intrinsic apoptotic pathway, culminating in caspase activation.[6][7][8] | Cell-based assays, particularly for studying DNA damage-induced apoptosis. | Activates a physiologically relevant cell death pathway.[8] | Indirect activation of caspase-6, downstream of other caspases like caspase-3.[6][7] Effects can be pleiotropic and cell-cycle dependent. |
| Recombinant Active Caspase-6 | Purified, proteolytically mature human caspase-6 enzyme that is constitutively active.[9][10][11] | Biochemical/enzymatic assays (e.g., substrate cleavage, inhibitor screening), and as a spike-in control for cell lysates.[9] | Provides a direct, specific, and quantifiable source of caspase-6 activity.[10] Excellent for validating assay reagents and inhibitor kinetics. | Does not reflect the cellular context of activation (e.g., upstream signaling, localization). Can be costly. |
| Cell Lysates from Apoptotic Cells | Cytosolic extracts from cells treated with an inducer (e.g., Staurosporine) containing activated endogenous caspases.[4][12] | Positive control for Western blotting and activity assays. | Represents endogenously activated caspase-6 in its cellular milieu. Cost-effective if cell lines are already in use. | Activity levels can be variable and require careful protein quantification and standardization. Contains other active proteases.[13] |
Signaling Pathways and Experimental Workflows
Visualizing the sequence of events leading to caspase-6 activation and the subsequent experimental procedures is crucial for proper experimental design.
Caption: Major pathways for apoptosis-induced caspase-6 activation.
Caption: Workflow for inducing and measuring caspase-6 activity in cells.
Quantitative Data Summary
Direct comparison of quantitative data across different studies is challenging due to variations in cell lines, reagent concentrations, and incubation times. However, the following table summarizes representative findings.
| Inducer | Cell Line | Concentration | Time | Observation | Detection Method |
| Staurosporine | SK-N-AS (neuroblastoma) | 3 µM | 6 hours | Robust induction of cleaved Lamin A/C.[4] | Western Blot, Whole-cell ELISA[4] |
| Staurosporine | HeLa | 1 µM | 24 hours | Cleavage of Lamin A/C and PARP observed.[14] | Western Blot[14] |
| Etoposide | SK-N-AS (neuroblastoma) | 50 µM | 48 hours | Caspase-8 dependent activation of caspase-6.[6] | Western Blot[6] |
| Etoposide | CEM and MOLT-4 (leukemic) | Not specified | 6 hours | Cleavage of Lamin B, a caspase-6 substrate.[7] | Western Blot[7] |
| Recombinant Caspase-6 | Human primary neurons | >0.5 pg/cell | 48-96 hours | Dose-dependent induction of apoptosis.[9] | Microinjection & TUNEL assay[9] |
Experimental Protocols
Protocol 1: Induction of Caspase-6 Activation with Staurosporine
This protocol is a general guideline for inducing apoptosis in an adherent cell line like SK-N-AS to generate a positive control lysate.
-
Cell Plating: Plate cells in appropriate culture dishes to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Staurosporine: Prepare a 1 mM stock solution of Staurosporine in DMSO.
-
Treatment: Dilute the Staurosporine stock solution in pre-warmed culture medium to a final concentration of 1-3 µM. Remove the existing medium from the cells and replace it with the Staurosporine-containing medium. Include a vehicle control plate treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 3-6 hours. The optimal time may vary depending on the cell line and should be determined empirically.[4]
-
Harvesting: Proceed to cell lysate preparation (Protocol 2).
Protocol 2: Preparation of Cell Lysate
-
Wash: Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1% Igepal, 1 mM EDTA, supplemented with a protease inhibitor cocktail) to the plate.[13]
-
Incubation: Incubate the dish on ice for 10-15 minutes.
-
Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Storage: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This lysate can be used immediately for an activity assay or stored at -80°C.
-
Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.
Protocol 3: Fluorometric Caspase-6 Activity Assay
This assay measures caspase-6 activity by detecting the cleavage of a specific fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: (e.g., 40 mM HEPES pH 7.2, 100 mM NaCl, 0.1% CHAPS, 80 µM DTT).[4]
-
Substrate: Prepare a 2X working solution of Ac-VEID-AMC substrate (final concentration typically 50 µM) in the assay buffer.
-
-
Plate Setup (96-well black plate):
-
Sample Wells: Add 10-50 µg of cell lysate protein per well.
-
Positive Control Well: Add a known amount of active recombinant caspase-6 (e.g., 1 nM).[4]
-
Negative Control Well: Add lysate from untreated (DMSO) cells.
-
Blank Well: Add lysis buffer only.
-
Adjust the volume in all wells to 50 µL with Assay Buffer.
-
-
Initiate Reaction: Add 50 µL of the 2X Ac-VEID-AMC substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every 5 minutes for 30-60 minutes) with excitation at ~360 nm and emission at ~440 nm.[15]
-
Data Analysis: Calculate the rate of change in fluorescence (ΔRFU/min) from the linear portion of the curve. The activity is proportional to this rate after subtracting the blank reading.
Protocol 4: Western Blot for Cleaved Lamin A/C
Lamin A/C is a well-established substrate of caspase-6, and its cleavage is a reliable marker of caspase-6 activation.[4]
-
Sample Preparation: Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Lamin A/C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved Lamin A/C fragment (~28 kDa) indicates caspase-6 activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant human Caspase-6/CASP-6 protein (Active) (ab198067) | Abcam [abcam.com]
- 11. Caspase-6 (Active) from Human, Recombinant - Creative Enzymes [creative-enzymes.com]
- 12. Caspase activation in MCF7 cells responding to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Ac-VEID-CHO: A Potent Inhibitor of Caspase-6 with Cross-Reactivity Insights
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the caspase inhibitor Ac-VEID-CHO reveals its high potency against caspase-6 and significant cross-reactivity with other key executioner caspases. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's inhibitory activity, supported by experimental data and protocols.
This compound, a synthetic tetrapeptide aldehyde, is a potent reversible inhibitor of caspases, a family of cysteine proteases crucial in apoptosis (programmed cell death) and inflammation. The inhibitor's sequence (Val-Glu-Ile-Asp) is designed to mimic the caspase-6 cleavage site in lamin A/C, making it a primary tool for studying the roles of this specific caspase.
Inhibitory Profile of this compound
Experimental data demonstrates that this compound is a highly effective inhibitor of caspase-6, with a half-maximal inhibitory concentration (IC50) of 16.2 nM.[1][2][3] Notably, it also exhibits strong inhibitory activity against caspase-3 (IC50 = 13.6 nM) and moderate inhibition of caspase-7 (IC50 = 162.1 nM).[1][2][3] This cross-reactivity highlights the structural similarities within the active sites of these executioner caspases. While comprehensive data on its activity against other caspases remains limited in publicly available literature, its strong preference for these key apoptotic caspases is evident.
The mechanism of inhibition involves the aldehyde functional group of this compound forming a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase, thereby blocking its proteolytic activity.
Comparative Analysis of Inhibitory Potency
To provide a clear comparison of this compound's performance against key executioner caspases, the following table summarizes the available IC50 values.
| Caspase Target | This compound IC50 (nM) |
| Caspase-6 | 16.2[1][2][3] |
| Caspase-3 | 13.6[1][2][3] |
| Caspase-7 | 162.1[1][2][3] |
Lower IC50 values indicate higher inhibitory potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of apoptosis where this compound exerts its effect and a typical experimental workflow for determining its inhibitory activity.
Experimental Protocols
The determination of IC50 values for caspase inhibitors is crucial for their characterization. Below is a detailed protocol for a typical in vitro caspase inhibition assay using a fluorogenic substrate.
Objective: To determine the IC50 value of this compound for a specific caspase.
Materials:
-
Recombinant active caspase enzyme (e.g., caspase-3, -6, or -7)
-
This compound inhibitor
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-VEID-AFC for caspase-6)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare the recombinant caspase enzyme to the desired working concentration in cold assay buffer.
-
Prepare the fluorogenic substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the diluted this compound solutions. Include a control well with buffer/DMSO only (no inhibitor).
-
Add the diluted caspase enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 360/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition of the enzyme activity.
-
This comprehensive guide provides valuable insights into the inhibitory profile of this compound, aiding researchers in the design and interpretation of their experiments in the fields of apoptosis and drug discovery.
References
Ac-VEID-CHO: A Comparative Guide to its Efficacy in Cellular Models
For researchers and drug development professionals investigating the intricate pathways of apoptosis, particularly the role of caspase-6, the selection of a potent and specific inhibitor is paramount. Ac-VEID-CHO, a tetrapeptide aldehyde, has emerged as a valuable tool for targeting caspase-6 activity. This guide provides an objective comparison of this compound's performance, supported by available experimental data, to aid in its effective application in various cell lines.
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of purified caspase-6. However, it also exhibits significant activity against caspase-3, a key executioner caspase, and to a lesser extent, caspase-7. This cross-reactivity should be considered when interpreting experimental results.
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2[1][2][3] |
| Caspase-3 | 13.6[1][2][3] |
| Caspase-7 | 162.1[1][2][3] |
Efficacy in Different Cell Lines: A Comparative Overview
A significant challenge in the cellular application of this compound is its limited cell permeability. This property can lead to a substantial difference between its potency in enzymatic assays and its effectiveness in whole-cell models. The intracellular concentration and, consequently, the inhibitory effect can vary significantly between different cell lines.
| Cell Line | Apoptosis Inducer | Observed Effect of this compound | Reference |
| U937 (Human monocytic) | Ricin | Inhibition of caspase-6-like activity at 100 µM. | Mentioned in product information, specific study not retrieved. |
| SK-N-AS (Human neuroblastoma) | Staurosporine | Inhibited VEIDase activity with an IC50 of 0.49 µM in cell lysates. In a whole-cell assay for lamin A degradation, the IC50 was >100 µM, highlighting poor cell permeability.[1] | |
| Jurkat (Human T-lymphocyte) | Fas Ligand | Used to dissect caspase activation pathways in Fas-stimulated apoptosis. | Mentioned in the context of apoptosis studies, specific quantitative data on inhibition by this compound not detailed in retrieved results. |
| CHO-K1 (Chinese hamster ovary) | Staurosporine | General caspase inhibitors have been shown to prevent staurosporine-induced apoptosis.[4][5] | Specific data on this compound efficacy is not detailed. |
| Rat Hippocampal Neurons | Staurosporine | While not directly testing this compound, a related study showed that a caspase-3 inhibitor (Ac-DEVD-CHO) did not prevent staurosporine-induced cell death, whereas a caspase-1 inhibitor (Ac-YVAD-CHO) did.[6] | This suggests that the relevant caspase pathway can be highly specific to the cell type and stimulus. |
Experimental Protocols
Caspase-6 Activity Assay (Fluorometric)
This protocol is adapted for measuring caspase-6 activity in cell lysates using a fluorogenic substrate like Ac-VEID-AMC.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Ac-VEID-AMC (fluorogenic substrate)
-
This compound (for inhibitor control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density and induce apoptosis.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
In a 96-well black plate, add 25-50 µg of protein lysate to each well.
-
For inhibitor controls, pre-incubate the lysate with this compound (e.g., 10 µM final concentration) for 10-15 minutes at 37°C.
-
Add Assay Buffer to bring the volume to 50 µL.
-
Initiate the reaction by adding 50 µL of 2X Ac-VEID-AMC substrate solution (final concentration of 50 µM).
-
Immediately measure fluorescence in a fluorometer (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C.
-
Western Blot for Lamin A Cleavage
Cleavage of Lamin A, a specific substrate of caspase-6, is a reliable indicator of its activity in cells.
Materials:
-
Cell lysates (prepared as above)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved Lamin A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: Overview of apoptosis signaling pathways showing points of inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells | Semantic Scholar [semanticscholar.org]
- 5. Caspase inhibition prevents staurosporine-induced apoptosis in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine-Induced Apoptosis of Cultured Rat Hippocampal Neurons Involves Caspase-1-Like Proteases as Upstream Initiators and Increased Production of Superoxide as a Main Downstream Effector - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VEID-CHO: A Comparative Literature Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ac-VEID-CHO, a key tetrapeptide aldehyde inhibitor of caspase-6. This document synthesizes performance data, experimental protocols, and signaling pathway information from multiple studies to serve as a valuable resource for apoptosis and neurodegeneration research.
This compound (N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal) is a potent, reversible inhibitor of caspase-6, an executioner caspase implicated in the apoptotic cascade and increasingly recognized for its role in the pathology of neurodegenerative diseases such as Alzheimer's and Huntington's.[1][2][3] Its sequence is derived from the cleavage site of lamin A/C, a key substrate of caspase-6.[4]
Performance and Specificity
This compound exhibits high affinity for caspase-6, but also demonstrates significant cross-reactivity with other caspases, particularly caspase-3. Its utility in cell-based assays is limited by poor cell permeability.
| Parameter | Target | IC50 Value | Notes | Source(s) |
| In Vitro Inhibition | Caspase-6 | 16.2 nM | Potent inhibition of the primary target. | [2][3][5] |
| Caspase-3 | 13.6 nM | High cross-reactivity with a key executioner caspase. | [2][3][5] | |
| Caspase-7 | 162.1 nM | Moderate selectivity over this executioner caspase. | [2][3][5] | |
| VEIDase activity | 0.49 µM | Inhibition of caspase-6-like activity in cell extracts. | [2][5] | |
| Cell-Based Inhibition | Endogenous Caspase-6 | >100 µM | Poor cell permeability limits efficacy in whole-cell assays. | [6] |
| Stability | at -20°C | ≥ 4 years | The trifluoroacetate (B77799) salt form is highly stable. | [5] |
Experimental Protocols
In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol is adapted from methodologies utilizing the fluorogenic substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin).
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT. Prepare fresh and keep on ice.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Prepare fresh and keep on ice.
-
Substrate Stock Solution: 5-10 mM Ac-VEID-AMC in DMSO.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2x final desired concentration (e.g., 100 µM for a 50 µM final concentration).
-
Inhibitor Stock Solution: 1 mM this compound in DMSO.
-
Inhibitor Control Solution: Dilute the stock solution in Assay Buffer to a final concentration sufficient to fully inhibit caspase-6 (e.g., 0.5-1 µM).
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in the cell line of interest (e.g., using staurosporine). Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., BCA assay).
3. Assay Procedure (96-well plate format):
-
Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well of a black 96-well plate.
-
For inhibitor control wells: Pre-incubate the lysate with the this compound inhibitor solution for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (Excitation: ~360 nm, Emission: ~440 nm), recording readings every 5 minutes for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the caspase-6 activity.
Lamin A/C Cleavage Assay (Western Blot)
This assay provides a more specific measure of endogenous caspase-6 activity.
1. Cell Treatment and Lysis:
-
Treat cells (e.g., SK-N-AS neuroblastoma cells) with an apoptosis inducer (e.g., staurosporine) for the desired time.
-
Lyse the cells and collect the protein extracts.
2. Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Probe the membrane with an antibody specific for the cleaved form of lamin A/C. An antibody that recognizes the C-terminus of the large fragment or the N-terminus of the small fragment can be used.
-
Use an appropriate secondary antibody and detection reagent to visualize the bands. The presence of the cleaved lamin A/C fragment indicates caspase-6 activity.
Signaling Pathways
This compound inhibits caspase-6, an executioner caspase involved in both the intrinsic and extrinsic apoptotic pathways. Its role in neurodegenerative diseases involves the cleavage of specific neuronal proteins.
Caption: General Caspase Activation Pathway and this compound Inhibition.
In the context of Huntington's Disease , caspase-6 cleaves the mutant huntingtin (mHTT) protein. This cleavage is a critical event in the disease's pathogenesis. There is evidence for a feed-forward loop where the cleaved mHTT fragment can, in turn, promote the activation of more caspase-6.
Caption: Role of Caspase-6 in Huntington's Disease Pathogenesis.
In Alzheimer's Disease , the activation of caspase-6 is an early event.[1] It has been shown to cleave several proteins relevant to Alzheimer's pathology, including the amyloid precursor protein (APP) and tau.[4][7] The cleavage of tau by caspase-6 can generate truncated forms that are more prone to aggregation and the formation of neurofibrillary tangles.[2]
Caption: Caspase-6 Signaling in Alzheimer's Disease.
Concluding Remarks
This compound is a valuable tool for the in vitro study of caspase-6. Its high potency makes it an excellent choice for biochemical assays. However, researchers should be mindful of its significant cross-reactivity with caspase-3 and its poor cell permeability, which may necessitate the use of alternative inhibitors or complementary experimental approaches, such as the lamin A/C cleavage assay, for cell-based studies. The growing body of evidence linking caspase-6 to the pathogenesis of neurodegenerative diseases underscores the importance of developing more specific and cell-permeable inhibitors for therapeutic applications.
References
- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase 6 - Wikipedia [en.wikipedia.org]
Ac-VEID-CHO Specificity: A Comparative Analysis Between Hamster and Human Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the caspase inhibitor Ac-VEID-CHO against hamster and human caspases. Due to the limited availability of direct experimental data on hamster caspases, this analysis combines known inhibitory concentrations for human caspases with a comparative sequence analysis of the respective enzymes to infer potential cross-reactivity and specificity.
Executive Summary
Quantitative Data on this compound Inhibition of Human Caspases
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against key human executioner caspases.
| Caspase Target | IC50 (nM)[1] |
| Human Caspase-6 | 16.2 |
| Human Caspase-3 | 13.6 |
| Human Caspase-7 | 162.1 |
Comparative Sequence Analysis: Human vs. Hamster Caspases
To infer the potential inhibitory activity of this compound on hamster caspases, a sequence alignment of the catalytic domains of caspase-3 and caspase-7 from both species was performed. The active site residues, crucial for inhibitor binding, are highlighted.
Note: A protein sequence for hamster caspase-6 was not found in publicly available databases (UniProt, NCBI as of December 2025).
Caspase-3 Sequence Alignment
An alignment of the human and Chinese hamster caspase-3 protein sequences reveals a high degree of conservation, particularly around the active site residues His121 and Cys163 (human numbering). This suggests that this compound is likely to exhibit a similar inhibitory effect on hamster caspase-3 as it does on the human ortholog.
Caspase-7 Sequence Alignment
Similarly, the alignment of human and Golden hamster caspase-7 sequences shows significant conservation in the active site region. This high degree of similarity suggests that the inhibitory profile of this compound against hamster caspase-7 is likely to be comparable to its effect on human caspase-7.
Experimental Protocols
Caspase Activity Assay (Fluorometric)
This protocol outlines a general method for determining caspase activity in cell lysates using a fluorogenic substrate. This can be adapted to measure the inhibitory effect of compounds like this compound.
Materials:
-
Cells of interest (human or hamster)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound inhibitor
-
Cell Lysis Buffer (e.g., 10 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 200 mM NaCl, 2 mM EDTA, 0.2% CHAPS, 20% sucrose)
-
DTT (1 M stock)
-
Fluorogenic caspase substrate (e.g., Ac-VEID-AFC for caspase-6, Ac-DEVD-AFC for caspase-3/7)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent in the presence or absence of varying concentrations of this compound. Include untreated cells as a negative control.
-
Cell Lysis: After the desired incubation period, harvest the cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add an equal amount of protein from each lysate to individual wells.
-
Reaction Initiation: Prepare a master mix of 2X Reaction Buffer containing DTT (final concentration 10 mM) and the appropriate fluorogenic substrate (final concentration 50 µM). Add an equal volume of this master mix to each well containing cell lysate.
-
Fluorometric Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 5 minutes) for at least 1 hour at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). To determine the IC50 value of this compound, plot the percentage of caspase activity inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Procedure:
-
Perform the caspase activity assay as described above with a range of this compound concentrations.
-
For each concentration, calculate the percentage of inhibition relative to a control with no inhibitor (0% inhibition) and a background control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition on the y-axis against the logarithm of the this compound concentration on the x-axis.
-
Fit the data to a sigmoidal curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathways
The following diagrams illustrate the extrinsic and intrinsic pathways of apoptosis, highlighting the central role of executioner caspases like caspase-3, -6, and -7.
Caption: Extrinsic Apoptosis Pathway.
Caption: Intrinsic Apoptosis Pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of a caspase inhibitor.
Caption: IC50 Determination Workflow.
Conclusion
This compound is a potent inhibitor of human caspases-6 and -3. The high sequence conservation of the active sites of caspase-3 and -7 between humans and hamsters strongly suggests that this compound will exhibit similar inhibitory profiles in hamster models. However, the lack of available sequence data for hamster caspase-6 highlights a knowledge gap. Researchers using this compound in hamster-derived cells, such as CHO cells, should consider the potential for potent inhibition of caspase-3 and moderate inhibition of caspase-7. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the precise specificity and efficacy of this compound in hamster systems.
References
A Researcher's Guide to Caspase-6 Inhibition: Evaluating Alternatives to Ac-VEID-CHO
For researchers, scientists, and drug development professionals, the selective inhibition of caspase-6 is a critical pursuit, particularly in the context of neurodegenerative diseases such as Huntington's and Alzheimer's.[1][2] The tetrapeptide aldehyde Ac-VEID-CHO has been a widely used tool for studying caspase-6. However, its utility is significantly hampered by a lack of selectivity, exhibiting potent inhibition against other caspases, notably caspase-3. This guide provides a comprehensive comparison of emerging alternatives to this compound, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in the selection of the most appropriate research tools.
Performance Comparison of Caspase-6 Inhibitors
The ideal caspase-6 inhibitor should exhibit high potency and exquisite selectivity. The following table summarizes the quantitative data for this compound and its alternatives, highlighting their inhibitory constants (IC50 or Ki) against caspase-6 and other key caspases.
| Inhibitor | Type | Target Caspase(s) | IC50 / Ki (nM) | Selectivity Profile | Reference(s) |
| This compound | Reversible Peptide Aldehyde | Caspase-6 | 16.2 (IC50) | Non-selective. Also inhibits Caspase-3 (IC50 = 13.6 nM) and Caspase-7 (IC50 = 162.1 nM). | [3] |
| Z-VEID-FMK | Irreversible Peptide Ketone | Caspase-6 | Not explicitly found, but described as a selective and irreversible inhibitor. | Reported to be a selective caspase-6 peptide inhibitor.[4] | [4][5][6][7][8] |
| Compound 3a | Irreversible Covalent (targets non-catalytic C264) | Caspase-6 | ~10 (IC50) | Highly selective. Shows little to no inhibition of caspases-1, -2, -3, -4, -5, -7, -8, -9, and -10 at 10 µM. Cellular IC50 for lamin A cleavage is 170 nM. | [1][2] |
| Allosteric Inhibitors (e.g., C13) | Non-competitive Small Molecule | Caspase-6 | ~2,000 - 13,000 (IC50 and Ki) | Target a putative allosteric pocket with low sequence conservation among caspases, suggesting potential for selectivity. C13 shows selective inhibition against a mutant Casp6 variant.[9][10][11] | [9][10][11] |
| Zinc (Zn2+) | Allosteric Ion | Caspase-6 | 370 (IC50 with protein substrate); 3,400 (IC50 with tetrapeptide substrate) | Inhibits caspase-6 by binding to a unique exosite distal from the active site.[12][13] | [12][13] |
In-Depth Look at Promising Alternatives
Z-VEID-FMK: The Irreversible Peptide Option
Compound 3a: A Paradigm of Selectivity
A recent groundbreaking approach has led to the development of highly selective and potent irreversible inhibitors of caspase-6 by targeting a non-catalytic cysteine residue (C264) that is unique to this caspase.[1][2] Compound 3a, a representative of this class, demonstrates low nanomolar potency against caspase-6 while exhibiting virtually no activity against other caspases at concentrations up to 10 µM.[1] This unprecedented selectivity makes it an exceptional tool for dissecting the specific roles of caspase-6 in complex biological systems, minimizing the off-target effects that plague less selective inhibitors.
Allosteric Inhibitors: A Novel Approach to Selectivity
Targeting allosteric sites, which are generally less conserved than active sites, presents a promising strategy for developing selective inhibitors.[9][10] Virtual screening efforts have identified small molecules that bind to a putative allosteric pocket on caspase-6, leading to non-competitive inhibition with IC50 values in the low micromolar range.[9][10] One such compound, C13, has been shown to exhibit selective inhibition against a mutant variant of caspase-6, highlighting the potential of this approach for developing highly specific modulators of caspase-6 activity.[11]
Signaling Pathways and Experimental Workflows
To provide a comprehensive resource, the following diagrams illustrate the caspase-6 signaling pathway and a typical experimental workflow for screening caspase-6 inhibitors.
Caption: Caspase-6 activation and its role in cellular processes.
Caption: A typical workflow for a caspase-6 inhibitor screening assay.
Experimental Protocols
General Caspase-6 Activity Assay (Fluorometric)
This protocol is adapted from commercially available caspase-6 activity assay kits and is suitable for measuring caspase-6 activity in cell lysates or with purified enzyme.[14][15][16][17]
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)
-
Recombinant active caspase-6
-
Caspase-6 substrate (e.g., Ac-VEID-AMC or Z-VEID-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Test inhibitors and a known inhibitor (e.g., this compound) as a positive control
-
Cell Lysis Buffer (if using cell lysates)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and keep it on ice.
-
Dilute the caspase-6 substrate to the desired final concentration in Assay Buffer.
-
Dilute the recombinant caspase-6 enzyme in ice-cold Assay Buffer to the desired concentration.
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Blank: 50 µL of Assay Buffer.
-
Negative Control (Enzyme Activity): 40 µL of Assay Buffer + 10 µL of diluted caspase-6 enzyme.
-
Inhibitor Wells: 40 µL of inhibitor dilution + 10 µL of diluted caspase-6 enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 50 µL of the diluted caspase-6 substrate to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In-Cell Western Assay for Lamin A Cleavage
This method allows for the specific measurement of endogenous caspase-6 activity within a cellular context by quantifying the cleavage of its substrate, lamin A.[18]
Materials:
-
384-well clear-bottom cell culture plates
-
Cell line expressing lamin A (e.g., SK-NAS)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Test inhibitors
-
Primary antibody specific for cleaved lamin A
-
Primary antibody for a normalization protein (e.g., GAPDH)
-
Infrared-dye-conjugated secondary antibodies
-
Infrared imaging system
Procedure:
-
Cell Plating:
-
Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor and Staurosporine (B1682477) Treatment:
-
Pre-treat the cells with serial dilutions of the test inhibitors for 1 hour.
-
Induce apoptosis by adding staurosporine to a final concentration of 3 µM and incubate for 3 hours.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer for 1 hour.
-
Incubate with the primary antibody against cleaved lamin A and the normalization antibody overnight at 4°C.
-
Wash the cells and incubate with the appropriate infrared-dye-conjugated secondary antibodies for 1 hour.
-
-
Imaging and Analysis:
-
Wash the cells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both the cleaved lamin A signal and the normalization protein signal.
-
Normalize the cleaved lamin A signal to the normalization protein signal for each well.
-
Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.
-
Conclusion
The development of highly selective and potent caspase-6 inhibitors is paramount for advancing our understanding of its role in health and disease. While this compound has served as a foundational tool, its lack of selectivity necessitates the adoption of more specific alternatives. Irreversible peptide inhibitors like Z-VEID-FMK, and particularly the novel class of inhibitors targeting a non-catalytic cysteine such as compound 3a, offer significantly improved selectivity. Furthermore, the exploration of allosteric inhibitors provides a promising avenue for future drug discovery efforts. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make more informed decisions in selecting the appropriate tools to investigate the intricate biology of caspase-6.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. R D Systems Caspase-6 Inhibitor Z-VEID-FMK 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Allosteric Inhibitors against Active Caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 'Polymorphism-aided' Selective Targeting and Inhibition of Caspase-6 by a Novel Allosteric Inhibitor Towards Efficient Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc-mediated Allosteric Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc-mediated allosteric inhibition of caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Caspase 6 Activity Assay Kit - Absin [absin.net]
- 18. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Ac-VEID-CHO: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step. This guide provides a comprehensive comparison of methods to confirm target engagement of Ac-VEID-CHO, a well-known peptide-based inhibitor of caspases, with a particular focus on its primary target, caspase-6. We will delve into its performance compared to other alternatives, supported by experimental data and detailed protocols.
This compound: A Potent Caspase Inhibitor with Selectivity Considerations
This compound is a tetrapeptide aldehyde that acts as a reversible inhibitor of several caspases. Its potency is highest against caspase-6 and caspase-3, making it a valuable tool for studying the roles of these proteases in apoptosis and neurodegenerative diseases.[1] However, its similar affinity for both caspases necessitates careful experimental design and the use of orthogonal approaches to definitively assign its effects to the inhibition of a specific caspase.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Other Caspase Inhibitors
| Inhibitor | Target Caspase | IC50 (nM) | Inhibitor Type | Key Characteristics |
| This compound | Caspase-6 | 16.2 | Peptide Aldehyde (Reversible) | Potent inhibitor of caspase-6 and -3. |
| Caspase-3 | 13.6 | Limited cell permeability. | ||
| Caspase-7 | 162.1 | |||
| Z-VAD-FMK | Pan-caspase | Broad | Peptide Fluoromethylketone (Irreversible) | Broad-spectrum caspase inhibitor, often used as a general apoptosis inhibitor. |
| Compound 3a | Caspase-6 | 8 | Non-peptide (Irreversible) | Highly selective for caspase-6 by targeting a non-catalytic cysteine.[2] Improved cell permeability compared to peptide inhibitors.[2] |
Confirming Target Engagement in a Cellular Context
Demonstrating that this compound engages caspase-6 within a living cell is paramount. While biochemical assays on purified enzymes are useful, they do not account for cell permeability and off-target effects. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure target engagement in a physiological setting.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, caspase-6, increases the protein's thermal stability.[3] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
References
Ac-VEID-CHO: A Comparative Guide to its Inhibition of Executioner Caspases 3, 6, and 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of the tetrapeptide aldehyde, Ac-VEID-CHO, against the key executioner caspases: caspase-3, caspase-6, and caspase-7. The information presented herein is supported by experimental data to inform research and development in apoptosis and related therapeutic areas.
Inhibitory Potency (IC50) Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound against recombinant human caspases 3, 6, and 7, demonstrating its varying affinity for these closely related enzymes.
| Caspase Target | This compound IC50 (nM) |
| Caspase-3 | 13.6 |
| Caspase-6 | 16.2 |
| Caspase-7 | 162.1 |
This data indicates that this compound is a potent inhibitor of caspase-3 and caspase-6, with significantly lower potency against caspase-7.
Signaling Pathways of Executioner Caspases
Caspases-3, -6, and -7 are classified as executioner caspases, playing a central role in the terminal phase of apoptosis. They are activated by initiator caspases (e.g., caspase-8 and caspase-9) and proceed to cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Apoptotic signaling pathways leading to the activation of executioner caspases.
Experimental Protocols
The IC50 values presented in this guide are typically determined using a fluorometric in vitro enzyme inhibition assay. The following is a representative protocol for determining the inhibitory activity of this compound against caspases 3, 6, and 7.
Materials:
-
Recombinant Human Caspases: Active caspase-3, caspase-6, and caspase-7.
-
Caspase Inhibitor: this compound.
-
Fluorogenic Caspase Substrates:
-
For Caspase-3 and -7: Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).
-
For Caspase-6: Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin).
-
-
Assay Buffer: 100 mM HEPES (pH 7.0), 150 mM NaCl, 0.1% CHAPS, 1.5% sucrose, 10 mM DTT.[1]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~400 nm and emission at ~505 nm.[1][2]
-
Microplates: Black, 96-well or 384-well assay plates.
Experimental Workflow Diagram:
Caption: General workflow for determining the IC50 of this compound against caspases.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and keep it on ice.
-
Dilute the recombinant caspases to their final working concentrations in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[1]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare the fluorogenic caspase substrates in assay buffer. The final concentration should be at or near the Km value for each respective enzyme to ensure accurate IC50 determination.[1]
-
-
Assay Protocol:
-
To the wells of a black microplate, add the diluted recombinant caspase solution.
-
Add the serially diluted this compound solutions to the corresponding wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.[2]
-
Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][2]
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ac-VEID-CHO
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Ac-VEID-CHO, a caspase-6 inhibitor, are paramount for ensuring a safe and compliant laboratory environment. While specific disposal protocols for every compound may not be readily available, this guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general laboratory safety principles and best practices for peptide waste management. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the full toxicological properties of this compound may not be extensively documented, it should be handled with care as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (solid or liquid). Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1][2]
Unused or Expired Solid this compound
-
Containerize: Place the original vial containing the solid this compound into a larger, securely sealed, and compatible waste container.
-
Label: Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound".[3]
-
Store: Store the container in a designated hazardous waste accumulation area.[3]
-
Dispose: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
Liquid Waste Containing this compound
Liquid waste includes solutions containing this compound, such as stock solutions (commonly in DMSO), experimental buffers, and cell culture media.
-
Segregate Waste Streams:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
Solvent-Based Waste: If this compound is dissolved in an organic solvent like DMSO, collect this waste in a separate container designated for flammable or solvent waste. Do not mix with aqueous waste.[4]
-
-
Label Containers: All liquid waste containers must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents with their approximate concentrations (e.g., "this compound, DMSO, Tris Buffer").[3]
-
Store Securely: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
Arrange for Disposal: Contact your institution's EHS department for the collection and disposal of the hazardous liquid waste.[2]
Contaminated Laboratory Supplies
Items such as pipette tips, gloves, empty vials, and other labware that have come into contact with this compound should be considered solid hazardous waste.
-
Segregate: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[4]
-
Label: The container should be labeled as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound".
-
Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for pickup through your institution's EHS department.[4]
Summary of Disposal Recommendations
| Waste Type | Handling and Disposal Procedure | Key Considerations |
| Unused/Expired Solid this compound | Containerize in a labeled hazardous waste container. | Do not dispose of in regular trash. Ensure the container is securely sealed. |
| Aqueous Solutions | Collect in a labeled aqueous hazardous waste container. | Do not dispose of down the drain.[1] Segregate from solvent-based waste. |
| Solvent-Based Solutions (e.g., in DMSO) | Collect in a labeled solvent hazardous waste container. | Keep separate from aqueous waste. Follow guidelines for flammable waste if applicable. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a labeled solid hazardous waste bag or container. | Bag and label as solid chemical waste. |
| Contaminated Sharps (e.g., needles) | Place in a designated, puncture-resistant sharps container labeled as "Chemically Contaminated Sharps". | Do not overfill. Seal and arrange for disposal via the institutional hazardous waste program.[4] |
Experimental Protocols: General Chemical Inactivation of Peptide Waste
While a specific inactivation protocol for this compound is not available, a general method for peptide inactivation is through chemical hydrolysis. This should be performed in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[6]
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[6]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, add a weak acid.[6]
-
Disposal: The neutralized solution should be collected as hazardous chemical waste and disposed of through your institution's EHS office.
Note: Always consult with your institution's EHS department before attempting any chemical inactivation procedure to ensure it aligns with their policies and safety protocols.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Ac-VEID-CHO, a potent caspase-6 inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Immediate Safety and Personal Protective Equipment (PPE)
This compound, a peptide aldehyde, requires careful handling to prevent potential exposure. While a comprehensive Safety Data Sheet (SDS) indicates no immediate, severe hazards, good laboratory practices for handling potent enzyme inhibitors should always be followed.[1]
Recommended Personal Protective Equipment
A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, skin contact, or eye contact.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps (B75204) on vials and tubes are securely fastened. |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Operational Plans: Step-by-Step Handling Procedures
Proper donning and doffing of PPE is as critical as the equipment itself to prevent cross-contamination.
PPE Donning and Doffing Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
